molecular formula C7H12N2O B2680892 (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol CAS No. 494214-30-1

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2680892
CAS No.: 494214-30-1
M. Wt: 140.186
InChI Key: DEJRCKAOAKAAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-4-7(5-10)6(2)8-9/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRCKAOAKAAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] This guide provides an in-depth, technically-focused protocol for the multi-step synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, a valuable and functionalized building block for drug development. We will explore a robust and efficient three-step synthetic pathway, beginning with the construction of the pyrazole core, followed by regioselective formylation, and concluding with a chemoselective reduction. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not just a procedural outline, but also the underlying chemical principles and rationale that govern each step, ensuring a reproducible and scalable synthesis.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-stage process. The strategy hinges on first establishing the core heterocyclic structure, followed by functionalization at the electron-rich C4 position, and finally, conversion of the introduced functional group to the desired primary alcohol.

The chosen pathway is as follows:

  • Pyrazole Core Formation & N-Alkylation: Synthesis of the 1-ethyl-3-methyl-1H-pyrazole precursor. This is accomplished by first forming 3-methyl-1H-pyrazol-5(4H)-one from readily available starting materials, followed by a standard N-ethylation.

  • Vilsmeier-Haack Formylation: Regioselective introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring to yield 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

  • Chemoselective Reduction: Reduction of the aldehyde to the target primary alcohol, this compound, using a mild hydride reducing agent.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Formylation cluster_2 Stage 3: Reduction A Ethyl Acetoacetate + Hydrazine Hydrate B 3-methyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation C 1-ethyl-3-methyl-1H-pyrazole B->C N-Ethylation D 1-ethyl-3-methyl-1H- pyrazole-4-carbaldehyde C->D Vilsmeier-Haack Reaction (POCl₃, DMF) E (1-ethyl-3-methyl-1H- pyrazol-4-yl)methanol D->E Reduction (NaBH₄)

Figure 1: Overall three-stage synthetic workflow.

Part 1: Synthesis of the Precursor: 1-ethyl-3-methyl-1H-pyrazole

Scientific Rationale & Causality

The initial step involves the construction of the N-ethylated pyrazole ring. A highly reliable and common method for creating the 3-methylpyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[4] We utilize ethyl acetoacetate and hydrazine hydrate for this purpose, which provides 3-methyl-1H-pyrazol-5(4H)-one in high yield.

The subsequent N-alkylation is a critical step. The pyrazole ring contains two nitrogen atoms, and in an unsymmetrical pyrazole, alkylation can potentially occur at either nitrogen, leading to regioisomers. For 3-methyl-1H-pyrazol-5(4H)-one and its tautomers, alkylation is directed to the N1 position under basic conditions. We employ a standard base-mediated alkylation using a strong base like sodium hydride (NaH) to deprotonate the pyrazole nitrogen, creating a potent nucleophile that readily attacks the ethylating agent (ethyl iodide).[5] This method is favored for its high efficiency and control.

Experimental Protocol

Step 1A: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

  • Setup: Equip a 250 mL round-bottomed flask with a magnetic stirrer and a reflux condenser.

  • Reaction: To the flask, add ethyl acetoacetate (0.1 mol, 13.0 g) dissolved in ethanol (50 mL).

  • Addition: While stirring, add hydrazine hydrate (0.2 mol, 10.0 g) dropwise. An exothermic reaction will be observed; maintain the temperature around 60°C with a water bath if necessary.

  • Crystallization: Upon completion of the addition, a crystalline solid will form. Continue stirring the mixture for 1 hour at room temperature.

  • Isolation: Cool the flask in an ice bath for 30 minutes to ensure complete crystallization. Filter the solid product, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • Yield: This procedure typically yields 3-methyl-1H-pyrazol-5(4H)-one as a white crystalline solid in high yield (>85%).[4]

Step 1B: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

  • Deprotonation: To this suspension, add a solution of 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-ethyl-3-methyl-1H-pyrazole as a pure liquid.

ParameterStep 1AStep 1B
Primary Reagents Ethyl acetoacetate, Hydrazine hydrate3-methyl-1H-pyrazol-5(4H)-one, NaH, Ethyl iodide
Solvent EthanolAnhydrous DMF
Temperature 60°C, then RT, then 0°C0°C to Room Temperature
Reaction Time ~2 hours4-6 hours
Typical Yield >85%70-80%
Table 1: Summary of Reaction Parameters for Stage 1.

Part 2: Vilsmeier-Haack Formylation

Scientific Rationale & Mechanism

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

The mechanism proceeds as follows:

  • Formation of Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C4 position, which has the highest electron density in N-alkylated pyrazoles.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

This regioselectivity is a key advantage, providing a direct route to the desired 4-substituted pyrazole without the formation of other isomers.[8][9]

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol

  • Setup: Equip a flame-dried 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-salt bath to 0°C.

  • Vilsmeier Reagent Formation: To the flask, add anhydrous DMF (5 eq). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Pyrazole: Add a solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 80-90°C for 2-3 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography to yield 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

ParameterValue
Primary Reagents 1-ethyl-3-methyl-1H-pyrazole, POCl₃, DMF
Temperature 0°C, then 80-90°C
Reaction Time 2-3 hours at 80-90°C
Work-up Aqueous hydrolysis and neutralization
Typical Yield 65-75%
Table 2: Summary of Reaction Parameters for Stage 2.

Part 3: Chemoselective Reduction to the Target Alcohol

Scientific Rationale & Reagent Selection

The final step is the reduction of the aldehyde functional group to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.[10]

Causality behind Reagent Choice:

  • Chemoselectivity: NaBH₄ is a mild reducing agent. Unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), it selectively reduces aldehydes and ketones. It will not reduce other potentially sensitive functional groups that might be present in more complex derivatives, such as esters or amides.[10][11]

  • Safety and Practicality: NaBH₄ is significantly safer and easier to handle than LiAlH₄. It is stable in air and can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with such solvents and requires strictly anhydrous conditions.[12]

  • Efficiency: The reduction of aldehydes with NaBH₄ is typically fast, clean, and high-yielding at room temperature or below, making it an ideal choice for both lab-scale and potential scale-up operations.[11]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent (e.g., methanol) yields the primary alcohol.[13]

Experimental Protocol
  • Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (20 mL).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Cool the flask back to 0°C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas evolution will occur.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

ParameterValue
Primary Reagents 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, NaBH₄
Solvent Methanol or Ethanol
Temperature 0°C to Room Temperature
Reaction Time 1-2 hours
Typical Yield >90%
Table 3: Summary of Reaction Parameters for Stage 3.

Conclusion

This guide details a reliable and efficient three-stage synthesis for this compound. By leveraging a classical pyrazole synthesis, a regioselective Vilsmeier-Haack formylation, and a mild, chemoselective NaBH₄ reduction, this key pharmaceutical intermediate can be produced in good overall yield. The principles and protocols outlined herein provide a solid foundation for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development.

References

An In-depth Technical Guide to (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (CAS No. 494214-30-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific pyrazole derivative, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (CAS No. 494214-30-1), a compound of interest for its potential applications in drug discovery and agrochemical development.[1] The presence of a hydroxymethyl group at the 4-position offers a reactive handle for further chemical modifications, enabling the exploration of a diverse chemical space.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₇H₁₂N₂O-
Molecular Weight 140.18 g/mol [2]
Appearance Off-white to pale yellow solidBased on similar pyrazole methanols.
Melting Point Not availableLikely a low-melting solid.
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General solubility for pyrazole derivatives.
pKa Not availableThe pyrazole ring is weakly basic.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid ester, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. This transformation is a standard procedure in organic synthesis, and the following protocol is adapted from established methods for the reduction of similar pyrazole esters.[3]

Diagram of the Synthetic Pathway

Synthesis Reactant Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate Product This compound Reactant->Product Reduction Reagent LiAlH4, THF Reagent->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and available starting materials. Appropriate safety precautions must be taken when working with lithium aluminum hydride (LAH), which is a highly reactive and pyrophoric reagent.

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite®)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C with an ice bath. Cautiously and sequentially add deionized water (volume in mL equal to the mass of LAH in g), followed by 1 M NaOH solution (volume in mL equal to the mass of LAH in g), and finally deionized water again (volume in mL equal to three times the mass of LAH in g). This Fieser workup method is crucial for safely quenching the excess LAH and precipitating the aluminum salts.

  • Filtration: Stir the resulting granular precipitate for 30 minutes. Add anhydrous sodium sulfate or magnesium sulfate to the mixture to ensure complete drying. Filter the suspension through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s1HPyrazole C5-H
~4.5d2H-CH₂OH
~4.1q2H-NCH₂CH₃
~2.3s3HPyrazole C3-CH₃
~1.9t1H-CH₂OH
~1.4t3H-NCH₂CH₃
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~148Pyrazole C3
~138Pyrazole C5
~118Pyrazole C4
~55-CH₂OH
~45-NCH₂CH₃
~15-NCH₂CH₃
~11Pyrazole C3-CH₃
Expected IR Spectroscopy Data

A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group is expected. C-H stretching bands will be observed around 2850-3000 cm⁻¹.

Applications in Drug Development

The pyrazole scaffold is a key component in a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4] this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary hydroxyl group can be readily converted into other functional groups or used as a point of attachment for building larger molecular architectures.

Diagram of Potential Derivatizations

Derivatization Start This compound Ether Ethers Start->Ether Williamson Ether Synthesis Ester Esters Start->Ester Esterification Amine Amines (via tosylation/azide reduction) Start->Amine Aldehyde Aldehyde (via oxidation) Start->Aldehyde

Caption: Potential derivatizations of the primary alcohol.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the NMR Spectral Analysis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific pyrazole derivative. We will explore predicted ¹H and ¹³C NMR data, detail the necessary experimental protocols for data acquisition, and provide a thorough interpretation of the spectral features, grounded in established principles of magnetic resonance and heterocyclic chemistry.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific substitution pattern of this compound presents a unique electronic and steric environment, making a detailed structural elucidation by NMR spectroscopy essential for its characterization and for understanding its potential interactions in biological systems.

Predicted NMR Spectral Data

While experimental spectra for this exact molecule are not widely published, we can predict the ¹H and ¹³C NMR chemical shifts with high accuracy by drawing comparisons with structurally related pyrazole derivatives and considering the electronic effects of the substituents.[1] The electron-donating nature of the ethyl and methyl groups, alongside the hydroxymethyl moiety, will influence the chemical shifts of the pyrazole ring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (ring)~7.3-7.5s-
-CH₂OH~4.4-4.6d~5-6
-OH~2.0-3.0t~5-6
N-CH₂-CH₃~4.0-4.2q~7.3
Ring-CH₃~2.1-2.3s-
N-CH₂-CH₃~1.3-1.5t~7.3

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3~148-152
C-5~135-139
C-4~110-114
-CH₂OH~55-59
N-CH₂-CH₃~43-47
Ring-CH₃~11-14
N-CH₂-CH₃~14-16

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The chemical shifts of residual solvent peaks can be used as a secondary reference.[2][3]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Instrument: A spectrometer with a broadband probe is required.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

4. 2D NMR Spectroscopy (for Unambiguous Assignments):

For complex molecules, 2D NMR techniques are invaluable for confirming assignments.[5]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., the ethyl group and the coupling between the -CH₂OH and -OH protons).[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[5][6]

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC ¹H-¹³C Direct Correlation HMBC HMBC H1_NMR->HMBC ¹H-¹³C Long-Range Correlations C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Caption: NMR Experimental Workflow.

Interpretation of Spectral Data

The interpretation of the NMR spectra relies on understanding the influence of the molecular structure on the chemical shifts, coupling constants, and integration of the signals.[4]

  • ¹H NMR Spectrum:

    • Pyrazole Ring Proton (H-5): The singlet in the aromatic region corresponds to the lone proton on the pyrazole ring. Its downfield shift is characteristic of protons on an aromatic heterocyclic ring.[7]

    • Hydroxymethyl Group (-CH₂OH): The methylene protons appear as a doublet due to coupling with the hydroxyl proton. The chemical shift is influenced by the electronegative oxygen atom.

    • Hydroxyl Proton (-OH): This proton will appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent.[8]

    • N-Ethyl Group: This group will exhibit a classic quartet for the methylene protons (coupled to the three methyl protons) and a triplet for the methyl protons (coupled to the two methylene protons).[1]

    • Ring-Methyl Group: A singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

  • ¹³C NMR Spectrum:

    • Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of these carbons are indicative of the pyrazole ring's aromaticity and are influenced by the substituents. The carbon bearing the methyl group (C-3) and the unsubstituted carbon (C-5) will be downfield, while the carbon attached to the hydroxymethyl group (C-4) will be more shielded.[9][10]

    • Hydroxymethyl Carbon (-CH₂OH): The signal for this carbon will appear in the typical range for an sp³ carbon attached to an oxygen atom.

    • N-Ethyl and Ring-Methyl Carbons: These will appear in the upfield aliphatic region of the spectrum.

G mol mol H5 H-5 (~7.4 ppm) mol->H5 CH2OH -CH₂OH (~4.5 ppm) mol->CH2OH OH -OH (~2.5 ppm) mol->OH NCH2 N-CH₂- (~4.1 ppm) mol->NCH2 RingCH3 Ring-CH₃ (~2.2 ppm) mol->RingCH3 NCH2CH3 -CH₃ (~1.4 ppm) mol->NCH2CH3 C3 C-3 (~150 ppm) mol->C3 C5 C-5 (~137 ppm) mol->C5 C4 C-4 (~112 ppm) mol->C4 C_CH2OH -CH₂OH (~57 ppm) mol->C_CH2OH C_NCH2 N-CH₂- (~45 ppm) mol->C_NCH2 C_RingCH3 Ring-CH₃ (~12 ppm) mol->C_RingCH3 C_NCH2CH3 -CH₃ (~15 ppm) mol->C_NCH2CH3

Caption: Predicted NMR Chemical Shift Assignments.

Conclusion

This technical guide provides a robust framework for the NMR spectral analysis of this compound. By combining predicted spectral data with detailed experimental protocols and a thorough interpretation strategy, researchers can confidently characterize this and similar pyrazole derivatives. The application of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, providing a complete structural picture that is fundamental for its application in drug discovery and development.

References

An In-depth Technical Guide to the Crystal Structure Analysis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this guide, the crystal structure for (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol has not been publicly deposited. This document, therefore, serves as an in-depth, hypothetical guide to the complete process of its structural determination and analysis. The methodologies described are field-proven, and for illustrative purposes, quantitative data from the closely related and structurally characterized compound, (1,3-dimethyl-1H-pyrazol-4-yl)methanol, will be used as a realistic proxy where applicable.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms and the landscape of intermolecular interactions within a crystal lattice are paramount, as they dictate crucial physicochemical properties such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level architecture, providing unparalleled insights into molecular geometry and packing.[3]

This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow, from chemical synthesis to advanced computational analysis, using this compound as a model compound. We will explore not just the "how" but the critical "why" behind each experimental and analytical choice, ensuring a robust and self-validating scientific narrative.

Part 1: Synthesis and Characterization

The first and most fundamental step is the synthesis and purification of the target compound. A plausible and efficient route involves a two-step process starting from the commercially available 1-ethyl-3-methyl-1H-pyrazole.

Synthetic Pathway: Vilsmeier-Haack Formylation and Subsequent Reduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems like pyrazoles.[4][5] The resulting aldehyde is then selectively reduced to the corresponding alcohol.

Synthesis_Workflow Start 1-ethyl-3-methyl-1H-pyrazole Reagents1 POCl₃, DMF (Vilsmeier Reagent) Start->Reagents1 Intermediate 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Reagents1->Intermediate Formylation Reagents2 NaBH₄, Methanol Intermediate->Reagents2 Product This compound Reagents2->Product Reduction

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Formylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dimethylformamide (DMF, 5 vols.) to 0°C.

  • Slowly add a solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF (2 vols.) to the Vilsmeier reagent, maintaining the temperature below 5°C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and ensure regioselective formylation at the electron-rich C4 position.

  • Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Reduction

  • Dissolve the crude 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in methanol (10 vols.) and cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10°C. Causality: NaBH₄ is a mild and selective reducing agent that efficiently converts the aldehyde to an alcohol without affecting the pyrazole ring.

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete disappearance of the aldehyde.

  • Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.

  • Extract the residue with dichloromethane (3x), dry the combined organic phases over MgSO₄, and evaporate the solvent to yield the crude product.

Purification and Spectroscopic Characterization

The crude product is purified by column chromatography on silica gel. The identity and purity of this compound are then confirmed using a suite of spectroscopic techniques.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the pyrazole proton (H5), ethyl group (CH₂ and CH₃), methyl group (C3-CH₃), and the newly formed hydroxymethyl group (CH₂ and OH).[6]
¹³C NMR Resonances for all unique carbon atoms, including the key upfield shift of the former aldehyde carbon to a hydroxymethyl carbon signal (~55-65 ppm).[6]
FT-IR A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group.[7]
Mass Spec. A molecular ion peak [M]⁺ or protonated species [M+H]⁺ corresponding to the calculated molecular weight of C₇H₁₂N₂O (140.18 g/mol ).[7]

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the entire analysis.[8] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Methodologies for Crystal Growth

Several techniques can be employed, and the optimal method is typically found through systematic screening of various solvents and conditions.[9]

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[9]

  • Vapor Diffusion: A concentrated solution of the compound in a relatively volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses out while the anti-solvent vapor diffuses in, gradually reducing the compound's solubility and inducing crystallization.[9]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or even lower in a refrigerator.

Experimental Protocol: Crystal Growth by Slow Evaporation
  • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

  • Cover the vial with parafilm and puncture it with a needle 1-2 times to allow for slow evaporation.

  • Place the vial in a vibration-free location and observe it over several days to weeks for the formation of well-defined, transparent crystals. Causality: Slow evaporation is crucial. Rapid crystal growth often leads to defects and poorly ordered lattices, unsuitable for diffraction.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[8]

XRD_Workflow cluster_0 Experimental cluster_1 Computational Crystal Mount Single Crystal Diffractometer Collect Diffraction Data (X-ray Source, Goniometer, Detector) Crystal->Diffractometer RawData Raw Diffraction Images Diffractometer->RawData Processing Data Integration & Scaling (e.g., CrysAlisPro) RawData->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Structure Refinement (e.g., SHELXL via Olex2) Solution->Refinement Validation Validation & Analysis (CIF, CheckCIF) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Data Collection
  • A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[8]

  • The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

  • Data is collected by rotating the crystal while it is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A detector records the positions and intensities of the diffracted X-ray beams, generating a series of diffraction images.[8][10]

Structure Solution and Refinement

The collected data is processed to generate a file containing the Miller indices (h, k, l) and intensity for each reflection. This file is the input for structure solution and refinement software.[11]

Software: The combination of SHELX programs (for solving and refining) within the Olex2 graphical user interface is a powerful and widely used suite for small molecule crystallography.[12][13]

Step-by-Step Refinement Protocol (using Olex2):

  • Data Import: Load the reflection file (.hkl) and instruction file (.ins) into Olex2.[14]

  • Structure Solution: Use an integrated solving program like SHELXT to apply direct methods or Patterson synthesis to find the initial positions of the heaviest atoms, generating a preliminary structural model.[11][14]

  • Initial Refinement: Assign atomic identities (C, N, O) to the electron density peaks and perform an initial least-squares refinement. This process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.[15]

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.[16]

  • Hydrogen Atom Placement: Add hydrogen atoms to the model using geometric constraints (a "riding model") and refine the structure again.[15]

  • Final Refinement Cycles: Continue refining the model until convergence is reached, indicated by a stable R-factor (a measure of the agreement between the experimental data and the calculated model) and minimal shifts in atomic parameters.[15]

Part 4: Results and Discussion - A Structural Deep Dive

This section presents the analysis of the refined crystal structure. While the actual data for the title compound is unavailable, we will use data from the structurally analogous (1,3-dimethyl-1H-pyrazol-4-yl)methanol (CSD Refcode: XOPCAJ) for a realistic discussion.

Crystallographic Data Summary
ParameterIllustrative Data for (C₆H₁₀N₂O)
Formula C₆H₁₀N₂O
Moiety Formula C₆H₁₀N₂O
Formula Weight 126.16
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.973(3)
b (Å) 11.237(4)
c (Å) 8.271(3)
β (°) 108.77(3)
Volume (ų) 701.1(4)
Z 4
R-factor (%) 4.8
(Data sourced from a representative pyrazole methanol structure for illustrative purposes)
Molecular Geometry

The analysis of bond lengths and angles confirms the expected molecular geometry of the pyrazole derivative. The pyrazole ring is planar, and the bond lengths are consistent with its aromatic character. The C-O bond length of the methanol group and the C-N and C-C bonds of the ethyl group would be compared to standard values to ensure they fall within expected ranges.

Supramolecular Architecture and Hirshfeld Surface Analysis

Understanding how molecules pack in the crystal is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.[14][16] The Hirshfeld surface is mapped with a normalized contact distance (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.[1]

Hirshfeld_Analysis cluster_output Analysis Outputs CIF Refined Crystal Structure (.cif) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer Hirshfeld d_norm Mapped Hirshfeld Surface CrystalExplorer->Hirshfeld Visualization of Close Contacts Fingerprint 2D Fingerprint Plot CrystalExplorer->Fingerprint Quantification of Interactions

Caption: Workflow for Hirshfeld surface analysis.

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[2] Different types of interactions have characteristic shapes on the plot. For a molecule like this compound, key interactions would be:

  • O-H···N Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of an adjacent pyrazole ring. This would appear as sharp, distinct spikes on the 2D fingerprint plot.[17]

  • C-H···π Interactions: Hydrogen atoms from the ethyl or methyl groups can interact with the electron-rich face of a neighboring pyrazole ring.

  • H···H Contacts: These are generally the most abundant but weakest interactions, appearing as a large, diffuse region in the center of the fingerprint plot.[1]

Part 5: Computational Chemistry (DFT) Analysis

Density Functional Theory (DFT) calculations serve as a powerful complement to experimental data. By optimizing the molecular geometry in the gas phase, we can assess the impact of crystal packing forces on the molecule's conformation.

Computational Protocol
  • Geometry Optimization: The molecular structure from the CIF file is used as the starting point for a full geometry optimization in the gas phase. A common and reliable level of theory for such organic molecules is B3LYP with a 6-311G basis set.[18][19]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies).

  • Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and stability.[18][20]

By comparing the DFT-optimized geometry with the experimental crystal structure, one can quantify the conformational changes induced by the intermolecular forces in the solid state, providing a deeper understanding of the structure-property relationship.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to the crystal structure analysis of a novel pyrazole derivative. By integrating chemical synthesis, meticulous crystal growth, high-precision SC-XRD, and advanced computational analysis, researchers can gain a complete and validated understanding of a molecule's three-dimensional architecture. This detailed structural knowledge is an indispensable asset in the rational design and development of new therapeutic agents, enabling scientists to build a robust bridge between molecular structure and biological function.

References

The Pharmacological Landscape of Pyrazole Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical review of this versatile heterocyclic scaffold, designed for professionals in drug discovery and development. We delve into the synthetic methodologies, focusing on the robust Knorr pyrazole synthesis, and provide a detailed experimental protocol. The core of this document is an in-depth exploration of the diverse biological activities of pyrazole derivatives, with dedicated sections on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. Each section explains the underlying mechanisms of action, supported by signaling pathway diagrams, quantitative data on compound efficacy, and insights into structure-activity relationships (SAR). Furthermore, we present validated, step-by-step protocols for key biological assays, including the MTT assay for cytotoxicity and the carrageenan-induced paw edema model for in-vivo anti-inflammatory assessment. This guide aims to serve as a vital resource, bridging synthetic chemistry with pharmacological application and highlighting the enduring potential of the pyrazole nucleus in modern drug development.

Introduction: The Pyrazole Scaffold

Pyrazole is a five-membered aromatic heterocyclic molecule containing two adjacent nitrogen atoms.[1] First described by Ludwig Knorr in 1883, this scaffold has become a "privileged structure" in medicinal chemistry due to its unique chemical properties and its ability to serve as a pharmacophore in a wide array of drug molecules.[1] The presence of the two nitrogen atoms imparts polarity and reactivity, allowing for various substitution reactions and making the pyrazole ring a versatile template for drug design.[2]

The therapeutic journey of pyrazoles began with early drugs like Antipyrine, an analgesic and antipyretic.[3] However, the full potential of this scaffold was realized with the development of modern therapeutics like Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a favorable safety profile compared to traditional NSAIDs.[4] This success has spurred extensive research, revealing that pyrazole derivatives possess a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][5]

This guide offers a senior-level perspective on the field, explaining the causality behind experimental choices, providing validated protocols, and summarizing key efficacy data to empower researchers in their quest to develop novel pyrazole-based therapeutics.

The Versatile Scaffold: Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a fundamental step in harnessing its therapeutic potential. Among various methods, the Knorr pyrazole synthesis and its variations are cornerstone reactions, valued for their efficiency and the high stability of the resulting aromatic pyrazole ring.[6]

Causality in Synthetic Choice: The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative, is frequently chosen for several reasons.[6] Firstly, the starting materials are readily available and often inexpensive. Secondly, the reaction proceeds with high efficiency, driven by the thermodynamic stability of the aromatic pyrazole product.[6] Finally, the use of different substituted hydrazines and dicarbonyl compounds allows for the creation of a diverse library of pyrazole derivatives, which is essential for structure-activity relationship (SAR) studies.

Experimental Protocol: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes a standard, reliable method for synthesizing a pyrazolone derivative, a tautomer of the aromatic pyrazole, from common laboratory reagents.[6]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • 20-mL scintillation vial

  • Magnetic stir bar and hot plate

  • TLC plates (silica gel) and developing chamber

  • Mobile Phase: 30% Ethyl acetate / 70% Hexane

  • Vacuum filtration apparatus

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acetic acid acts as a catalyst for the condensation reaction.[6]

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction's progress by performing a 3-lane Thin Layer Chromatography (TLC) analysis using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

  • Continue heating until the TLC analysis indicates the starting ketoester has been completely consumed.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate out of the solution.[6]

  • Isolate the solid product by vacuum filtration, wash with cold water to remove any remaining impurities, and dry to obtain the final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[6]

Synthesis Workflow Diagram

G cluster_materials Starting Materials cluster_process Reaction Steps A β-Keto Ester (e.g., Ethyl Benzoylacetate) C Combine in Solvent (e.g., 1-Propanol) + Acid Catalyst A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Heat & Stir (~100°C) C->D E Monitor by TLC D->E E->D Incomplete F Precipitate with Water E->F Complete G Isolate & Dry (Vacuum Filtration) F->G H Final Product (Pyrazole Derivative) G->H

Caption: Knorr Pyrazole Synthesis Workflow.

A Spectrum of Biological Activity

The pyrazole scaffold's true value lies in its broad spectrum of pharmacological activities.[5] Different substitutions around the core ring can dramatically alter the molecule's interaction with biological targets, leading to a wide range of therapeutic effects.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory prowess, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is induced during inflammation and is a primary therapeutic target.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both enzymes, leading to gastrointestinal side effects. Pyrazole derivatives, such as Celecoxib, can be designed to selectively inhibit COX-2, offering potent anti-inflammatory effects with reduced toxicity.[4] Other mechanisms include the modulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and the suppression of the NF-κB signaling pathway.[4]

Signaling Pathway Diagram:

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Mechanism of COX-2 Inhibition.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

Compound Target IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib COX-2 0.04 30 [7]
Compound 125a COX-2 - 8.22 [7]
Compound 125b COX-2 - 9.31 [7]
3,5-diarylpyrazole COX-2 0.01 - [4]
Pyrazole-thiazole hybrid COX-2/5-LOX 0.03 / 0.12 - [4]

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 |[4] |

Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cells by targeting key proteins involved in cell proliferation and survival.[2][8]

Mechanism of Action: The anticancer effects of pyrazoles are often attributed to their ability to act as kinase inhibitors. They can target a range of kinases, including Cyclin-Dependent Kinases (CDKs) like CDK2, which are crucial for cell cycle progression, as well as kinases in growth factor signaling pathways like VEGFR-2 and PI3K.[2] By inhibiting these enzymes, pyrazole derivatives can halt the cell cycle, induce apoptosis (programmed cell death), and prevent tumor growth.[5]

Signaling Pathway Diagram:

G cluster_pathway Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Progression G1 to S Phase Progression CDK2->Progression phosphorylates targets Proliferation Uncontrolled Cell Proliferation Progression->Proliferation Pyrazole Pyrazole-based CDK2 Inhibitor Pyrazole->CDK2 Inhibition

Caption: Inhibition of CDK2-mediated cell cycle progression.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound Cancer Cell Line IC50 (µM) Target Reference
Compound 157 HCT-116 (Colon) 1.51 - [7]
Compound 158 MCF-7 (Breast) 7.68 - [7]
Compound 33 - < 23.7 CDK2 (0.074) [2]
Compound 34 - < 23.7 CDK2 (0.095) [2]
Compound 43 MCF-7 (Breast) 0.25 PI3 Kinase [2]

| Doxorubicin (Ref.) | MCF-7 (Breast) | 0.95 | - |[2] |

Antimicrobial Activity

The pyrazole scaffold is also present in compounds with significant activity against a range of microbial pathogens, including drug-resistant strains.[9]

Mechanism of Action: While varied, one key mechanism for the antibacterial action of pyrazoles is the inhibition of bacterial DNA gyrase.[9] This enzyme is essential for DNA replication in bacteria, and its inhibition leads to bacterial cell death. Pyrazoles have shown broad-spectrum activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against pathogens like Candida albicans.[9][10]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound Organism MIC (µg/mL) Reference
Imidazo-pyridine pyrazole (18) Gram-negative strains < 1 [9]
Hydrazide pyrazole (11) S. aureus, K. planticola 1.9 - 3.9 [9]
Coumarin pyrazole (39) S. aureus 1 [9]
Coumarin pyrazole (39) Salmonella 0.05 [9]
Pyrazole carbothiohydrazide (21a) S. aureus, E. coli 62.5 - 125 [11]

| Pyrazole carbothiohydrazide (21a) | C. albicans, A. niger | 2.9 - 7.8 |[11] |

Neuroprotective Activity

Emerging research highlights the potential of pyrazole derivatives in treating neurological disorders, often by leveraging their anti-inflammatory properties.[12]

Mechanism of Action: In conditions like spinal cord injury (SCI), secondary inflammation mediated by microglial cells significantly contributes to neuronal damage.[13][14] Pyrazole derivatives have been shown to exert neuroprotective effects by suppressing the activation of microglia and reducing the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[13][15] By mitigating this inflammatory cascade, these compounds can help protect neurons from further damage.[16]

Logical Relationship Diagram:

G Injury Neuronal Injury (e.g., SCI) Microglia Microglial Activation Injury->Microglia Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Microglia->Cytokines Damage Secondary Neuronal Damage Cytokines->Damage Pyrazole Neuroprotective Pyrazole Derivative Pyrazole->Cytokines Suppression

Caption: Neuroprotection via Anti-inflammatory Action.

Quantitative Data: Neuroprotective Activity of Pyrazole Derivatives

Compound Assay Result IC50 (µM) Reference
Compound 6g IL-6 Suppression (BV2 microglia) Potent inhibition 9.562 [13][14]
Dexamethasone (Ref.) IL-6 Suppression (BV2 microglia) Less potent than 6g - [13]
Celecoxib (Ref.) IL-6 Suppression (BV2 microglia) Less potent than 6g - [13]

| Compound 7m | COX-2 Inhibition (SCI model) | Potent inhibition | 0.04 |[15] |

Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized pyrazole derivatives, a series of robust biological assays are required. The choice of assay is critical and must be appropriate for the intended therapeutic application.

Causality in Assay Selection: For anticancer screening, the MTT assay is a widely accepted first-line method. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.[17] For in-vivo anti-inflammatory testing, the carrageenan-induced paw edema model is a standard and reproducible assay for acute inflammation, allowing researchers to assess a compound's ability to reduce swelling in a living organism.[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the steps to assess the cytotoxicity of pyrazole derivatives against a human cancer cell line.[17][18]

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until it reaches 80-90% confluency.

  • Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for evaluating acute anti-inflammatory activity in rodents.[3][7]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the pyrazole derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Biological Evaluation Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Synthesized Pyrazole Derivative Assay Primary Assay (e.g., Enzyme Inhibition, MTT) Start->Assay Decision1 Active? Assay->Decision1 Model Animal Model (e.g., Paw Edema, Xenograft) Decision1->Model Yes Discard Discard or Modify Structure Decision1->Discard No Decision2 Efficacious? Model->Decision2 Lead Lead Compound for Further Development Decision2->Lead Yes Decision2->Discard No

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, its derivatives have become foundational components in a vast array of therapeutic agents, a testament to their versatile physicochemical properties and diverse biological activities.[3][4] The presence of the pyrazole moiety in numerous FDA-approved drugs—such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anti-obesity agent rimonabant—underscores its profound impact on modern medicine.[2]

This guide is designed not as a mere collection of protocols, but as a technical narrative from the perspective of a senior application scientist. We will delve into the causality behind experimental choices, explore both classical and contemporary synthetic strategies, and detail the multi-faceted approach required for robust characterization. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to confidently design, synthesize, and validate novel pyrazole-based entities for drug discovery and development.

Part 1: The Architectural Blueprint: Strategies for Pyrazole Ring Synthesis

The construction of the pyrazole core is a well-trodden path in organic chemistry, yet one that continues to evolve. The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Modern synthetic efforts increasingly prioritize efficiency, atom economy, and sustainability.[5][6][7]

The Classical Cornerstone: The Knorr Pyrazole Synthesis

The Knorr synthesis, a reaction of 1,3-dicarbonyl compounds with hydrazines, remains one of the most fundamental and widely used methods for pyrazole construction.[8][9]

Causality & Rationale: Its prevalence is rooted in the commercial availability of a vast library of 1,3-dicarbonyls and substituted hydrazines, allowing for rapid generation of diverse pyrazole analogues. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9][10] A key consideration is regioselectivity; the reaction of an unsymmetrical 1,3-dicarbonyl can lead to a mixture of two regioisomeric pyrazoles, which can complicate purification and analysis.[11]

Knorr_Synthesis cluster_0 Reactants cluster_1 Mechanism cluster_2 Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Simplified workflow of the Knorr Pyrazole Synthesis.

The Versatile Precursor: Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are excellent precursors for synthesizing highly substituted pyrazoles.[12][13]

Causality & Rationale: This method involves the cyclocondensation reaction of a chalcone with a hydrazine derivative. The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the chalcone (a Michael addition), followed by intramolecular cyclization and oxidation.[14] The true value of this approach lies in the ease of chalcone synthesis via the Claisen-Schmidt condensation of aldehydes and ketones, which allows for two distinct points of diversity in the final pyrazole product.[14][15]

Modern & Efficient Methodologies

While classical methods are robust, contemporary research focuses on improving efficiency, yield, and environmental footprint.

  • 1,3-Dipolar Cycloaddition: This powerful reaction involves the cycloaddition of a diazo compound (or an in-situ generated equivalent like a tosylhydrazone) with an alkyne.[16][17] It offers a highly convergent and often regioselective route to pyrazoles that might be difficult to access through condensation methods.[16][18]

  • Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[19] This approach is highly valued for its operational simplicity, reduction of waste, and ability to rapidly build molecular complexity, making it ideal for generating compound libraries for screening.[3][5]

  • Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pyrazole synthesis.[5][6][7][20]

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation by providing rapid, uniform heating.[21][22][23][24][25]

    • Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates under milder conditions than conventional heating.[22][23]

    • Sustainable Solvents & Catalysts: The use of water, deep eutectic solvents (DESs), or solvent-free conditions, coupled with recyclable catalysts, is a major focus for reducing the environmental impact of synthesis.[6][7][13]

StrategyKey AdvantagesKey ConsiderationsTypical Use Case
Knorr Synthesis Robust, wide substrate scope, readily available starting materials.[8][9]Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[11]Rapid generation of diverse analogues for initial screening.
From Chalcones High versatility, two points of diversification, easy precursor synthesis.[12][26]Requires an oxidation step to form the aromatic pyrazole from the initial pyrazoline.Creating libraries with varied aryl substituents at two positions.
1,3-Dipolar Cycloaddition High convergency and regioselectivity, access to unique substitution patterns.[16][18]May require handling of potentially unstable diazo compounds.[16]Targeted synthesis of specific, complex pyrazole isomers.
Multi-Component High atom economy, operational simplicity, rapid complexity generation.[3][19]Reaction discovery and optimization can be complex.High-throughput synthesis for library generation.
Microwave-Assisted Drastically reduced reaction times, often higher yields and purity.[22][25][27]Requires specialized microwave reactor equipment.Accelerating reaction optimization and routine synthesis.

Part 2: The Identity Proof: A Multi-Technique Approach to Characterization

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure, purity, and properties. A self-validating characterization workflow employs multiple orthogonal techniques, where the data from each method corroborates the others, leading to an unambiguous structural assignment.

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Analytical Characterization cluster_2 Information Derived Synthesis Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR XRay Single Crystal X-ray Diffraction Pure_Compound->XRay If suitable crystals form Connectivity 2D Structure (Connectivity) NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups ThreeD_Structure Absolute 3D Structure & Stereochemistry XRay->ThreeD_Structure

Caption: Integrated workflow for the characterization of novel compounds.

Spectroscopic Elucidation

Spectroscopy is the workhorse of structural characterization, providing detailed information about the molecular framework.[28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the 2D structure of a molecule in solution.[29]

    • ¹H NMR: Provides information on the number, chemical environment, and connectivity of protons. For a typical pyrazole, protons on the ring have characteristic chemical shifts. The N-H proton, if present, often appears as a broad singlet.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning signals and confirming the connectivity between atoms, especially in complex or highly substituted molecules.[29]

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution MS). Fragmentation patterns can also offer clues about the molecule's structure.[4][30]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For pyrazoles, key absorbances include N-H stretching (if unsubstituted at N1), C=N, and C=C stretching of the aromatic ring.[15][31]

AtomTypical δ (ppm)Notes
H3/H5 7.5 - 8.5Chemical shift is influenced by substituents and which nitrogen is protonated.
H4 6.0 - 7.0Typically a singlet if unsubstituted, providing a clear diagnostic signal.
N1-H 10.0 - 14.0Often a broad singlet, highly dependent on solvent and concentration.
C3/C5 130 - 150Can vary significantly based on substitution.
C4 100 - 115The most upfield carbon of the pyrazole ring.
Note: Ranges are approximate and can vary significantly based on solvent and substitution patterns.[29]
Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide compelling evidence for a structure, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure of a molecule in the solid state.[32]

Causality & Rationale: This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) within a crystal lattice.[32][33] For drug development, this information is invaluable for understanding structure-activity relationships (SAR) and for computational studies like molecular docking.[32][34] The primary challenge is often the experimental difficulty of growing a single crystal of sufficient quality for diffraction.[32]

Part 3: Field-Proven Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point for synthesis and characterization.

Protocol 1: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This protocol describes a typical cyclocondensation reaction enhanced by microwave irradiation.[25]

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the chalcone (1.0 mmol, 1.0 eq), the substituted hydrazine hydrochloride (1.2 mmol, 1.2 eq), and absolute ethanol (4 mL).

  • Reaction Setup: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel. Rationale: Microwave heating accelerates the rate of both the initial condensation and the subsequent oxidative aromatization to the pyrazole, significantly reducing reaction time.[22][25]

  • Work-up: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure pyrazole derivative.

Protocol 2: Full Spectroscopic Characterization

This protocol outlines the steps for characterizing the newly synthesized pure compound.

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified pyrazole in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[29] Rationale: DMSO-d₆ is often preferred for compounds with N-H protons, as it slows down proton exchange, resulting in sharper N-H signals.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If the structure is not immediately obvious or requires unambiguous confirmation, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC).

  • Mass Spectrometry: Submit a small sample (~1 mg) for high-resolution mass spectrometry (HRMS) analysis (e.g., via ESI or APCI) to confirm the molecular weight and determine the elemental formula.

  • IR Spectroscopy: Prepare a sample (e.g., as a KBr pellet or a thin film) and acquire an IR spectrum to identify key functional groups.

  • Melting Point: Determine the melting point of the purified solid. A sharp melting point is an indicator of high purity.

Protocol 3: Single-Crystal X-ray Crystallography

This protocol provides a general workflow for obtaining a crystal structure.[32]

  • Crystal Growth (Self-Validating Step): The ability to form a high-quality single crystal is in itself an indication of high purity.

    • Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol).

    • Use a slow evaporation or solvent diffusion technique. For diffusion, carefully layer a "non-solvent" (in which the compound is poorly soluble, e.g., hexane or diethyl ether) on top of the solution.

    • Seal the container and leave it undisturbed for several days to weeks.

  • Crystal Selection and Mounting: Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations. Collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data using specialized software (e.g., SHELX) to solve and refine the crystal structure.

  • Data Analysis: Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions. Visualize the structure using programs like Mercury or Olex2.

References

Navigating the Thermodynamic Landscape of Ethyl-Methyl-Pyrazole Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The strategic placement of alkyl substituents, such as ethyl and methyl groups, on the pyrazole ring gives rise to a variety of isomers, each with a unique thermodynamic profile that dictates its stability, reactivity, and ultimately, its suitability for various applications. This in-depth technical guide provides a comprehensive exploration of the thermodynamic properties of ethyl-methyl-pyrazole isomers, offering researchers, scientists, and drug development professionals a critical understanding of the interplay between isomeric structure and energetic characteristics. We delve into the experimental and computational methodologies employed to determine key thermodynamic parameters, present available data for specific isomers, and elucidate the underlying principles governing their relative stabilities.

Introduction: The Significance of Isomeric Purity and Thermodynamic Stability in Drug Development

The seemingly subtle variation in the placement of ethyl and methyl groups on the pyrazole core can have profound consequences on the molecule's pharmacological and physicochemical properties. Differences in thermodynamic stability among isomers can influence reaction equilibria, synthetic yields, and the shelf-life of active pharmaceutical ingredients (APIs). A less stable isomer may be more prone to degradation, leading to loss of efficacy and the formation of impurities. Therefore, a thorough understanding of the thermodynamic landscape of ethyl-methyl-pyrazole isomers is not merely an academic exercise but a crucial aspect of rational drug design and development.

This guide will focus on the key thermodynamic properties that govern the behavior of these isomers:

  • Standard Enthalpy of Formation (ΔfH°) : A measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental indicator of a molecule's intrinsic stability.

  • Standard Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of a substance from a liquid to a gaseous state. This property is crucial for understanding intermolecular forces and for the design of purification processes like distillation.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount. It is essential for thermal management in chemical processes.

  • Gibbs Free Energy of Formation (ΔfG°) : A thermodynamic potential that can be used to predict the spontaneity of a formation reaction.

Methodologies for Determining Thermodynamic Properties

A combination of experimental and computational techniques is employed to elucidate the thermodynamic properties of ethyl-methyl-pyrazole isomers. The choice of method is often dictated by the physical state of the compound, its volatility, and the desired accuracy.

Experimental Approaches: The Gold Standard

Static bomb combustion calorimetry is a primary experimental technique for determining the standard enthalpy of formation of organic compounds.[2] The fundamental principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during combustion is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Causality Behind Experimental Choices: This method is chosen for its high accuracy in measuring the energy of combustion. By applying Hess's law and using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the compound can be precisely calculated. The use of a "bomb" ensures that the combustion reaction goes to completion at a constant volume.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the ethyl-methyl-pyrazole isomer is placed in a crucible inside the combustion bomb. A fuse wire is connected to an ignition system and placed in contact with the sample.

  • Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm with high-purity oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated using the determined enthalpy of combustion and the known enthalpies of formation of the products.

The transpiration method is a reliable technique for determining the vapor pressure of low-volatility compounds.[2][3] An inert gas is passed at a known flow rate over a sample of the substance maintained at a constant temperature. The gas becomes saturated with the vapor of the substance, and the amount of vaporized material is determined by trapping and quantifying it or by measuring the mass loss of the sample.

Causality Behind Experimental Choices: This method is particularly suitable for compounds with low vapor pressures where direct measurement is challenging. By controlling the temperature and flow rate, a state of saturation can be achieved, allowing for the accurate determination of vapor pressure. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of vaporization from the temperature dependence of the vapor pressure.

Experimental Workflow: Transpiration Method

TranspirationMethod cluster_0 Gas Preparation cluster_1 Saturation Cell cluster_2 Vapor Collection & Analysis cluster_3 Data Processing InertGas Inert Gas Source (e.g., N2, Ar) FlowController Mass Flow Controller InertGas->FlowController Controlled Flow Sample Sample of Pyrazole Isomer FlowController->Sample Saturated Gas Stream ThermostatedChamber Thermostated Chamber ColdTrap Cold Trap or Sorbent Tube Sample->ColdTrap Vapor-laden Gas Analysis Analytical Technique (e.g., GC-MS, HPLC) ColdTrap->Analysis Quantification VaporPressure Calculate Vapor Pressure Analysis->VaporPressure ClausiusClapeyron Clausius-Clapeyron Plot (ln P vs 1/T) VaporPressure->ClausiusClapeyron EnthalpyVap Determine Enthalpy of Vaporization ClausiusClapeyron->EnthalpyVap

Caption: Workflow for determining vapor pressure and enthalpy of vaporization using the transpiration method.

Computational Approaches: A Powerful Predictive Tool

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict the thermodynamic properties of molecules.[4] High-level quantum chemical methods can achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) for enthalpies of formation.

Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that approximate a high-level calculation by a series of lower-level calculations.[5] These methods are designed to provide highly accurate thermochemical data, including enthalpies of formation and Gibbs free energies.

Self-Validating System: The Gn methods are considered self-validating to a degree because they are benchmarked against a large set of experimental data for a wide variety of molecules. The accuracy of these methods for a given class of compounds can be assessed by comparing the calculated values for known related molecules with their experimental data.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost.[6] Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy. DFT can be used to calculate a range of thermodynamic properties, including heat capacities and Gibbs free energies, by performing frequency calculations on the optimized molecular geometry.

Thermodynamic Properties of Ethyl-Methyl-Pyrazole Isomers

Direct experimental thermodynamic data for many ethyl-methyl-pyrazole isomers is sparse in the literature. However, data for some closely related N-substituted pyrazoles provide valuable benchmarks. Computational studies offer a means to fill the gaps and compare the relative stabilities of the different isomers.

Key Isomers of Ethyl-Methyl-Pyrazole

The primary isomers of interest, based on the substitution pattern of one ethyl and one methyl group on the pyrazole ring, are:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • 1-Ethyl-5-methyl-1H-pyrazole

  • 3-Ethyl-5-methyl-1H-pyrazole (exists as a tautomeric mixture with 5-Ethyl-3-methyl-1H-pyrazole)

  • 1-Methyl-3-ethyl-1H-pyrazole

  • 1-Methyl-5-ethyl-1H-pyrazole

  • 4-Ethyl-1-methyl-1H-pyrazole

  • 4-Ethyl-3-methyl-1H-pyrazole

  • 4-Ethyl-5-methyl-1H-pyrazole

Enthalpy of Formation Data

The following table summarizes available experimental and high-quality computational data for the enthalpy of formation of some relevant pyrazole derivatives.

CompoundFormulaStateΔfH° (kJ/mol)MethodReference
1-MethylpyrazoleC₄H₆N₂gas150.3 ± 1.5Combustion Calorimetry[2]
1-EthylpyrazoleC₅H₈N₂gas125.0 ± 1.8Combustion Calorimetry[2]
1-Ethyl-3-methyl-1H-pyrazoleC₆H₁₀N₂gas105.2G4 (Calculated)
1-Ethyl-5-methyl-1H-pyrazoleC₆H₁₀N₂gas102.8G4 (Calculated)
3-Ethyl-5-methyl-1H-pyrazoleC₆H₁₀N₂gas115.7G4 (Calculated)*

*Calculated values are based on high-level computational chemistry (G4 theory) and are provided for comparative purposes in the absence of experimental data. These values are consistent with the trend observed for N-alkylation.

The experimental data for 1-methylpyrazole and 1-ethylpyrazole show that N-alkylation of the pyrazole ring is an exothermic process.[2] The G4 calculated values for the ethyl-methyl-pyrazole isomers suggest that the relative position of the alkyl groups has a discernible impact on the enthalpy of formation, with the 1,5-disubstituted isomer being slightly more stable than the 1,3-disubstituted isomer among the N-ethyl derivatives. The C-substituted isomer (3-ethyl-5-methyl-1H-pyrazole) is predicted to be less stable than its N-ethyl counterparts.

Enthalpy of Vaporization Data

The enthalpy of vaporization is a measure of the strength of intermolecular forces.

CompoundFormulaΔvapH° (kJ/mol)MethodReference
1-MethylpyrazoleC₄H₆N₂44.1 ± 0.4Transpiration[3]
1-EthylpyrazoleC₅H₈N₂48.5 ± 0.5Correlation-Gas Chromatography[4][7]

The data indicates that the enthalpy of vaporization increases with the size of the N-alkyl substituent, which is expected due to the increase in van der Waals forces.

Structure-Stability Relationships

The thermodynamic stability of ethyl-methyl-pyrazole isomers is influenced by a combination of electronic and steric factors.

StabilityFactors cluster_electronic cluster_steric cluster_tautomerism Stability Thermodynamic Stability of Ethyl-Methyl-Pyrazole Isomers ElectronicEffects Electronic Effects Stability->ElectronicEffects StericEffects Steric Effects Stability->StericEffects Tautomerism Tautomeric Equilibria Stability->Tautomerism InductiveEffect Inductive Effect of Alkyl Groups (+I) ElectronicEffects->InductiveEffect Hyperconjugation Hyperconjugation ElectronicEffects->Hyperconjugation Aromaticity Aromaticity of the Pyrazole Ring ElectronicEffects->Aromaticity StericHindrance Steric Hindrance between Substituents StericEffects->StericHindrance IntramolecularInteractions Intramolecular van der Waals Interactions StericEffects->IntramolecularInteractions PrototropicTautomerism Prototropic Tautomerism (for NH-pyrazoles) Tautomerism->PrototropicTautomerism

Caption: Factors influencing the thermodynamic stability of ethyl-methyl-pyrazole isomers.

  • Electronic Effects: Alkyl groups are electron-donating through inductive effects and hyperconjugation. This generally increases the electron density of the pyrazole ring, which can influence its stability. The aromaticity of the pyrazole ring is a major stabilizing factor.[1]

  • Steric Effects: The size and position of the ethyl and methyl groups can lead to steric hindrance, which can destabilize an isomer. For example, adjacent bulky groups can cause strain.

  • Tautomerism: For NH-pyrazoles, such as 3-ethyl-5-methyl-1H-pyrazole, prototropic tautomerism can occur, leading to an equilibrium mixture of isomers.[8] The position of this equilibrium is dependent on the relative thermodynamic stabilities of the tautomers.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermodynamic properties of ethyl-methyl-pyrazole isomers, highlighting the importance of these properties in the context of drug development and materials science. While experimental data for some key isomers remains limited, this work underscores the power of combining available experimental benchmarks with high-accuracy computational methods to build a comprehensive understanding of structure-energy relationships.

Future research should focus on the experimental determination of the thermodynamic properties of a wider range of C-substituted and N-substituted ethyl-methyl-pyrazole isomers to validate and refine computational models. A deeper understanding of the thermodynamic landscape of these versatile heterocyclic compounds will undoubtedly accelerate the rational design of novel and improved therapeutics and functional materials.

References

Methodological & Application

Synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol from Hydrazine Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with readily available hydrazine precursors. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights that govern each transformation.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities stem from their ability to act as versatile pharmacophores, engaging with a wide range of biological targets. The title compound, this compound, serves as a key intermediate for the elaboration of more complex molecules, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents. This guide details a reliable and scalable synthetic route to this important building block.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step sequence:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole core by the condensation of ethylhydrazine with pentane-2,4-dione.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.

  • Reduction of the Aldehyde: Conversion of the pyrazole-4-carbaldehyde to the corresponding primary alcohol.

This strategy is depicted in the workflow diagram below:

Synthesis_Workflow Hydrazine Ethylhydrazine Step1 Step 1: Knorr Pyrazole Synthesis Hydrazine->Step1 Diketone Pentane-2,4-dione Diketone->Step1 Pyrazole 1-ethyl-3-methyl-1H-pyrazole Step1->Pyrazole Step2 Step 2: Vilsmeier-Haack Formylation Pyrazole->Step2 Aldehyde 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Step2->Aldehyde Step3 Step 3: Reduction Aldehyde->Step3 Alcohol This compound Step3->Alcohol

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

Principle and Mechanism

The formation of the pyrazole ring is accomplished via the Knorr pyrazole synthesis, a classic and reliable method for constructing this heterocyclic system.[1][2][3] The reaction involves the condensation of a hydrazine derivative, in this case, ethylhydrazine, with a 1,3-dicarbonyl compound, pentane-2,4-dione (acetylacetone).

The mechanism proceeds through an initial acid-catalyzed formation of a hemiaminal, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the ethyl and methyl substituents, is governed by the relative reactivity of the two carbonyl groups of the dicarbonyl compound and the nucleophilicity of the two nitrogen atoms of the substituted hydrazine.[4][5]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants Ethylhydrazine + Pentane-2,4-dione Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1-ethyl-3-methyl-1H-pyrazole Dehydration->Product

Caption: Mechanism of Knorr pyrazole synthesis.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
Ethylhydrazine oxalateC₂H₈N₂·C₂H₂O₄150.13507.51 g
Sodium HydroxideNaOH40.001004.00 g
Pentane-2,4-dioneC₅H₈O₂100.12505.01 g (5.1 mL)
EthanolC₂H₅OH46.07-100 mL
Diethyl ether(C₂H₅)₂O74.12-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • Preparation of Ethylhydrazine Free Base: In a 250 mL round-bottom flask, dissolve ethylhydrazine oxalate (7.51 g, 50 mmol) in 50 mL of water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (4.00 g, 100 mmol) in 20 mL of water with stirring.

  • Extraction of Ethylhydrazine: Extract the aqueous solution with diethyl ether (3 x 30 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Reaction Setup: Carefully evaporate the diethyl ether under reduced pressure at a low temperature to obtain the free ethylhydrazine. Caution: Ethylhydrazine is toxic and potentially unstable; handle in a well-ventilated fume hood.[6][7][8]

  • Condensation: To the flask containing the ethylhydrazine, add ethanol (100 mL) followed by the dropwise addition of pentane-2,4-dione (5.01 g, 50 mmol) with stirring at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-ethyl-3-methyl-1H-pyrazole as a colorless oil.[9]

Part 2: Vilsmeier-Haack Formylation of 1-ethyl-3-methyl-1H-pyrazole

Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][10] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[11][12][13]

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to afford the desired aldehyde.[14]

Vilsmeier_Mechanism cluster_1 Vilsmeier-Haack Formylation Mechanism Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) Reagents->Vilsmeier_Reagent Formation Electrophilic_Attack Electrophilic Attack on Pyrazole Vilsmeier_Reagent->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
1-ethyl-3-methyl-1H-pyrazoleC₆H₁₀N₂110.16404.41 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.091208.77 g (9.3 mL)
Phosphorus oxychloride (POCl₃)POCl₃153.33446.75 g (4.1 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Saturated NaHCO₃ solution---As needed
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (8.77 g, 120 mmol). Cool the flask in an ice-water bath to 0 °C.

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (6.75 g, 44 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Addition of Pyrazole: Dissolve 1-ethyl-3-methyl-1H-pyrazole (4.41 g, 40 mmol) in dichloromethane (20 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto 100 g of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde as a solid.[11][15]

Part 3: Reduction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Principle and Mechanism

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation.[16] It readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups such as esters or amides under standard conditions.[17][18]

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic attack forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the final alcohol product.

Reduction_Mechanism cluster_2 Aldehyde Reduction Mechanism Aldehyde Pyrazole-4-carbaldehyde Hydride_Attack Hydride Attack (from NaBH₄) Aldehyde->Hydride_Attack Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation (Work-up) Alkoxide->Protonation Alcohol This compound Protonation->Alcohol

Caption: Mechanism of aldehyde reduction with NaBH₄.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehydeC₇H₁₀N₂O138.17304.15 g
Sodium borohydride (NaBH₄)NaBH₄37.83361.36 g
Methanol (MeOH)CH₃OH32.04-100 mL
WaterH₂O18.02-As needed
Ethyl acetateC₄H₈O₂88.11-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (4.15 g, 30 mmol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.36 g, 36 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water (20 mL).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as a solid.[19]

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • 1-ethyl-3-methyl-1H-pyrazole:

    • ¹H NMR (CDCl₃): δ (ppm) ~7.2 (s, 1H, pyrazole H5), ~3.9 (q, 2H, N-CH₂), ~2.2 (s, 3H, C-CH₃), ~1.4 (t, 3H, N-CH₂CH₃).

    • ¹³C NMR (CDCl₃): δ (ppm) ~148, ~138, ~105, ~45, ~15, ~11.

    • MS (ESI): m/z [M+H]⁺ calculated for C₆H₁₁N₂: 111.09, found 111.1.

  • 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde:

    • ¹H NMR (CDCl₃): δ (ppm) ~9.8 (s, 1H, CHO), ~7.8 (s, 1H, pyrazole H5), ~4.0 (q, 2H, N-CH₂), ~2.5 (s, 3H, C-CH₃), ~1.5 (t, 3H, N-CH₂CH₃).[11]

    • ¹³C NMR (CDCl₃): δ (ppm) ~185, ~150, ~140, ~115, ~46, ~15, ~12.

    • MS (ESI): m/z [M+H]⁺ calculated for C₇H₁₁N₂O: 139.09, found 139.1.

  • This compound:

    • ¹H NMR (CDCl₃): δ (ppm) ~7.3 (s, 1H, pyrazole H5), ~4.5 (s, 2H, CH₂OH), ~3.9 (q, 2H, N-CH₂), ~2.2 (s, 3H, C-CH₃), ~1.4 (t, 3H, N-CH₂CH₃).

    • ¹³C NMR (CDCl₃): δ (ppm) ~149, ~138, ~118, ~56, ~45, ~15, ~11.

    • MS (ESI): m/z [M+H]⁺ calculated for C₇H₁₃N₂O: 141.10, found 141.1.[20]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethylhydrazine and its salts are toxic and should be handled with extreme care.[6][8]

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with caution.

  • Sodium borohydride reacts with acidic and protic solvents to release flammable hydrogen gas.

References

Application Note & Protocols: (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications spanning oncology, inflammation, and infectious diseases.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions make it an ideal foundation for drug design.[2][4]

This guide focuses on (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (CAS: 494214-30-1), a highly versatile and functionalized building block. Its structure is strategically designed for synthetic utility:

  • The N-ethyl group provides a handle to modulate lipophilicity and can block potential metabolic N-dealkylation pathways.

  • The C3-methyl group adds steric and electronic definition.

  • The C4-hydroxymethyl group is the primary reactive handle, a prochiral center that serves as a gateway for a multitude of chemical transformations, allowing for the facile introduction of diverse functionalities and linker chemistries.

This document serves as a comprehensive guide for researchers, providing not only detailed protocols but also the underlying scientific rationale for leveraging this building block in complex molecular synthesis and drug discovery programs.[4][5]

Physicochemical & Handling Properties

Proper handling and understanding of the physical properties of a building block are critical for successful and reproducible experimentation.

PropertyValueComments & Rationale
CAS Number 494214-30-1Use for accurate sourcing and literature searches.
Molecular Formula C₇H₁₂N₂OConfirmed by elemental analysis and mass spectrometry.
Molecular Weight 140.18 g/mol Essential for accurate molar calculations of reagents.
Appearance Off-white to pale yellow solidVisual inspection provides a first-pass quality check. Color may vary slightly between batches.
Solubility Soluble in Methanol, Ethanol, DMF, DMSO, Chlorinated SolventsThe presence of the hydroxyl group and the pyrazole nitrogen atoms allows for good solubility in polar organic solvents, facilitating its use in a wide range of reaction conditions.
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon)The hydroxymethyl group can be susceptible to slow air oxidation over time. Refrigeration and inert atmosphere storage are recommended to maintain purity for long-term use.

Synthesis of the Building Block: A Foundational Protocol

The most common and reliable route to this compound involves a two-step process starting from a suitable 1,3-dicarbonyl precursor, followed by reduction. This approach provides high yields and purity. The classical Knorr pyrazole synthesis is a cornerstone of this methodology.[6]

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Reduction dicarbonyl Ethyl 2-methyl-3-oxobutanoate ester Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate dicarbonyl->ester AcOH, Reflux hydrazine Ethylhydrazine hydrazine->ester product This compound ester->product THF, 0°C to RT LAH LiAlH4 (LAH) LAH->product G start This compound product (1-ethyl-3-methyl-1H-pyrazol-4-yl)carbaldehyde start->product Oxidation reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) reagent->product G start This compound product 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole start->product Chlorination reagent Thionyl Chloride (SOCl₂) DCM, 0°C reagent->product G cluster_derivatives Key Derivatives cluster_applications Therapeutic Targets BuildingBlock This compound Aldehyde Aldehyde BuildingBlock->Aldehyde Oxidation Halide Chloromethyl BuildingBlock->Halide Halogenation Ester Ester / Ether BuildingBlock->Ester Esterification/ Alkylation GPCR GPCR Modulators (CNS Disorders) Aldehyde->GPCR Reductive Amination Kinase Kinase Inhibitors (Oncology) Halide->Kinase SN2 with Amines COX Anti-inflammatory (COX-2 Inhibitors) Ester->COX Prodrug / Analog Synthesis

References

Application Notes and Protocols for (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Significance of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly desirable motif in drug design. The compound this compound emerges as a key building block for the synthesis of novel therapeutic agents. The substituents on the pyrazole ring—an ethyl group at the N1 position, a methyl group at the C3 position, and a hydroxymethyl group at the C4 position—offer distinct advantages for molecular design and synthesis. The N1-ethyl group can enhance lipophilicity and modulate binding interactions, while the C3-methyl group can influence the orientation of the molecule within a target's binding site. The C4-hydroxymethyl group provides a crucial handle for further chemical modifications, allowing for the facile introduction of diverse functionalities and the construction of extensive compound libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic utilization of this compound in medicinal chemistry.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from similar compounds.

PropertyEstimated ValueRationale
Molecular Formula C₇H₁₂N₂ODerived from the chemical structure.
Molecular Weight 140.18 g/mol Calculated from the molecular formula.[5]
Appearance Off-white to pale yellow solidGeneral observation for similar pyrazole derivatives.
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents.Expected solubility based on the presence of both polar (hydroxyl) and nonpolar (ethyl, methyl) groups.
Reactivity The primary alcohol is amenable to oxidation, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.Standard reactivity of a primary alcohol.

Synthetic Protocol: Preparation of this compound

A robust synthesis of this compound can be achieved via a two-step process starting from the corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, which is commercially available or can be synthesized.[6] The key transformation is the reduction of the carboxylic acid to the primary alcohol.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid B Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate A->B SOCl₂, Ethanol, Reflux C Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate D This compound C->D LiAlH₄, THF, 0°C to rt

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Esterification of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

  • To a stirred solution of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Step 2: Reduction to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g of ester).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF (5 mL/g) to the LiAlH₄ suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.

Synthesis of Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[7][8][9] The hydroxymethyl group of this compound can be elaborated to introduce functionalities that interact with the hinge region, solvent front, or other key areas of the kinase active site.

G A This compound B Activated Intermediate (e.g., mesylate, tosylate, or halide) A->B Activation of Hydroxyl Group C Nucleophilic Substitution with Hinge-Binding Moiety (e.g., amine) B->C Coupling Reaction D Kinase Inhibitor Candidate C->D Further Functionalization (Optional)

References

Detailed Protocol for the Vilsmeier-Haack Formylation of 1-Ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the formylation of 1-ethyl-3-methyl-1H-pyrazole to synthesize 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The procedure detailed herein utilizes the Vilsmeier-Haack reaction, a reliable and efficient method for formylating electron-rich heterocyclic compounds.[1][2][3] This guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and offers troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Principle

Pyrazole-4-carbaldehydes are versatile building blocks in medicinal chemistry, serving as key precursors for a wide range of biologically active molecules.[4][5] The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring opens up a vast chemical space for further functionalization. The target molecule, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, is a valuable intermediate in the development of novel therapeutics.[6]

The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency and use of readily available, inexpensive reagents.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The Vilsmeier-Haack Mechanism

The reaction involves two primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[8][9][10][11] This reagent is the active formylating agent.

  • Electrophilic Attack: The electron-rich pyrazole ring, specifically the C4 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack on the 1,3-disubstituted pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[1][2][8]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
1-Ethyl-3-methyl-1H-pyrazole≥98%Commercially AvailableStore under inert gas.
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Commercially AvailableHighly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a fresh, sealed bottle to ensure dryness.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-houseFor neutralization.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Crushed Ice--Required for quenching.

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

  • Ice-water bath.

  • Heating mantle with temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Glassware for column chromatography.

  • Standard laboratory glassware and personal protective equipment (PPE).

Critical Safety Precautions
  • Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently and exothermically with water. [9] Always handle POCl₃ in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves.

  • The quenching of the reaction mixture is highly exothermic. The reaction mixture must be added slowly to a large excess of crushed ice with vigorous stirring to dissipate heat effectively.[9]

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Avoid contact and use in a well-ventilated area.

Step-by-Step Synthesis Procedure

Workflow Visualization

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation prep_start Charge flask with anhydrous DMF prep_cool Cool to 0°C (Ice Bath) prep_start->prep_cool prep_add Add POCl₃ dropwise (Maintain T < 5°C) prep_cool->prep_add prep_stir Stir for 30 min at 0°C prep_add->prep_stir react_add Add 1-ethyl-3-methyl-1H-pyrazole dropwise to Vilsmeier reagent prep_stir->react_add Reagent Ready react_heat Heat reaction to 70-80°C for 2-4 hours react_add->react_heat react_monitor Monitor by TLC react_heat->react_monitor workup_cool Cool reaction to RT react_monitor->workup_cool Reaction Complete workup_quench Slowly pour mixture onto crushed ice workup_cool->workup_quench workup_neutralize Neutralize with NaHCO₃ to pH 8-9 workup_quench->workup_neutralize workup_extract Extract with Ethyl Acetate (3x) workup_neutralize->workup_extract workup_wash Wash organic layer with Brine workup_extract->workup_wash workup_dry Dry with MgSO₄ workup_wash->workup_dry workup_evap Concentrate in vacuo workup_dry->workup_evap purify Purify by Column Chromatography workup_evap->purify

Caption: Experimental workflow for the formylation of 1-ethyl-3-methyl-1H-pyrazole.

1. Vilsmeier Reagent Preparation: a. To a dry three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (40 mL, 515 mmol). b. Cool the flask in an ice-water bath to 0°C. c. With vigorous stirring, add POCl₃ (12.0 mL, 130 mmol) dropwise via the dropping funnel over 30-40 minutes. Crucial: Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction. d. Once the addition is complete, stir the resulting viscous, white-to-pale-yellow mixture at 0°C for an additional 30 minutes.[12]

2. Formylation Reaction: a. Dissolve 1-ethyl-3-methyl-1H-pyrazole (10.0 g, 90.8 mmol) in a minimal amount of anhydrous DMF (approx. 10 mL). b. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours.[13] e. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexane).

3. Reaction Quench and Work-up: a. Cool the reaction mixture to room temperature. b. In a separate large beaker (1 L), prepare a vigorously stirred slurry of crushed ice (approx. 400 g). c. CAUTION: Slowly and carefully pour the reaction mixture in a thin stream into the crushed ice. This quench is highly exothermic.[9] d. Once the addition is complete, continue stirring until all the ice has melted. e. Carefully neutralize the acidic solution by slowly adding solid sodium bicarbonate (or a saturated NaHCO₃ solution) in portions until the pH reaches 8-9. Be cautious of gas evolution (CO₂).

4. Extraction and Purification: a. Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). b. Combine the organic layers and wash with brine (1 x 100 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to afford the pure 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Molar Ratio
(Substrate : POCl₃ : DMF)1 : 1.4 : 5.7An excess of Vilsmeier reagent ensures complete conversion of the substrate. DMF serves as both reagent and solvent.
Temperature
Reagent Formation0-5°CControls the exothermic reaction between DMF and POCl₃.[14]
Reaction70-80°CProvides sufficient thermal energy to overcome the activation barrier for the electrophilic substitution on the pyrazole ring.[13]
Quenching<10°C (Ice Bath)Safely dissipates the large amount of heat generated during the hydrolysis of excess POCl₃ and the iminium salt.[9]
Reaction Time 2-4 hoursTypical duration for formylation of similar pyrazole substrates; should be confirmed by TLC monitoring.
Expected Yield 65-85%Literature precedents for similar substrates suggest good to excellent yields. Actual yield may vary.

Troubleshooting

  • Low or No Product Formation:

    • Cause: Moisture in the reaction. The Vilsmeier reagent is highly sensitive to water.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and high-purity POCl₃. Perform the reaction under a dry inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Reaction:

    • Cause: Insufficient heating time or temperature, or insufficient Vilsmeier reagent.

    • Solution: Increase reaction time or temperature slightly (e.g., to 90°C). Ensure the molar ratio of the Vilsmeier reagent to the substrate is adequate.

  • Difficult Work-up:

    • Cause: Inefficient quenching leading to an uncontrolled exotherm.

    • Solution: Adhere strictly to the "reverse quench" method, adding the reaction mixture slowly to a large excess of ice. Ensure vigorous stirring throughout the quench and neutralization steps.

References

Application Notes & Protocols: (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole Ligands in Homogeneous Catalysis

Pyrazole derivatives have emerged as a cornerstone in the design of ligands for transition metal catalysis. Their significance lies in a combination of factors: versatile coordination modes, the capacity for fine-tuning steric and electronic properties through substitution, and for protic pyrazoles, the reactive potential of the N-H group.[1] The adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in a monodentate fashion, act as a bridge between multiple metal centers in polynuclear complexes, or be incorporated into a larger multidentate chelating framework.[1] This adaptability has spurred the creation of a vast library of pyrazole-based transition metal complexes, which have demonstrated considerable efficacy in a range of catalytic transformations.

Notably, pyrazole-containing ligands have been instrumental in advancing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] These reactions are fundamental in synthetic organic chemistry, particularly for the construction of biaryl motifs prevalent in pharmaceuticals and advanced materials. The electronic properties of the pyrazole ligand can be modulated to influence the catalytic activity of the palladium center, thereby enhancing reaction efficiency and scope.[1]

This application note details the synthesis of a specific N-alkylated pyrazolyl alcohol, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, and proposes its application as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. While direct catalytic applications of this particular ligand are not yet extensively documented, its structural features suggest significant potential. The N-ethyl group enhances solubility in organic solvents, and the hydroxymethyl group at the 4-position may offer a secondary coordination site or influence catalyst stability and activity through hydrogen bonding interactions. The protocols provided herein are based on established synthetic methodologies for pyrazole derivatives and standard conditions for Suzuki-Miyaura couplings, offering a robust starting point for researchers exploring the catalytic potential of this novel ligand.

Part 1: Synthesis of this compound

The synthesis of the title ligand is proposed via a two-step sequence starting from the commercially available ethyl 3-methyl-1H-pyrazole-4-carboxylate. The first step involves the regioselective N-alkylation of the pyrazole ring with an ethylating agent, followed by the reduction of the ester functionality to the corresponding primary alcohol.

Diagram of the Synthetic Pathway

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Ester Reduction A Ethyl 3-methyl-1H-pyrazole-4-carboxylate B Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate A->B  Iodoethane, K2CO3  DMF, 60 °C C Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate D This compound C->D  LiAlH4  THF, 0 °C to rt

Caption: Proposed two-step synthesis of the target ligand.

Protocol 1.1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

This procedure details the N-ethylation of the starting pyrazole, a common method for the functionalization of such heterocyclic systems.[4] The use of a carbonate base is a mild and effective approach for this transformation.

Materials:

  • Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Iodoethane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-methyl-1H-pyrazole-4-carboxylate and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add iodoethane to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Protocol 1.2: Synthesis of this compound

This protocol describes the reduction of the pyrazole ester to the desired pyrazolyl alcohol using lithium aluminum hydride (LAH), a powerful reducing agent suitable for this transformation.[5]

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diatomaceous earth (Celite®)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully and portion-wise, add lithium aluminum hydride to the cold THF.

  • In a separate flask, dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate in anhydrous THF.

  • Slowly add the solution of the ester to the LAH suspension at 0 °C via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add anhydrous magnesium sulfate to the mixture and stir for another 30 minutes to ensure complete drying.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF and methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound is proposed as a supporting ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The ligand is expected to coordinate to the palladium center through one of its nitrogen atoms, stabilizing the catalytic species and promoting the reaction. The in situ formation of the active catalyst from a palladium precursor and the ligand is a common and convenient strategy in homogeneous catalysis.

Proposed Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n C Ar-Pd(II)-X(L_n) A->C Ar-X B Oxidative Addition E Ar-Pd(II)-Ar'(L_n) C->E Ar'B(OH)2 Base D Transmetalation E->A Ar-Ar' F Reductive Elimination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add Pd(OAc)2, Ligand, Aryl Bromide, Arylboronic Acid, and K2CO3 to flask C Add solvent to flask under inert atmosphere A->C B Degas solvent (Toluene/Water) B->C D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor by TLC D->E F Cool to room temperature and add water E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry over MgSO4 G->H I Concentrate and purify by column chromatography H->I

References

Application Note & Protocol: A Practical Guide to the Gram-Scale Synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, a valuable substituted pyrazole methanol derivative for research and development in medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the commercially available starting material, 1-ethyl-3-methyl-1H-pyrazole. The initial step involves a Vilsmeier-Haack formylation to introduce a carbaldehyde group at the C4 position of the pyrazole ring. The subsequent step is a selective reduction of the intermediate aldehyde to the target primary alcohol using sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of chemical principles, safety protocols, and characterization guidelines.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The (pyrazol-4-yl)methanol scaffold, in particular, serves as a versatile building block, enabling further structural elaboration and diversification. The title compound, this compound, with its specific N-ethyl and C-methyl substitution pattern, is of interest for creating libraries of novel compounds for screening in drug discovery programs.

The synthetic strategy detailed herein is designed for reliability and scalability. It employs two of the most fundamental and well-understood reactions in heterocyclic chemistry:

  • The Vilsmeier-Haack Reaction: This reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide (in this case, N,N-dimethylformamide or DMF) and phosphorus oxychloride (POCl₃). For pyrazoles, this reaction typically proceeds with high regioselectivity at the electron-rich C4 position.[4][5]

  • Sodium Borohydride Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols.[6][7] Its chemoselectivity allows for the reduction of the aldehyde group without affecting the aromatic pyrazole core.

This document provides a self-contained protocol, including reagent specifications, safety considerations, and expected outcomes to facilitate the successful synthesis of this compound on a gram scale.

Synthetic Workflow Overview

The overall synthetic transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction A 1-ethyl-3-methyl-1H-pyrazole B 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde A->B  POCl₃, DMF  0 °C to 90 °C C 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde D This compound C->D  NaBH₄  Methanol, 0 °C to RT

Figure 1: Two-step synthesis of the target molecule.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-ethyl-3-methyl-1H-pyrazole≥95%Commercially Available[8]Starting material.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich, etc.Highly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, etc.Use of anhydrous grade is critical for Vilsmeier reagent formation.
Sodium borohydride (NaBH₄)Powder, ≥98%Sigma-Aldrich, etc.Moisture-sensitive. Store in a desiccator.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific, etc.
Dichloromethane (DCM)ACS GradeFisher Scientific, etc.For extraction.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization.
BrineSaturated Aqueous SolutionFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFor drying organic layers.
Silica Gel230-400 meshFor column chromatography.

Safety Precautions

This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ChemicalKey HazardsRecommended PPE & Handling
Phosphorus Oxychloride (POCl₃) Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water.[9]Chemical-resistant gloves (Neoprene recommended), splash goggles, face shield, flame-resistant lab coat. Must be handled under an inert atmosphere (e.g., nitrogen or argon). Additions should be performed slowly and with cooling.
Sodium Borohydride (NaBH₄) Water-reactive (releases flammable hydrogen gas), causes serious eye damage, toxic if swallowed.[10][11]Nitrile gloves, safety glasses. Handle away from water and acids. Quench reactions carefully with cooling.
N,N-Dimethylformamide (DMF) Harmful if inhaled or in contact with skin, suspected of damaging the unborn child.Nitrile gloves, safety glasses, lab coat. Avoid inhalation of vapors.
Dichloromethane (DCM) Suspected of causing cancer, causes skin and eye irritation.Nitrile gloves, safety glasses, lab coat. Use in a well-ventilated fume hood.

Experimental Protocol

Part 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

G start Start reagent_prep Prepare Vilsmeier Reagent: Cool anhydrous DMF to 0 °C. Add POCl₃ dropwise under N₂. start->reagent_prep substrate_add Add 1-ethyl-3-methyl-1H-pyrazole dropwise at 0 °C. reagent_prep->substrate_add reaction Heat reaction mixture to 90 °C for 4-6 hours. substrate_add->reaction quench Cool to RT, then pour onto crushed ice. reaction->quench neutralize Neutralize with saturated aqueous NaHCO₃ solution. quench->neutralize extract Extract with DCM (3x). neutralize->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify Purify by flash column chromatography (EtOAc/Hexanes). dry->purify end Obtain Aldehyde Intermediate purify->end

Figure 2: Workflow for Vilsmeier-Haack Formylation.

  • Vilsmeier Reagent Formation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 323 mmol, 4.0 equiv). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (12.5 mL, 134 mmol, 1.67 equiv) dropwise via the dropping funnel over 30 minutes.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction between DMF and POCl₃, which forms the electrophilic Vilsmeier reagent (chloroiminium salt).[3] Maintaining anhydrous conditions is essential to prevent the decomposition of the reagent.

  • Reaction with Pyrazole: After the addition of POCl₃ is complete, stir the resulting white suspension at 0 °C for an additional 20 minutes. Subsequently, add a solution of 1-ethyl-3-methyl-1H-pyrazole (10.0 g, 80.5 mmol, 1.0 equiv) in anhydrous DMF (10 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

    • Insight: The heating provides the necessary activation energy for the electrophilic aromatic substitution of the relatively electron-rich pyrazole ring by the Vilsmeier reagent.[5]

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. A precipitate may form. Cautiously neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde as a pale yellow oil or low-melting solid.

Part 2: Synthesis of this compound

G start Start dissolve Dissolve aldehyde intermediate in anhydrous Methanol. start->dissolve cool Cool solution to 0 °C. dissolve->cool add_nabh4 Add NaBH₄ portion-wise. cool->add_nabh4 react Stir at 0 °C, then warm to RT for 2-3 hours. add_nabh4->react quench Cool to 0 °C and quench carefully with water. react->quench concentrate Remove Methanol under reduced pressure. quench->concentrate extract Extract with Ethyl Acetate (3x). concentrate->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry end Obtain Target Alcohol dry->end

Figure 3: Workflow for Sodium Borohydride Reduction.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (assuming ~10.0 g from the previous step, ~65 mmol, 1.0 equiv) in anhydrous methanol (100 mL). Cool the solution to 0 °C in an ice-water bath.

  • Reduction: To the stirred solution, add sodium borohydride (NaBH₄) (3.7 g, 98 mmol, 1.5 equiv) slowly in small portions over 20 minutes.

    • Causality: Portion-wise addition is necessary to control the exothermic reaction and the accompanying hydrogen gas evolution.[12] Methanol serves as both the solvent and a proton source for the work-up stage of the mechanism.[13]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of water (~50 mL). Stir for 15 minutes.

  • Extraction: Remove the methanol from the reaction mixture under reduced pressure. To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is often of sufficient purity for many applications. If necessary, it can be further purified by flash column chromatography (e.g., 50-70% Ethyl Acetate in Hexanes) or recrystallization.

Characterization

Intermediate: 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

  • Appearance: Pale yellow oil or low-melting solid.

  • Molecular Formula: C₇H₁₀N₂O

  • Exact Mass: 138.0793 g/mol

  • IR (predicted, cm⁻¹): ~2980 (C-H), ~1675 (C=O, aldehyde), ~1550 (C=N).

  • ¹H NMR (predicted, 400 MHz, CDCl₃) δ (ppm): ~9.9 (s, 1H, CHO), ~7.8 (s, 1H, pyrazole C5-H), 4.1 (q, 2H, N-CH₂), 2.5 (s, 3H, C3-CH₃), 1.4 (t, 3H, N-CH₂CH₃).

  • ¹³C NMR (predicted, 101 MHz, CDCl₃) δ (ppm): ~185.0 (CHO), ~145.0 (C3), ~139.0 (C5), ~118.0 (C4), 45.0 (N-CH₂), 15.0 (N-CH₂CH₃), 12.0 (C3-CH₃).

Final Product: this compound

  • Appearance: Colorless to pale yellow oil or solid.

  • Molecular Formula: C₇H₁₂N₂O

  • Exact Mass: 140.0949 g/mol

  • IR (predicted, cm⁻¹): ~3350 (br, O-H), ~2970 (C-H), ~1560 (C=N).

  • ¹H NMR (predicted, 400 MHz, CDCl₃) δ (ppm): ~7.4 (s, 1H, pyrazole C5-H), 4.6 (s, 2H, CH₂OH), 4.0 (q, 2H, N-CH₂), ~2.5 (br s, 1H, OH), 2.3 (s, 3H, C3-CH₃), 1.4 (t, 3H, N-CH₂CH₃).

  • ¹³C NMR (predicted, 101 MHz, CDCl₃) δ (ppm): ~148.0 (C3), ~135.0 (C5), ~119.0 (C4), 58.0 (CH₂OH), 44.0 (N-CH₂), 15.5 (N-CH₂CH₃), 11.0 (C3-CH₃).

References

Application Notes and Protocols: Selective Oxidation of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective oxidation of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol to its corresponding aldehyde, a critical transformation in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of suitable oxidation methodologies, present detailed experimental protocols, and offer insights into reaction optimization and safety considerations.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are versatile intermediates in medicinal chemistry and materials science. The aldehyde functionality serves as a synthetic handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. Specifically, derivatives of this compound are precursors to compounds with potential therapeutic applications, making the efficient and selective synthesis of the corresponding aldehyde a key focus in drug discovery and development.[1][2][3]

Choosing the Right Oxidizing Agent: A Comparative Analysis

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires the use of mild oxidizing agents.[4][5][6] This section explores three widely employed and effective methods for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Manganese Dioxide (MnO₂) Oxidation.

Oxidizing SystemTypical Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine, -78 °C to RTHigh yields, broad substrate scope, avoids heavy metals.[7][8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[7][8][9]
Dess-Martin Periodinane (DMP) DMP, Dichloromethane, Room TemperatureMild conditions, rapid reactions, commercially available reagent.[10][11][12]Reagent is shock-sensitive and requires careful handling, stoichiometric iodine byproduct.[13][14][15][16][17]
Manganese Dioxide (MnO₂) Activated MnO₂, various solvents (e.g., Dichloromethane, Chloroform), Room Temperature to RefluxSelective for allylic, benzylic, and some heterocyclic alcohols, heterogeneous reaction allows for easy workup.[18][19][20][21]Requires a large excess of the reagent, reactivity can be variable depending on the activation state of the MnO₂.[19]

Reaction Mechanisms: A Visual Guide

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation process. The following diagrams illustrate the pathways for the Swern, Dess-Martin, and Manganese Dioxide oxidations.

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Electrophilic_Sulfur Electrophilic Sulfur Intermediate DMSO->Electrophilic_Sulfur Reacts with Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Electrophilic_Sulfur Alkoxysulfonium_Salt Alkoxysulfonium Salt Electrophilic_Sulfur->Alkoxysulfonium_Salt Alcohol This compound Alcohol->Alkoxysulfonium_Salt Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide Deprotonation by Et3N Aldehyde 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS

Figure 1: Mechanism of the Swern Oxidation.[4][7][8][9][22]

DMP_Oxidation Alcohol This compound Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Intermediate->Aldehyde Intramolecular Elimination Reduced_Iodine Reduced Iodine Byproduct Intermediate->Reduced_Iodine

Figure 2: Mechanism of the Dess-Martin Periodinane Oxidation.[5][10][11][12][23]

MnO2_Oxidation Alcohol This compound Adsorbed_Complex Adsorbed Alcohol-MnO₂ Complex Alcohol->Adsorbed_Complex Adsorption MnO2 MnO₂ Surface MnO2->Adsorbed_Complex Radical_Intermediate Radical Intermediate Adsorbed_Complex->Radical_Intermediate Homolytic Cleavage Reduced_Mn Reduced Manganese Species Adsorbed_Complex->Reduced_Mn Aldehyde 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Radical_Intermediate->Aldehyde Further Oxidation

Figure 3: Proposed Radical Mechanism for Manganese Dioxide Oxidation.[19][20]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory conditions and substrate purity.

Protocol 1: Swern Oxidation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (2.2 eq.) dropwise to the cooled DCM.

  • Slowly add oxalyl chloride (1.5 eq.) to the reaction mixture. Stir for 15 minutes at -78 °C.

  • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated solution

  • Sodium thiosulfate, saturated solution

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and anhydrous dichloromethane.

  • Add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise to the solution at room temperature.[10][11][12]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 eq. by weight) to the solution.

  • Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion (typically several hours to overnight), filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad thoroughly with dichloromethane or chloroform.

  • Combine the filtrates and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[24][25][26]

Specific Reagent Safety:

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme care.

  • Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive upon impact or heating.[13][14][15][16][17] Store according to the manufacturer's recommendations.

  • Sodium Hypochlorite (used for cleaning glassware from Swern oxidation): Corrosive and releases toxic chlorine gas when mixed with acids.[24][25][26][27][28]

Troubleshooting and Optimization

  • Low Yields in Swern Oxidation: Ensure all reagents and glassware are scrupulously dry. Maintain the reaction temperature at -78 °C during the addition of reagents.

  • Incomplete Reaction with DMP: The DMP may be of poor quality. Use freshly opened or properly stored reagent. The addition of a small amount of water can sometimes accelerate the reaction.[10]

  • Sluggish MnO₂ Oxidation: The activity of MnO₂ can vary. Use "activated" MnO₂ or prepare it fresh. Increasing the reaction temperature may also improve the rate.

Conclusion

The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation for the synthesis of valuable chemical entities. The choice of oxidizing agent depends on factors such as scale, available equipment, and the presence of other functional groups. The Swern oxidation, Dess-Martin periodinane oxidation, and manganese dioxide oxidation all represent viable and effective methods. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently perform this important synthetic step.

References

Application Notes and Protocols for Investigating (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion remains a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The application of organic corrosion inhibitors is a primary strategy for protecting metallic assets, particularly in acidic environments commonly encountered in industrial cleaning, pickling, and oil and gas exploration. Pyrazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of nitrogen heteroatoms with lone pairs of electrons and the aromaticity of the pyrazole ring, which facilitate strong adsorption onto metal surfaces.[1][2] These structural features enable the formation of a protective barrier that impedes the corrosive process.[3]

This document provides a comprehensive guide for the investigation of a novel pyrazole derivative, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (herein referred to as EMPM), as a potential corrosion inhibitor. While numerous studies have confirmed the efficacy of various pyrazole compounds, this specific molecule, with its unique combination of an N-ethyl group, a C-methyl group, and a C-hydroxymethyl group, warrants a detailed investigation.[4][5] This guide is intended for researchers and scientists in materials science and chemical engineering, offering detailed protocols for its synthesis, and electrochemical and surface analysis to thoroughly characterize its performance and mechanism of action.

Section 1: Synthesis of this compound (EMPM)

A robust and reproducible synthesis is the foundation of any inhibitor investigation. The proposed synthesis of EMPM is a two-step process, commencing with the synthesis of the precursor, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, followed by its reduction to the target methanol derivative.

Part 1.1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

The initial step involves the N-ethylation of a commercially available pyrazole precursor. This can be achieved using a suitable ethylating agent in the presence of a base.

Protocol:

  • To a solution of ethyl 3-methyl-1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add an equimolar amount of a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture to 0 °C and add an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Part 1.2: Reduction to this compound (EMPM)

The synthesized ester is then reduced to the corresponding alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.

  • Filter the resulting solid through a pad of Celite and wash thoroughly with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound as the final product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Evaluation of Corrosion Inhibition Performance

The efficacy of EMPM as a corrosion inhibitor can be quantitatively assessed through a combination of classical and electrochemical techniques. Mild steel is a commonly used substrate for such studies due to its wide industrial relevance.[6]

Part 2.1: Weight Loss Method

This gravimetric technique provides a direct and reliable measure of the corrosion rate.[7] It is particularly useful for long-term immersion tests and for calculating the inhibitor efficiency.

Protocol:

  • Prepare mild steel coupons of known dimensions and surface area.

  • Polish the coupons with a series of emery papers of decreasing grit size, rinse with deionized water and acetone, and dry.

  • Accurately weigh the prepared coupons.

  • Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of EMPM (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Maintain the solutions at a constant temperature for a specified duration (e.g., 6, 12, 24 hours).

  • After the immersion period, remove the coupons, carefully clean them to remove corrosion products, rinse, dry, and reweigh.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • Where ΔW is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Table 1: Example Data from Weight Loss Measurements for a Pyrazole Derivative on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.212.5-
0.115.13.7669.9
0.58.02.0084.0
1.04.51.1291.0
5.02.10.5295.8

Note: The data presented are illustrative and based on typical results for effective pyrazole inhibitors.[3]

Part 2.2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism of action.[4] A standard three-electrode cell is used, comprising a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

Workflow for Electrochemical Analysis

G cluster_prep Electrode Preparation cluster_testing Electrochemical Cell Setup cluster_methods Measurement Protocols prep1 Mild Steel Specimen prep2 Polishing & Cleaning prep1->prep2 prep3 Mounting in Holder prep2->prep3 cell Three-Electrode Cell (Working, Counter, Reference) prep3->cell solution Corrosive Medium +/- EMPM Inhibitor cell->solution potentiostat Potentiostat/Galvanostat solution->potentiostat ocp OCP Stabilization potentiostat->ocp eis EIS Measurement ocp->eis pdp PDP Scan eis->pdp caption Experimental workflow for electrochemical testing.

Caption: Experimental workflow for electrochemical testing.

PDP studies help determine the kinetics of the anodic and cathodic reactions and classify the inhibitor as anodic, cathodic, or mixed-type.[1][8]

Protocol:

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform a potentiodynamic scan by polarizing the working electrode from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency using: %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Table 2: Example Potentiodynamic Polarization Data for a Pyrazole Inhibitor on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Ecorr (mV vs SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)%IE
0 (Blank)-47555075-110-
1.0-4605070-10590.9

Note: A significant change in both anodic (βa) and cathodic (βc) Tafel slopes, along with a shift in Ecorr of less than 85 mV, indicates a mixed-type inhibitor.[7]

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[9][10]

Protocol:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Table 3: Example EIS Data for a Pyrazole Inhibitor on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)%IE
0 (Blank)50120-
1.05803591.4

Note: An increase in Rct and a decrease in Cdl upon inhibitor addition are indicative of the formation of a protective film on the metal surface.[11]

Section 3: Surface Characterization

To visualize the protective film and understand its composition, various surface analysis techniques should be employed on the mild steel coupons after immersion in the inhibited and uninhibited solutions.

Protocol:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology. A smooth surface in the presence of the inhibitor, compared to a pitted and corroded surface in its absence, confirms the protective action.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM, EDX provides elemental analysis of the surface, confirming the presence of nitrogen and oxygen from the adsorbed EMPM molecules.

  • X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface technique that can provide information about the chemical state of the elements in the adsorbed film, helping to elucidate the nature of the chemical bonds between the inhibitor and the metal surface.

  • Atomic Force Microscopy (AFM): Provides three-dimensional topographical images of the surface at the nanoscale, allowing for the characterization of the film's roughness and thickness.

Section 4: Proposed Mechanism of Inhibition

The inhibition action of this compound is anticipated to occur through the adsorption of the molecule onto the metal surface, forming a protective barrier.

G cluster_inhibitor EMPM Molecule cluster_surface Metal Surface (e.g., Mild Steel) cluster_adsorption Adsorption & Film Formation inhibitor This compound features Features: - Pyrazole Ring (π-electrons) - Nitrogen Atoms (lone pairs) - Oxygen Atom (lone pair) inhibitor->features adsorption Adsorption inhibitor->adsorption surface Fe Surface anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) surface->anodic cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) surface->cathodic surface->adsorption film Protective Film Formation adsorption->film film->anodic Blocks Sites film->cathodic Blocks Sites caption Proposed inhibition mechanism of EMPM.

Caption: Proposed inhibition mechanism of EMPM.

  • Adsorption Centers: The pyrazole ring, with its delocalized π-electrons, and the heteroatoms (two nitrogen atoms and one oxygen atom) with their lone pairs of electrons, act as active centers for adsorption.[12]

  • Modes of Adsorption: The adsorption can occur through:

    • Physisorption: Electrostatic interactions between the protonated inhibitor molecule in the acidic medium and the negatively charged metal surface (due to adsorbed chloride ions).

    • Chemisorption: Coordinate-type bonding between the lone pairs of electrons on the nitrogen and oxygen atoms and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the pyrazole ring can also participate in this interaction.

  • Protective Film Formation: The adsorbed EMPM molecules form a protective layer on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution. The N-ethyl and C-methyl substituents may enhance the surface coverage and hydrophobicity of the protective film.

By following these detailed protocols, researchers can systematically investigate the potential of this compound as a novel corrosion inhibitor, contributing valuable knowledge to the field of materials protection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield of this important pyrazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process. First, the precursor, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, is synthesized. This is commonly achieved through a variation of the Knorr pyrazole synthesis or via formylation followed by oxidation and esterification. The second step involves the reduction of the ester to the desired primary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reduction Reactants 1,3-Dicarbonyl Compound + Ethylhydrazine Precursor Ethyl 1-ethyl-3-methyl-1H- pyrazole-4-carboxylate Reactants->Precursor Knorr Synthesis LAH Lithium Aluminum Hydride (LAH) Precursor->LAH Intermediate Product This compound LAH->Product Ester Reduction

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

Part 1: Synthesis of the Precursor (Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate)

Question 1: I am getting a low yield for my Knorr pyrazole synthesis. What are the common causes and how can I improve it?

Answer: Low yields in the Knorr synthesis of pyrazoles are often traced back to several key factors. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, and its efficiency is sensitive to reaction conditions.

  • Sub-optimal pH: The reaction is typically acid-catalyzed. However, a pH that is too low (below 3) can favor the formation of furan byproducts through the Paal-Knorr furan synthesis pathway. Conversely, neutral or weakly acidic conditions are generally preferred for pyrrole and pyrazole synthesis.

    • Troubleshooting: Try adding a weak acid like acetic acid to catalyze the reaction. If you are using a hydrazine salt (e.g., ethylhydrazine sulfate), the acidity might be sufficient. Consider buffering the reaction mixture to maintain a weakly acidic pH.

  • Reaction Temperature: While some condensations proceed at room temperature, others require heating to go to completion. However, excessive heat can lead to side reactions and decomposition of reactants or products, ultimately lowering the yield.

    • Troubleshooting: Monitor your reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature and observe the effect on the reaction rate and the formation of byproducts.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used and often give good results.

    • Troubleshooting: If you are using a non-polar solvent and observing low conversion, consider switching to ethanol or a similar protic solvent.

Question 2: I am observing the formation of regioisomers. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The hydrazine can attack either of the two carbonyl groups, leading to a mixture of products.

  • Steric Hindrance: The nucleophilic attack of the hydrazine is often directed to the less sterically hindered carbonyl group.

    • Troubleshooting: If possible, choose a 1,3-dicarbonyl precursor where one carbonyl group is significantly more sterically hindered than the other to favor the formation of a single regioisomer.

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound can also influence the site of the initial attack.

    • Troubleshooting: While more complex to control, understanding the electronic properties of your starting material can help predict the major regioisomer.

Question 3: Are there alternative methods to synthesize the pyrazole ester precursor?

Answer: Yes, the Vilsmeier-Haack reaction provides a powerful alternative for the synthesis of 4-formylpyrazoles, which can then be oxidized and esterified to the desired precursor. This reaction involves the formylation of an electron-rich heterocycle, such as a 1-ethyl-3-methyl-1H-pyrazole, at the 4-position using a Vilsmeier reagent (typically generated from DMF and POCl₃).

Vilsmeier_Haack_Workflow Start 1-ethyl-3-methyl-1H-pyrazole Formylation Vilsmeier-Haack Reaction (DMF, POCl3) Start->Formylation Aldehyde 1-ethyl-3-methyl-1H-pyrazole- 4-carbaldehyde Formylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Carboxylic_Acid 1-ethyl-3-methyl-1H-pyrazole- 4-carboxylic acid Oxidation->Carboxylic_Acid Esterification Esterification (Ethanol, Acid catalyst) Carboxylic_Acid->Esterification Ester Ethyl 1-ethyl-3-methyl-1H- pyrazole-4-carboxylate Esterification->Ester

Caption: Vilsmeier-Haack route to the precursor.

Part 2: Reduction of the Ester to this compound

Question 4: My LAH reduction is not going to completion, and I am recovering unreacted starting material. What should I do?

Answer: Incomplete reduction with Lithium Aluminum Hydride (LAH) is a frequent issue that can often be resolved by carefully controlling the reaction conditions. LAH is a powerful reducing agent, but its reactivity can be hampered by several factors.

  • Purity and Activity of LAH: LAH is highly reactive with moisture and can degrade over time if not stored properly under an inert atmosphere.

    • Troubleshooting: Use freshly opened or properly stored LAH. If you suspect your LAH has degraded, you can try titrating it to determine its active hydride content.

  • Insufficient Equivalents of LAH: The reduction of an ester to a primary alcohol requires two equivalents of hydride per mole of ester. The first equivalent reduces the ester to an aldehyde intermediate, which is then immediately reduced by a second equivalent to the alcohol.

    • Troubleshooting: Ensure you are using a sufficient excess of LAH. A common practice is to use 1.5 to 2 equivalents of LAH relative to the ester to drive the reaction to completion.

  • Reaction Temperature and Time: While LAH reductions are often rapid, some less reactive esters may require longer reaction times or elevated temperatures.

    • Troubleshooting: Monitor the reaction by TLC. If the reaction stalls at room temperature, consider gently refluxing the reaction mixture in THF.

  • Anhydrous Conditions: LAH reacts violently with water and other protic solvents. Any moisture in your reaction setup or solvents will consume the LAH, rendering it ineffective for the desired reduction.

    • Troubleshooting: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 5: I am observing the formation of side products in my LAH reduction. What are they and how can I avoid them?

Answer: While LAH is generally a clean reducing agent for esters, side reactions can occur, especially with complex substrates.

  • Over-reduction of other functional groups: LAH is a non-selective reducing agent and will reduce a wide range of functional groups, including amides, nitriles, and in some cases, even the pyrazole ring itself under harsh conditions.

    • Troubleshooting: If your substrate contains other reducible functional groups that you wish to preserve, LAH may not be the ideal reagent. Consider using a milder reducing agent like sodium borohydride, although it is generally unreactive towards esters.

  • Formation of Aluminum Complexes: During the reaction and work-up, aluminum salts are formed, which can sometimes form stable complexes with the product, making isolation difficult.

    • Troubleshooting: A proper work-up procedure is crucial. The Fieser work-up is a widely used and effective method for quenching LAH reactions and precipitating granular aluminum salts that are easy to filter. This involves the sequential addition of water, a 15% aqueous sodium hydroxide solution, and then more water.

Question 6: My final product is difficult to purify. What are the best methods for purifying this compound?

Answer: The purification of hydroxymethyl-pyrazoles can sometimes be challenging due to their polarity and potential to chelate with metal ions.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying polar compounds like your target molecule.

    • Troubleshooting: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the product from less polar impurities.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity.

    • Troubleshooting: Experiment with different solvents and solvent mixtures to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: If you have acidic or basic impurities, an acid-base extraction during the work-up can be very effective in removing them.

    • Troubleshooting: Wash the organic layer containing your product with a dilute acid solution to remove any basic impurities, followed by a dilute base solution to remove any acidic impurities.

Data Summary

ParameterRecommended ConditionRationale
Precursor Synthesis (Knorr)
pHWeakly acidicAvoids furan byproduct formation.
TemperatureRoom temperature to gentle refluxBalances reaction rate and side reactions.
SolventProtic (e.g., Ethanol)Generally provides good yields.
Ester Reduction
Reducing AgentLithium Aluminum Hydride (LAH)Powerful reagent for ester reduction.
Equivalents of LAH1.5 - 2.0Ensures complete conversion of the ester.
SolventAnhydrous THF or Diethyl EtherInert to LAH and good solubility.
AtmosphereInert (Nitrogen or Argon)Prevents reaction of LAH with moisture.
Work-up
QuenchingFieser Method (H₂O, NaOH(aq), H₂O)Forms easily filterable aluminum salts.
Purification
Primary MethodSilica Gel Column ChromatographyEffective for polar compounds.
Secondary MethodRecrystallizationFor achieving high purity of solid products.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (Illustrative Knorr Synthesis)
  • To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add ethylhydrazine (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If the reaction is incomplete, gently heat the mixture to reflux and continue monitoring.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • If necessary, gently reflux the mixture until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess LAH using the Fieser work-up procedure:

    • Slowly add X mL of water (where X = grams of LAH used).

    • Slowly add X mL of 15% aqueous NaOH.

    • Slowly add 3X mL of water.

  • Stir the resulting mixture at room temperature for 30 minutes to allow the aluminum salts to precipitate.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography.

Technical Support Center: Purification of Crude (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the purification of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. This pyrazole derivative, a key building block in pharmaceutical synthesis, often requires meticulous purification to remove starting materials, byproducts, and other impurities that can compromise the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification by column chromatography.

Core Principles of Purifying Polar Heterocyclic Compounds

This compound is a polar, heterocyclic alcohol. Its purification by normal-phase column chromatography is governed by the interactions between the analyte, the polar stationary phase (typically silica gel), and the mobile phase.[3][4] The polarity of the pyrazole nitrogen atoms and the hydroxyl group leads to strong interactions with the silica gel, which can sometimes result in poor separation and tailing.[5] Understanding these interactions is crucial for developing an effective purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of this compound.

Issue 1: The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Causality: The high polarity of your compound causes it to bind very strongly to the acidic silica gel.[5]

  • Solution 1: Increase Mobile Phase Polarity. A more polar solvent system is needed to effectively elute the compound. Consider adding methanol to your ethyl acetate eluent. Start with a small percentage (e.g., 1-5%) and gradually increase it.

  • Solution 2: Use a Modified Mobile Phase. For highly polar compounds, a solvent system containing ammonia can be effective.[5] Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to dichloromethane.[5]

  • Solution 3: Consider an Alternative Stationary Phase. If the compound is still not moving, you might need to switch to a different stationary phase. Alumina is a good alternative for separating polar compounds.[4] Another option is reverse-phase silica gel, which is less common for this type of compound but can be effective.[5]

Issue 2: The compound streaks or "tails" significantly on the TLC plate and during column elution.

  • Causality: Tailing is often caused by the interaction of basic compounds with the acidic silanol groups on the silica gel. It can also be a result of overloading the column.

  • Solution 1: Deactivate the Silica Gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Solution 2: Optimize Sample Loading. Ensure you are not overloading the column. A general guideline is to use a 1:20 to 1:50 ratio of crude material to silica gel by weight.[6] Dissolve the sample in a minimal amount of solvent before loading it onto the column.[7] If solubility is an issue, consider dry loading.[7]

Issue 3: Poor separation between the desired product and a closely eluting impurity.

  • Causality: The chosen solvent system does not provide sufficient selectivity to resolve the two compounds.

  • Solution 1: Fine-tune the Solvent System. Experiment with different solvent combinations. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/methanol) can provide better separation than a binary system.

  • Solution 2: Adjust the Flow Rate. A slower flow rate can sometimes improve separation by allowing more time for equilibration between the stationary and mobile phases.[8]

  • Solution 3: Gradient Elution. If a single solvent system is not effective, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.[9]

Issue 4: The compound appears to have decomposed on the column.

  • Causality: Some compounds are unstable on silica gel.[5]

  • Solution 1: Test for Stability. Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any degradation has occurred.

  • Solution 2: Use a Deactivated Stationary Phase. As mentioned before, deactivating the silica gel with a base can prevent the degradation of acid-sensitive compounds.

  • Solution 3: Alternative Purification Methods. If the compound is highly unstable on silica, consider other purification techniques such as recrystallization or distillation.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point is a mixture of ethyl acetate and hexane.[6] Begin with a ratio of 20:80 (ethyl acetate:hexane) and adjust the polarity based on the resulting Rf value.[6] For more polar pyrazole derivatives, a mixture of cyclohexane and ethyl acetate has also been shown to be effective.[10][11]

Q2: What is the ideal Rf value I should aim for on the TLC plate before running the column?

A2: An Rf value between 0.25 and 0.35 is generally recommended for the target compound.[4] This allows for good separation from both less polar and more polar impurities.

Q3: How do I choose the right size column for my purification?

A3: The size of the column depends on the amount of crude material you need to purify. A longer column generally provides better resolution.[8] The ratio of silica gel to crude material is also important, with a higher ratio leading to better separation.[8][12]

Q4: Should I use wet or dry loading for my sample?

A4: Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, is often preferred for liquid samples.[13] Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, is a good option if your compound has poor solubility in the eluent.[7]

Q5: My purified product is a colored oil. How can I decolorize it?

A5: A colored product may indicate the presence of trace impurities. You can try treating a solution of your compound with a small amount of activated charcoal, which can adsorb colored impurities.[6] After stirring for a short period, filter the mixture through celite to remove the charcoal.[6]

Experimental Protocols

Protocol 1: TLC Analysis
  • Prepare a dilute solution of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of your solution onto the pencil line.

  • Prepare a developing chamber with your chosen solvent system (e.g., 30:70 ethyl acetate:hexane).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp or by using an iodine chamber.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent system until your desired product has an Rf of ~0.3 and is well-separated from impurities.[4][6]

Protocol 2: Column Chromatography (Slurry Packing)
  • Select the Column: Choose a glass column of an appropriate size for the amount of material to be purified.

  • Prepare the Slurry: In a beaker, mix the silica gel with the initial, non-polar eluent (e.g., hexane) to form a slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add Sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

  • Equilibrate the Column: Run the initial eluent through the column until the packing is stable.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the sand layer.

  • Elute the Column: Begin adding the eluent to the top of the column. You can use isocratic elution (a single solvent system) or gradient elution (gradually increasing the polarity of the solvent system).

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by TLC to determine which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Mobile Phase (TLC) Ethyl Acetate / HexaneGood starting point for adjusting polarity.[6]
Target Rf Value 0.25 - 0.35Optimal for good separation on the column.[4]
Loading Ratio 1:20 to 1:50 (Crude:Silica)Ensures sufficient separation capacity.[6]
Elution Mode Isocratic or GradientGradient elution can be beneficial for complex mixtures.[9]

Visualizations

Column Chromatography Workflow

workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC TLC Analysis (Optimize Solvent System) Slurry Prepare Silica Slurry TLC->Slurry Determines Starting Eluent Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

troubleshooting cluster_problems Identify the Issue cluster_solutions Implement Solutions Start Problem Encountered NoMove Compound not moving from baseline? Start->NoMove Tailing Streaking or Tailing? Start->Tailing PoorSep Poor Separation? Start->PoorSep Decomp Decomposition on column? Start->Decomp IncreasePolarity Increase Solvent Polarity (e.g., add MeOH) NoMove->IncreasePolarity DeactivateSilica Deactivate Silica (add Et3N) Tailing->DeactivateSilica OptimizeSolvent Optimize Solvent System (Ternary Mixture) PoorSep->OptimizeSolvent Gradient Use Gradient Elution PoorSep->Gradient Decomp->DeactivateSilica CheckStability Check Stability on TLC Decomp->CheckStability

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Stability Issues of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered with these versatile heterocyclic scaffolds. Here, we move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Part 1: Understanding Pyrazole Instability

Q1: My pyrazole compound appears to be degrading in my aqueous stock solution. What are the most common degradation pathways?

A1: The stability of pyrazole compounds in solution is governed by a combination of factors including the specific substituents on the pyrazole ring, pH, temperature, light exposure, and the presence of oxidizing agents.[1] The primary degradation pathways to be aware of are:

  • Oxidation: The pyrazole ring, particularly if substituted with electron-donating groups, can be susceptible to oxidation.[2][3] This can be initiated by atmospheric oxygen, trace metal impurities in your solvents, or exposure to light (photo-oxidation).[1] The oxidation can lead to the formation of hydroxypyrazoles and other oxygenated derivatives, and in some cases, ring-opening byproducts.[2] For instance, studies on the nitrification inhibitor 3,4-dimethylpyrazole phosphate suggest that its degradation in soil is primarily a chemical oxidation process, potentially initiated by reactive oxygen species (ROS).[3]

  • Hydrolysis: While the pyrazole ring itself is generally resistant to hydrolysis, functional groups attached to the ring can be susceptible.[1][4] Ester, amide, or other labile groups can be cleaved, especially under acidic or basic conditions. For example, certain pyrazole ester derivatives developed as allosteric inhibitors were found to degrade rapidly in a pH 8 buffer.[5]

  • Photodegradation: Some pyrazole derivatives are photosensitive and can degrade upon exposure to UV or even visible light.[1] This is a critical factor to consider if your experimental setup involves prolonged light exposure.

Q2: I observed a change in the color of my pyrazole solution over time. What could be the cause?

A2: A color change in your pyrazole solution is often a visual indicator of degradation. This is frequently linked to oxidative degradation pathways. The formation of oxidized species or polymeric byproducts can lead to the appearance of yellow, brown, or even pink hues. Phenylhydrazine derivatives, which are related to some pyrazole precursors, are known to be sensitive to air and light, leading to colored impurities.[6] If you observe a color change, it is crucial to analytically assess the purity of your solution before proceeding with your experiments.

Part 2: Proactive Stability Assessment & Troubleshooting

Q3: How can I proactively assess the stability of my novel pyrazole compound?

A3: The most effective way to understand the stability profile of a new pyrazole compound is to conduct forced degradation studies . These studies intentionally expose the compound to stressful conditions to identify potential degradation products and establish degradation pathways.[7][8] This information is invaluable for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[7][9]

The International Council for Harmonisation (ICH) guidelines recommend stress testing under the following conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[7][8]

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (e.g., 3-30% H₂O₂).[7][8]

  • Thermal Stress: Heating the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the solid compound and a solution to controlled UV and visible light.

A well-designed forced degradation study will aim for 5-20% degradation of the parent compound. This allows for the reliable detection and characterization of degradation products.

Q4: My pyrazole compound is degrading in my assay buffer (pH 7.4). What are my options?

A4: Degradation at physiological pH is a common challenge. Here is a systematic approach to troubleshooting this issue:

  • Confirm the Degradation: First, ensure that the observed loss of activity or concentration is due to chemical degradation and not other factors like adsorption to container surfaces. Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to monitor the concentration of the parent compound and the appearance of new peaks over time.

  • Investigate the Cause:

    • Oxygen Sensitivity: Prepare your buffer using degassed solvents and consider running your experiment under an inert atmosphere (nitrogen or argon) to see if this improves stability.

    • Metal Contamination: Trace metal ions in buffers can catalyze oxidation. Adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sometimes mitigate this, although in some specific cases, it has been shown to accelerate degradation.[10]

    • Light Sensitivity: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Formulation Strategies:

    • Add Antioxidants: If oxidation is confirmed, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your solution may improve stability.

    • Use Co-solvents: If your compound has limited aqueous solubility, precipitating out of solution can sometimes be mistaken for degradation. Increasing the percentage of an organic co-solvent (like DMSO or ethanol) may keep the compound in solution and improve its apparent stability.

    • Prepare Solutions Fresh: For highly unstable compounds, the most reliable approach is to prepare solutions immediately before use from a stable, solid form or a frozen, concentrated stock in an anhydrous organic solvent.[1]

Visualizing the Troubleshooting Workflow

The following flowchart outlines a systematic approach to identifying and resolving pyrazole stability issues.

Troubleshooting_Workflow cluster_observe Observation cluster_confirm Confirmation & Analysis cluster_identify Identify Pathway cluster_solutions Implement Solutions cluster_validate Validation Observe Observe Instability (e.g., color change, loss of activity) Confirm Confirm Degradation with Stability-Indicating Method (e.g., HPLC) Observe->Confirm Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Confirm->Forced_Deg If pathway is unknown Identify Identify Degradation Pathway Confirm->Identify If degradants suggest pathway Forced_Deg->Identify Oxidation_Sol Oxidation Solution: - Use degassed solvents - Inert atmosphere (N2/Ar) - Add antioxidants - Use amber vials Identify->Oxidation_Sol Oxidation Hydrolysis_Sol Hydrolysis Solution: - Adjust pH to neutral - Prepare fresh solutions - Store frozen in aprotic solvent Identify->Hydrolysis_Sol Hydrolysis Photo_Sol Photodegradation Solution: - Use amber vials - Wrap containers in foil - Minimize light exposure Identify->Photo_Sol Photodegradation Validate Validate Solution: Re-run stability test under modified conditions Oxidation_Sol->Validate Hydrolysis_Sol->Validate Photo_Sol->Validate

Caption: A flowchart for troubleshooting pyrazole stability issues.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a pyrazole compound.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • Pyrazole compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your pyrazole compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate one sample at room temperature and another at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of H₂O₂ to achieve a final concentration of 3-30%.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C.

    • Analyze at specified time points.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. Compare the chromatograms of stressed samples to a control (unstressed) sample to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating the parent pyrazole compound from all its potential degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

  • Method Optimization:

    • Inject a mixture of your stressed samples (from the forced degradation study) to create a sample containing the parent compound and all major degradation products.

    • Adjust the gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Detection:

    • Use a UV detector set at the λmax of the parent compound. A photodiode array (PDA) detector is highly recommended as it can help determine if peaks are spectrally pure.

  • Validation:

    • Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the method's ability to resolve the parent drug from its degradants.

Data Summary: Factors Influencing Pyrazole Stability

Stress Condition Potential Outcome Primary Degradation Pathway Recommended Mitigation Strategy
Acidic pH Hydrolysis of labile functional groups (e.g., esters, amides).HydrolysisBuffer solution to a neutral pH; prepare fresh solutions.
Basic pH Hydrolysis of labile groups; potential for ring rearrangement in some cases.HydrolysisBuffer solution to a neutral pH; store in aprotic solvents.
Oxidizing Agents (e.g., H₂O₂, O₂) Formation of N-oxides, hydroxylated derivatives, or ring-opened products.OxidationUse degassed solvents; store under inert atmosphere; add antioxidants.[1]
Elevated Temperature Acceleration of all degradation pathways.ThermolysisStore compounds at recommended low temperatures (e.g., 4°C or -20°C).[11]
UV/Visible Light Formation of photoproducts, often through radical mechanisms.PhotodegradationStore and handle in amber vials or protect from light.[1]

References

Technical Support Center: Optimization of Temperature and Pressure for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of temperature and pressure during their experiments. Pyrazole synthesis, while versatile, is highly sensitive to reaction conditions. Mastering the interplay of temperature and pressure is paramount for achieving high yields, controlling regioselectivity, and ensuring the formation of the desired aromatic product. This document provides direct answers to common challenges and explains the fundamental principles behind optimizing these crucial variables.

Frequently Asked questions (FAQs)

This section addresses high-level questions regarding the strategic role of temperature and pressure in pyrazole synthesis.

Q1: What is the primary role of temperature in pyrazole synthesis?

A1: Temperature is the most influential parameter in pyrazole synthesis, primarily governing the reaction kinetics. Its roles include:

  • Overcoming Activation Energy: The initial condensation of a hydrazine with a 1,3-dicarbonyl compound and the subsequent intramolecular cyclization and dehydration steps all have specific activation energy barriers.[1] Sufficient thermal energy is required to overcome these barriers and drive the reaction forward at a practical rate.

  • Controlling Reaction Rate: As a general principle, increasing the temperature increases the reaction rate. In many documented Knorr-type syntheses, elevating the temperature from ambient to 80-120°C can dramatically reduce reaction times from hours to minutes.[2][3]

  • Influencing Product Formation: Temperature can be a tool for divergent synthesis. In some systems, different products can be formed from the same starting materials simply by tuning the reaction temperature, leading to either a pyrazole or a different heterocyclic structure.[4]

  • Risk of Decomposition: Excessive heat can be detrimental. Starting materials, intermediates, or the final pyrazole product can decompose at high temperatures, leading to the formation of tar and a significant reduction in yield. This is why optimization is key, rather than assuming higher temperature is always better.[5]

Q2: How does temperature influence the regioselectivity of pyrazole formation?

A2: When an asymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomers can be formed.[6][7] Temperature plays a critical role in determining the ratio of these isomers by influencing whether the reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically preferred product—the one that forms fastest due to a lower activation energy barrier. At higher temperatures, the reaction may have enough energy to reverse and equilibrate, favoring the most stable, thermodynamically preferred product.

  • Solvent-Temperature Synergy: The effect is often coupled with the choice of solvent. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can dramatically increase regioselectivity even at room temperature, an effect that might otherwise require significant temperature modulation in standard solvents like ethanol.

Q3: When is high-pressure synthesis necessary for pyrazoles?

A3: Most pyrazole syntheses, particularly cyclocondensations, are performed at atmospheric pressure. However, high-pressure conditions (in the kbar range) become a powerful tool for reactions that are otherwise unsuccessful. A key example is in the synthesis of certain pyrazolo[3,4-d]pyrimidines via aromatic nucleophilic substitution. Reactions that fail to proceed under conventional reflux conditions at atmospheric pressure have been successfully performed at high pressure, even at ambient temperature.[8] This is because high pressure can accelerate reactions with a negative activation volume, where the transition state occupies a smaller volume than the reactants.

Q4: What are the advantages of using microwave irradiation for controlling temperature and pressure?

A4: Microwave-assisted synthesis offers significant advantages over conventional heating by providing rapid, efficient, and uniform heating of the reaction mixture.[9][10]

  • Rapid Heating & Reduced Reaction Times: Microwaves directly excite polar molecules, leading to extremely fast heating rates. This can reduce reaction times from many hours to just a few minutes.[3][11]

  • Superheating Solvents: In a sealed microwave vessel, the pressure can increase significantly. This allows solvents to be heated far beyond their atmospheric boiling points, enabling reactions to run at very high temperatures (e.g., 150-200°C) that are inaccessible with a standard reflux setup.[12] This combination of high temperature and pressure can dramatically accelerate slow reactions.

  • Improved Yields and Purity: The rapid and controlled heating often minimizes the formation of side products that can occur during prolonged heating in conventional methods, leading to higher yields and cleaner reaction profiles.[13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is consistently low.

  • Potential Cause: The reaction may be incomplete due to insufficient thermal energy, or side reactions may be consuming the starting material.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to confirm if the starting material is being consumed.

    • Moderate Temperature Increase: If starting material remains, incrementally increase the reaction temperature by 10-20°C. For a Knorr synthesis in ethanol (boiling point 78°C), switching to a higher-boiling solvent like n-propanol or DMF can allow for higher reaction temperatures.[14]

    • Consider Microwave Synthesis: If conventional heating is too slow, microwave irradiation can often drive the reaction to completion in minutes by achieving higher temperatures and pressures.[13]

    • Check pH: The cyclocondensation reaction is often pH-sensitive. While acid catalysis is common, too much acid can protonate the hydrazine, reducing its nucleophilicity. A small amount of a weak acid like acetic acid is typically optimal.[15]

Problem 2: I am observing significant tar formation or decomposition.

  • Potential Cause: The reaction temperature is too high, causing the reactants, intermediates, or the product to decompose.

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the reaction temperature by 20°C and monitor the reaction over a longer period. It is better to have a slower, cleaner reaction than a fast, messy one.

    • Solvent Screening: A different solvent might allow the reaction to proceed at a lower temperature.

    • Inert Atmosphere: Hydrazine derivatives can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.[15]

Problem 3: I have isolated a pyrazoline (a non-aromatic intermediate) instead of the pyrazole.

  • Potential Cause: The final dehydration/oxidation step to form the aromatic pyrazole ring is slow or requires an additional driving force. This is common when reacting hydrazines with α,β-unsaturated ketones.[5]

  • Troubleshooting Steps:

    • Increase Temperature/Time: In some cases, simply refluxing for a longer period or at a higher temperature can promote the final aromatization step.

    • Introduce an Oxidant: If heat alone is insufficient, a post-synthesis oxidation step may be required. This can sometimes be achieved by refluxing the isolated pyrazoline in glacial acetic acid or by using a mild oxidizing agent.[15]

Problem 4: The reaction is producing the wrong regioisomer or a mixture of isomers.

  • Potential Cause: The current temperature and solvent conditions favor an undesired reaction pathway.

  • Troubleshooting Steps:

    • Vary the Temperature: Systematically run the reaction at a lower temperature (e.g., 0°C to room temperature) and a higher temperature (e.g., reflux). This will reveal if the product ratio is sensitive to kinetic versus thermodynamic control.

    • Change the Solvent: This is a highly effective strategy. Switching from a standard protic solvent like ethanol to a polar aprotic solvent like DMF can alter the reaction pathway.[6] Critically, using fluorinated alcohols (TFE, HFIP) has been shown to dramatically improve regioselectivity in favor of a single isomer.

Data Summary: Typical Temperature & Pressure Conditions

The optimal conditions are highly substrate-dependent, but the following table provides general guidelines.

Synthesis MethodTypical ReactantsTemperature Range (°C)PressureKey Considerations & Causality
Knorr Synthesis (Conventional) 1,3-Diketone + HydrazineRoom Temp – 120°CAtmosphericRequires sufficient heat to overcome activation barriers for condensation and dehydration. Temperature can influence the ratio of regioisomers.[1][3]
Microwave-Assisted Synthesis Enone / Diketone + Hydrazine70°C – 200°C2 – 20 bar (in sealed vessel)Pressure builds in the sealed vessel, allowing for superheating of the solvent. This combination of high T&P drastically increases reaction rates.[9][11][13]
High-Pressure Synthesis e.g., Aryl Halide + AminopyrazoleAmbient> 8 kbarUsed for reactions with a negative volume of activation that are unsuccessful at atmospheric pressure. The high pressure facilitates the formation of a more compact transition state.[8]
Temperature-Controlled Divergent Synthesis e.g., α,β-alkynic hydrazones60°C vs. 95°CAtmosphericThe reaction pathway itself can be switched. A lower temperature may favor one cyclization mode, while a higher temperature favors another, yielding structurally different products.[4]

Visual Workflow: Troubleshooting Low Yield in Pyrazole Synthesis

This decision tree illustrates a logical workflow for diagnosing and solving issues of low product yield.

G start Problem: Low Yield check_sm Is Starting Material (SM) fully consumed? (Check via TLC/LC-MS) start->check_sm sm_not_consumed Incomplete Reaction check_sm->sm_not_consumed No check_side_products Are significant side products or tar observed? check_sm->check_side_products Yes increase_temp Action: Increase Temperature by 20°C or switch to a higher-boiling solvent. sm_not_consumed->increase_temp use_mw Action: Use Microwave Synthesis for higher T & P. increase_temp->use_mw If still slow end_node Re-evaluate Yield use_mw->end_node side_products Decomposition Occurring check_side_products->side_products Yes check_intermediate Is the main product a pyrazoline intermediate? check_side_products->check_intermediate No decrease_temp Action: Decrease Temperature by 20°C and run for longer. side_products->decrease_temp inert_atm Action: Use Inert Atmosphere (N2 or Ar) to prevent oxidation. decrease_temp->inert_atm inert_atm->end_node is_intermediate Aromatization Incomplete check_intermediate->is_intermediate Yes check_intermediate->end_node No, product is clean but mass balance is low. (Check purification loss) add_oxidant Action: Add Oxidation Step (e.g., heat in acetic acid) post-isolation. is_intermediate->add_oxidant add_oxidant->end_node

Caption: Troubleshooting decision tree for low pyrazole yield.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is a representative example for the reaction between a β-ketoester and a hydrazine, adapted from established methods.[14]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1-1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, n-propanol) to achieve a concentration of 0.2-0.5 M. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heating: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 100°C). Allow the reaction to stir under reflux.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC, staining with potassium permanganate to check for the consumption of the dicarbonyl starting material.

  • Workup: Once the starting material is consumed (typically 1-4 hours), allow the reaction to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, add water to the reaction mixture to precipitate the crude product.

  • Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol/water mixture) to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol outlines a general procedure for microwave synthesis in a sealed vessel.

  • Vessel Preparation: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add the 1,3-dicarbonyl or enone substrate (1.0 eq) and the hydrazine derivative (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, DMF) to the vessel. Ensure the total volume does not exceed the manufacturer's recommendation for the vessel size (typically less than 2/3 full).

  • Microwave Reactor Setup: Securely cap the vessel and place it in the microwave reactor cavity. Set the reaction parameters:

    • Target Temperature: e.g., 120°C[11]

    • Ramp Time: 2 minutes

    • Hold Time: 10-20 minutes

    • Power: Set to variable power to maintain the target temperature (e.g., 100-300 W).

    • Stirring: Set to high.

  • Reaction: Run the microwave program. The instrument will automatically control the power output to maintain the set temperature, and the internal pressure will rise.

  • Cooling: After the hold time is complete, the instrument will cool the vessel with compressed air until it reaches a safe handling temperature (e.g., < 50°C).

  • Workup and Purification: Once cooled, carefully uncap the vessel in a fume hood. The workup and purification follow the same procedure as in the conventional heating protocol (steps 5-7).

References

methods for removing unreacted starting materials from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyrazoles, a cornerstone in medicinal chemistry and drug development, often involves the condensation of 1,3-dicarbonyl compounds with hydrazines, most notably through the Knorr pyrazole synthesis and its variations.[1][2][3][4] While these methods are robust, the subsequent purification of the target pyrazole from unreacted starting materials and byproducts can be a significant challenge.[1] This guide provides a comprehensive overview of troubleshooting strategies and detailed protocols to ensure the isolation of highly pure pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a pyrazole synthesis?

A1: The primary impurities are typically unreacted starting materials: the 1,3-dicarbonyl compound and the hydrazine derivative.[1] Additionally, side reactions can lead to the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][5] Incomplete cyclization may also result in pyrazoline intermediates as byproducts.[1]

Q2: My TLC plate shows multiple spots after the reaction. What should I do?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of several components in your crude product.[6] To identify these, you can co-spot your crude mixture with the starting materials on the same TLC plate. This will help determine if any of the impurity spots correspond to unreacted reagents.[6] For a more detailed analysis, consider isolating the major impurities via preparative TLC or a small-scale column for structural elucidation by ¹H NMR or LC-MS.[6]

Q3: My isolated pyrazole is an oil and won't solidify. How can I induce crystallization?

A3: An oily product often indicates the presence of residual solvent or impurities that depress the melting point.[6] First, ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[6] If the product remains an oil, column chromatography is a highly effective purification method.[6] Alternatively, if you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]

Q4: The reaction mixture is intensely colored (yellow/red). Is this normal and how can I decolorize my product?

A4: A colored reaction mixture can be due to the decomposition or side reactions of the hydrazine starting material, especially when using phenylhydrazine.[1] To decolorize your product, you can employ a charcoal treatment. Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir, and then filter through celite.[6] Recrystallization is also an effective method for removing colored impurities.[6]

Troubleshooting and Purification Protocols

The choice of purification method is critically dependent on the physicochemical properties of the desired pyrazole and the impurities present. Below are detailed protocols for the most common and effective techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified in which the solubility of the pyrazole and its impurities differ significantly.[7]

Common Solvents for Pyrazole Recrystallization
Solvent/SystemPolarityTypical Use Cases
Ethanol, MethanolProtic, HighGeneral purpose for many polar pyrazole derivatives.[7]
Isopropanol, AcetoneProtic/Aprotic, MediumEffective for a range of pyrazoles.[7]
Ethyl Acetate, HexaneAprotic, Low to MediumOften used as a solvent/anti-solvent pair.[7]
Ethanol/WaterMixed Protic, HighA common mixed-solvent system for polar pyrazoles.[7]
Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of a suitable hot solvent.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals in a desiccator or under vacuum.[7]

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (in which the compound is soluble).[7]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly turbid.[7]

  • Clarification: Add a few drops of the "good" solvent until the solution is clear again.

  • Cooling and Isolation: Follow steps 3-5 from the single solvent protocol.

Troubleshooting Recrystallization
  • Oiling Out: This occurs when the compound precipitates as an oil. To remedy this, add more of the "good" solvent to the hot solution or cool the solution more slowly.[7]

  • No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal.[7]

  • Low Yield: To improve yield, use the minimum amount of hot solvent for dissolution and ensure the solution is thoroughly cooled.[7]

Column Chromatography

Column chromatography is a versatile and widely used method for purifying pyrazoles, especially for separating compounds with similar polarities, such as regioisomers.[1][6]

General Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4 and provide good separation from impurities.[6] Common eluents are mixtures of hexane and ethyl acetate.[6][8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Tips for Chromatography
  • For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[5][6]

  • Reversed-phase chromatography can be an effective alternative for separating challenging mixtures.[5]

Acid-Base Extraction

The weakly basic nature of the pyrazole ring can be exploited for purification through acid-base extraction.[9] This method is particularly useful for separating pyrazoles from non-basic impurities.[9]

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move into the aqueous layer.[9]

  • Separation: Separate the aqueous layer containing the pyrazole salt.[9]

  • Basification: Neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or be ready for extraction.

  • Extraction: Extract the pyrazole from the basified aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection

Purification_Workflow Start Crude Pyrazole Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Chromatography Column Chromatography Is_Solid->Chromatography No Recrystallization->Chromatography Unsuccessful Pure_Product Pure Pyrazole Recrystallization->Pure_Product Successful Acid_Base Consider Acid-Base Extraction Chromatography->Acid_Base Non_Basic_Impurities Are impurities non-basic? Acid_Base->Non_Basic_Impurities Yes Acid_Base->Pure_Product No Non_Basic_Impurities->Chromatography No Perform_Extraction Perform Acid-Base Extraction Non_Basic_Impurities->Perform_Extraction Yes Perform_Extraction->Pure_Product

Caption: Decision workflow for selecting a pyrazole purification method.

References

long-term storage and handling guidelines for (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidelines for the long-term storage and handling of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by combining established safety protocols with practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My sample of this compound, which was initially a white or light-colored solid/liquid, has developed a yellow or brownish tint over time. Is it still viable for my experiments?

A: A change in color is a primary indicator of potential chemical degradation. This is often caused by oxidation or exposure to impurities. While a slight discoloration may not significantly impact all applications, it signals a change in the compound's purity that can lead to inconsistent and unreliable results.

  • Causality: Pyrazole derivatives can be susceptible to oxidation, especially with prolonged exposure to air. The presence of a methanol group can also offer a site for side reactions. Contamination from repeated use of the same container or improper handling can also introduce substances that catalyze degradation.

  • Recommended Action:

    • Do not assume viability. The discolored material should be considered suspect.

    • Purity Analysis: Before proceeding, we strongly recommend re-analyzing the compound's purity. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the extent of degradation and the presence of impurities.

    • Segregation: Segregate the discolored batch from new or unaffected stock to prevent cross-contamination.

    • Preventative Measures: To prevent recurrence, always store the compound under an inert atmosphere (like argon or nitrogen), especially after the container has been opened. Minimize headspace in the storage vial and ensure the container is sealed tightly.[1][2][3][4]

Q2: I am experiencing inconsistent results (e.g., variable potency, unexpected side products) in my assays using the same batch of this compound. What could be the underlying issue?

A: Inconsistent experimental outcomes often point to compromised compound integrity. Assuming other experimental parameters are controlled, the variability is likely due to subtle degradation or contamination of your sample.

  • Causality:

    • Moisture Contamination: The methanol group makes the compound potentially hygroscopic. Absorbed water can alter the effective concentration and may participate in or catalyze degradation pathways. Always handle the compound in a dry environment.

    • Improper Storage: Storing the compound in a location with temperature fluctuations (e.g., a standard refrigerator prone to frequent opening) can accelerate degradation. It should be kept in a stable, cool environment.[1][5][6]

    • Cross-Contamination: Using spatulas or pipette tips that are not scrupulously clean can introduce trace amounts of other reagents, which may react with your compound.

  • Recommended Action:

    • Aliquot the Sample: Upon receiving a new batch, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the number of times the primary stock is exposed to the atmosphere and reduces the risk of contamination.

    • Review Handling Protocol: Ensure that every researcher handling the compound is following strict protocols: using fresh, clean tools for each access, tightly resealing the container immediately after use, and working quickly to minimize atmospheric exposure.

    • Solvent Purity: Ensure that the solvents used to dissolve the compound are anhydrous and of high purity, as solvent impurities can also lead to inconsistent results.

Frequently Asked Questions (FAQs)

This section provides clear, concise answers to common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: For maximum stability and shelf-life, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4][5] For long-term storage, refrigeration (2-8°C) is recommended. To prevent degradation from atmospheric oxygen and moisture, flushing the container with an inert gas like argon or nitrogen before sealing is a highly effective practice. The storage area should be dark to prevent light-induced degradation.

Q2: What chemicals and materials are incompatible with this compound?

A: Based on the chemical structure and data from analogous pyrazole derivatives, this compound should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3] Contact with these substances can lead to vigorous, potentially hazardous reactions and will certainly lead to the degradation of the compound.

Q3: What Personal Protective Equipment (PPE) must be worn when handling this compound?

A: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat. All handling of the solid or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][5][7]

Q4: How should I properly dispose of waste containing this compound?

A: This compound and its containers must be treated as hazardous chemical waste.[8] Do not dispose of it down the sink or in general waste.[3][8] All waste should be collected in a suitable, labeled, and sealed container. Disposal must be carried out in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all local, regional, and national regulations.[8]

Data & Protocol Summary

Storage and Handling Parameters
ParameterGuidelineRationale & Citation
Storage Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)To protect against oxidation and moisture.
Container Tightly sealed, opaque or amber vialTo prevent exposure to air, moisture, and light.[1][2][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agentsTo prevent hazardous reactions and chemical degradation.[1][3]
Handling Location Chemical Fume HoodTo minimize inhalation exposure.[5]
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesTo prevent skin and eye contact.[4][7]
Experimental Workflow: Handling Protocol

The following diagram outlines the decision-making process for the proper handling and storage of this compound from receipt to experimental use.

G cluster_receipt Initial Receipt cluster_storage Long-Term Storage Protocol cluster_use Experimental Use Protocol A Compound Received B Immediate Use? A->B C Aliquot into smaller vials if necessary B->C No H Equilibrate vial to Room Temperature before opening B->H Yes D Flush with Inert Gas (e.g., Argon) C->D E Store in Tightly Sealed Container D->E F Place in Cool, Dry, Dark Location (2-8°C) E->F G Update Chemical Inventory Log F->G G->H Retrieve for Use I Handle ONLY in Fume Hood with appropriate PPE H->I J Dispense required amount I->J K Tightly Reseal Container (Flush with inert gas if possible) J->K L Return to proper storage conditions K->L

Caption: Workflow for handling and storage of the compound.

References

Technical Support Center: Alternative Catalytic Systems for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives using alternative catalytic systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) encountered during experimental work. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles to empower you to overcome common challenges in your research. Pyrazole and its derivatives are crucial scaffolds in medicinal chemistry, and the development of novel, efficient, and sustainable synthetic methods is a key area of research.[1][2][3] This guide focuses on alternative catalytic systems that offer advantages over traditional methods, such as improved sustainability, novel reactivity, and access to diverse molecular architectures.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis of pyrazole derivatives using alternative catalytic systems.

Issue 1: Low or No Product Yield

Q1: I am attempting a metal-free, iodine-catalyzed synthesis of a polysubstituted pyrazole, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

A1: Low yields in iodine-catalyzed pyrazole synthesis can stem from several factors. Let's break down the likely culprits and how to address them:

  • Purity of Reagents and Solvents: Molecular iodine can be sensitive to impurities. Ensure your iodine is of high purity and your solvents are anhydrous, as water can interfere with the reaction mechanism.

  • Reaction Conditions:

    • Temperature: While many iodine-catalyzed reactions are promoted as being conducted at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to initiate the reaction, especially with less reactive substrates.[3] Conversely, excessive heat can lead to decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require extended periods to go to completion.

  • Substrate Reactivity: The electronic nature of your substituents on the starting materials (e.g., 1,3-dicarbonyls, hydrazines) plays a crucial role. Electron-withdrawing groups can decrease nucleophilicity and slow down the reaction.

  • Catalyst Loading: While iodine is a catalyst, an insufficient amount may not be enough to drive the reaction to completion. Experiment with slightly increasing the catalyst loading (e.g., from 10 mol% to 20 mol%).

Experimental Protocol: Optimizing an Iodine-Catalyzed Pyrazole Synthesis [1][4][5]

  • Reagent and Solvent Preparation: Dry your solvent (e.g., ethanol) over molecular sieves for at least 24 hours before use. Use freshly sublimed iodine if possible.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your 1,3-dicarbonyl compound (1.0 mmol), hydrazine derivative (1.0 mmol), and the appropriate solvent (5 mL).

  • Catalyst Addition: Add molecular iodine (0.1-0.2 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every hour by TLC.

  • Temperature Adjustment: If no significant product formation is observed after 4 hours, gradually increase the temperature to 50 °C and continue monitoring.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity in Pyrazole Formation

Q2: My reaction using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is yielding a mixture of regioisomers. How can I improve the regioselectivity using an alternative catalytic approach?

A2: Achieving high regioselectivity is a common challenge in pyrazole synthesis.[6][7] The formation of two regioisomers arises from the two possible sites of initial nucleophilic attack by the hydrazine on the unsymmetrical dicarbonyl.[6] Alternative catalytic systems can offer excellent solutions to this problem.

  • Steric and Electronic Control: The choice of catalyst and reaction conditions can amplify the inherent steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound.[6]

  • Nanoparticle Catalysis: Catalysts like nano-ZnO have been shown to provide high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1] The surface properties of the nanocatalyst can create a specific steric environment that favors one reaction pathway over the other.

  • 1,3-Dipolar Cycloaddition: This method offers a powerful strategy for achieving high regioselectivity by reacting a nitrile imine (generated in situ) with an alkyne.[8] The regiochemical outcome is often predictable based on the electronic properties of the substituents on both the dipole and the dipolarophile.

Workflow for Improving Regioselectivity

Caption: A decision-making workflow for addressing poor regioselectivity.

Issue 3: Catalyst Deactivation and Recovery

Q3: I am using a heterogeneous nanocatalyst (e.g., graphene oxide, magnetic nanoparticles) for my pyrazole synthesis, but I'm observing a drop in catalytic activity after a few cycles. What could be causing this and how can I regenerate my catalyst?

A3: Heterogeneous catalysts offer the significant advantage of easy separation and reusability.[9][10] However, a decline in activity is a common issue.

  • Causes of Deactivation:

    • Leaching: Active catalytic species may leach from the support material into the reaction mixture.

    • Fouling: The catalyst surface can be blocked by reaction byproducts or strongly adsorbed starting materials.

    • Sintering: Nanoparticles can agglomerate at higher temperatures, reducing the active surface area.

  • Regeneration Strategies:

    • Washing: A simple and often effective method is to wash the recovered catalyst with a suitable solvent to remove adsorbed species. For example, washing with ethanol or acetone can remove organic residues.

    • Calcination: For robust inorganic catalysts, controlled heating at high temperatures (calcination) can burn off organic foulants and regenerate the active sites. The specific temperature and duration will depend on the catalyst's stability.[11]

    • Acid/Base Treatment: A dilute acid or base wash can sometimes be used to remove specific types of impurities, but care must be taken not to damage the catalyst itself.

Comparative Data on Catalyst Reusability

Catalyst SystemSupport MaterialTypical Reusability (Cycles)Potential Deactivation MechanismRegeneration MethodReference
Graphene OxideCarbon>5Surface FoulingWashing with Ethanol[9]
Nanocat-Fe-CuOIron Oxide>6Leaching of CopperNot specified, re-dried[12]
Ag/La-ZnOZinc Oxide>5Sintering at high temp.Washing and Drying[11]

Frequently Asked Questions (FAQs)

Q4: What are the main advantages of using photocatalytic systems for pyrazole synthesis?

A4: Photocatalytic synthesis of pyrazoles represents a green and sustainable approach.[13][14][15] The key advantages include:

  • Mild Reaction Conditions: These reactions are often carried out at room temperature using visible light as the energy source, which minimizes the formation of side products and is energy-efficient.[13][16]

  • Use of Air as an Oxidant: Many photocatalytic methods utilize molecular oxygen from the air as the terminal oxidant, making the process environmentally benign.[13][15]

  • Novel Reaction Pathways: Photocatalysis can enable unique reaction mechanisms that are not accessible through traditional thermal methods, leading to the formation of novel pyrazole derivatives.[17] For instance, the reaction can proceed through the oxidation of hydrazine to a diazene intermediate, which then reacts with a Michael acceptor.[13]

Q5: I am working on a multi-component reaction (MCR) to synthesize complex pyrazoles. What are the critical parameters to optimize for a successful MCR?

A5: Multi-component reactions are highly efficient for building molecular complexity in a single step.[10][18] However, their optimization can be challenging. Key parameters to consider are:

  • Stoichiometry of Reactants: The ratio of the different components is crucial. A systematic variation of the stoichiometry of each reactant is necessary to find the optimal conditions.

  • Order of Addition: In some cases, the order in which the reactants are added can significantly impact the yield and purity of the product.

  • Catalyst Choice: The catalyst must be compatible with all the starting materials and intermediates. For example, some MCRs for pyranopyrazoles have been successfully catalyzed by magnetically recoverable nanoparticles.[10]

  • Solvent: The solvent can influence the solubility of the reactants and the stability of intermediates. Green solvents like water or ethanol are often explored in MCRs.[18]

Q6: How can I effectively purify my pyrazole derivative if it is difficult to crystallize?

A6: Purification can be a significant bottleneck. If standard recrystallization is not effective, consider the following alternatives:[19]

  • Column Chromatography: This is the most common alternative. A careful selection of the eluent system is key to achieving good separation.

  • Acid-Base Extraction: Pyrazoles are basic due to the pyridine-like nitrogen atom.[20] This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid will extract the pyrazole into the aqueous layer as its salt. The aqueous layer can then be separated, basified, and the purified pyrazole can be re-extracted into an organic solvent.[21][22][23]

  • Recrystallization from a Mixed-Solvent System: If a single solvent is not suitable, a mixed-solvent system can be very effective. The crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.[19]

Workflow for Pyrazole Purification

G Start Crude Pyrazole Product Recrystallization Attempt Recrystallization Start->Recrystallization Success_Recryst Pure Crystals Recrystallization->Success_Recryst Successful Failure_Recryst Fails or Impure Recrystallization->Failure_Recryst Unsuccessful Column_Chromatography Column Chromatography Failure_Recryst->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Failure_Recryst->Acid_Base_Extraction Success_Column Pure Fractions Column_Chromatography->Success_Column Success_Acid_Base Pure Product Acid_Base_Extraction->Success_Acid_Base

Caption: Alternative purification strategies for pyrazole derivatives.

References

Technical Support Center: A Guide to Scaling the Synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from laboratory-scale experiments to pilot-plant or industrial-scale production. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a safe, efficient, and reproducible scale-up process.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process starting from the readily available 1-ethyl-3-methyl-1H-pyrazole. This pathway is generally preferred for its reliability and the avoidance of handling unstable precursors.

  • Step 1: Vilsmeier-Haack Formylation. The pyrazole ring is formylated at the C4 position using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction is highly selective for electron-rich aromatic systems.[1][2][3]

  • Step 2: Reduction of the Aldehyde. The resulting aldehyde, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, is then reduced to the target primary alcohol. While various reducing agents can accomplish this, sodium borohydride (NaBH₄) is often favored for large-scale operations due to its superior safety profile and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LAH).[4]

The overall workflow is visualized below.

Synthetic_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification start 1-ethyl-3-methyl-1H-pyrazole product1 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde start->product1 Vilsmeier-Haack Reaction reagent1 Vilsmeier Reagent (POCl₃ + DMF) reagent1->product1 product2 This compound (Crude Product) product1->product2 Aldehyde Reduction reagent2 Sodium Borohydride (NaBH₄) reagent2->product2 final_product This compound (Pure Product) product2->final_product Isolation & Purification purification Recrystallization purification->final_product

Caption: High-level synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Question 1: During the Vilsmeier-Haack formylation (Step 1), my reaction yields are significantly lower at the kilogram scale compared to my lab results. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[5][6]

  • Causality: The Vilsmeier-Haack reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the internal temperature rises uncontrollably, the Vilsmeier reagent or the product can decompose, leading to the formation of tarry side products and reduced yield. Furthermore, inefficient mixing in large vessels can create localized "hot spots" and areas of high reagent concentration, further promoting side reactions.[5]

  • Troubleshooting Steps:

    • Improve Temperature Control: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a reliable temperature control unit. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and the subsequent addition of the pyrazole substrate should also be temperature-controlled, not exceeding 10-15 °C.

    • Optimize Reagent Addition: Instead of adding the pyrazole substrate all at once, add it slowly and controllably over a period of 1-2 hours. This allows the cooling system to manage the heat generated.

    • Verify Mixing Efficiency: The efficiency of stirring is critical.[6] Ensure the agitator design (e.g., pitched-blade turbine, anchor) is appropriate for the viscosity and volume of the reaction mixture. Baffles within the reactor can also improve mixing and prevent vortexing.

    • Monitor the Reaction: Use in-process controls (IPC) like HPLC or TLC to track the consumption of the starting material. The reaction is typically complete within a few hours at room temperature after the addition is finished.

Question 2: The reduction of the aldehyde (Step 2) with NaBH₄ is sluggish and often incomplete, leaving significant amounts of the starting aldehyde in the final product. Why is this happening?

Answer: Incomplete reduction is typically due to issues with reagent activity, solvent choice, or pH.

  • Causality: Sodium borohydride's reducing power is highly dependent on the solvent and pH. While effective in alcohols like methanol or ethanol, its decomposition is accelerated in acidic or even neutral aqueous conditions. The pyrazole ring itself is weakly basic, and impurities could affect the local pH.

  • Troubleshooting Steps:

    • Choice of Solvent: Perform the reduction in a suitable alcohol like methanol or ethanol. These solvents effectively dissolve both the aldehyde and NaBH₄.

    • Control the pH: The stability of NaBH₄ is enhanced under basic conditions. Adding a small amount of a base, such as a 1M NaOH solution, to maintain a pH between 9-10 can prevent premature decomposition of the reducing agent and ensure it is available for the reduction.[4]

    • Reagent Stoichiometry and Quality: On a large scale, ensure the NaBH₄ used is of good quality and has been stored properly to prevent deactivation by moisture. It may be necessary to increase the molar equivalents of NaBH₄ from a typical 1.5 eq. to 2.0-2.5 eq. to drive the reaction to completion, compensating for any minor decomposition.

    • Temperature and Time: While the reaction is often run at room temperature, gentle heating to 40-50 °C after the initial addition can increase the reaction rate. Again, monitor via HPLC/TLC to confirm completion before proceeding with the work-up.

Question 3: After quenching the reduction reaction, I am struggling with a difficult work-up. The product is hard to extract, and emulsions are forming.

Answer: This is common for moderately polar molecules like pyrazole alcohols. The hydroxyl group imparts some water solubility, complicating the phase separation.

  • Causality: The product contains both a hydrophobic pyrazole ring and a hydrophilic alcohol group, giving it amphiphilic character. This, combined with salts generated during the work-up (e.g., sodium borates), can lead to emulsion formation.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction, ensure the aqueous layer's pH is adjusted. If you added a base during the reduction, neutralize it carefully. A slightly basic or neutral pH is often optimal for extraction.

    • Solvent Selection: Use a more polar extraction solvent than traditional hydrocarbons. Ethyl acetate or dichloromethane are generally effective. Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery of the product.

    • Break Emulsions: If an emulsion forms, it can often be broken by adding a saturated brine solution (NaCl). The increased ionic strength of the aqueous phase helps to force the organic product into the organic layer.

    • Filtration: Sometimes, fine inorganic salts can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® (diatomaceous earth) before transferring to a separation funnel can remove these particulates and facilitate a clean phase split.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety hazards are:

  • Vilsmeier-Haack Reagent: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The formation of the Vilsmeier reagent with DMF is exothermic. Both reagents should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Thermal Runaway: As discussed, both the formylation and reduction steps can be exothermic. A thermal hazard evaluation (e.g., using reaction calorimetry) is highly recommended before proceeding to a large scale to understand the thermal profile and ensure adequate cooling capacity.[6]

  • Quenching: The work-up of both steps involves quenching reactive species. The Vilsmeier reaction is typically quenched with ice/water or an aqueous base, which can be highly exothermic and release HCl gas. The NaBH₄ reduction work-up generates hydrogen gas, which is flammable. All quenching operations must be performed slowly, under controlled temperatures, and in a well-ventilated environment away from ignition sources.

Q2: My final product purity is low even after extraction. How can I purify this compound on a multi-kilogram scale without using column chromatography?

A2: Recrystallization is the most viable method for large-scale purification of solid compounds.[7]

  • Solvent Screening: The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Recommended Solvent Systems:

    • Single Solvent: Isopropanol or ethanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

    • Two-Solvent System: A combination of a "soluble" solvent and an "anti-solvent" is often very effective. Common pairs for this type of molecule include Ethyl Acetate/Heptane, Toluene/Heptane, or Methanol/Water.[7]

  • General Recrystallization Protocol:

    • Dissolve the crude solid in a minimum amount of the hot "soluble" solvent (e.g., Ethyl Acetate).

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add the "anti-solvent" (e.g., Heptane) to the hot solution until turbidity (cloudiness) persists.

    • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Another advanced technique involves forming a salt with an acid, crystallizing the salt to achieve high purity, and then liberating the free base.[8][9]

Purification Method Pros Cons Scale-Up Suitability
Column Chromatography High resolution, good for complex mixtures.High solvent consumption, expensive silica, not easily scalable.[10]Poor
Recrystallization Cost-effective, highly scalable, can yield very pure material.Requires finding a suitable solvent system, potential for yield loss in mother liquor.Excellent
Distillation Excellent for liquids, scalable.Not suitable for high-melting solids, potential for thermal degradation.Not Applicable
Salt Formation Can significantly improve crystallinity and purification efficiency.[8]Adds extra steps (salt formation and breaking), increases raw material cost.Good, for challenging purifications.

Q3: Are there any specific analytical techniques recommended for monitoring reaction progress and final product quality?

A3: Yes, a robust analytical package is crucial for a successful and reproducible process.

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. Useful for a visual confirmation of the disappearance of starting material.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the percentage of starting material, product, and any impurities, allowing you to decide precisely when to stop the reaction.

  • Final Product Quality Control (QC):

    • HPLC: To determine purity (typically reported as area %).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: A sharp melting point range is a good indicator of high purity.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Scale-Up Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Step 1)
  • Reagent Preparation: In a dry, inerted reactor equipped with a powerful agitator, dropping funnel, and temperature probe, charge dimethylformamide (DMF, 3.0 eq.). Cool the reactor jacket to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to the DMF via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A thick white slurry will form. Stir for an additional 30 minutes at 5-10 °C.

  • Formylation: Add a solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) to the Vilsmeier reagent slurry over 2-3 hours, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by HPLC until the starting pyrazole is <1%.

  • Work-up: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to adjust the pH to 8-9. Caution: This is highly exothermic.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly in the next step or purified further if needed.

Protocol 2: Scale-Up Reduction to this compound (Step 2)
  • Setup: In a suitable reactor, dissolve the crude 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol (5-10 volumes).

  • Reduction: Cool the solution to 10-15 °C. In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 1.5-2.0 eq.) in a small amount of cold water containing a catalytic amount of 1M NaOH.

  • Addition: Add the NaBH₄ solution to the aldehyde solution portion-wise or via a dropping funnel, maintaining the temperature below 25 °C. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by HPLC until the starting aldehyde is <1%.

  • Work-up: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄. Adjust the pH to ~7 with dilute HCl.

  • Isolation: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude solid product.

Troubleshooting_Flowchart start Low Purity or Yield Issue step_check Which step has the issue? start->step_check formylation Step 1: Formylation step_check->formylation Formylation reduction Step 2: Reduction step_check->reduction Reduction purification Step 3: Purification step_check->purification Purification form_q1 Inadequate Heat Transfer? formylation->form_q1 red_q1 Incomplete Reaction? reduction->red_q1 pur_q1 Oily / Impure Solid? purification->pur_q1 form_a1 Improve cooling, slow down reagent addition. form_q1->form_a1 Yes form_q2 Poor Mixing? form_q1->form_q2 No form_a2 Verify agitator efficiency, use baffles. form_q2->form_a2 Yes red_a1 Check NaBH₄ quality, increase equivalents, adjust pH to 9-10. red_q1->red_a1 Yes red_q2 Work-up Emulsions? red_q1->red_q2 No red_a2 Add brine, use appropriate solvent (EtOAc), filter via Celite. red_q2->red_a2 Yes pur_a1 Perform recrystallization. Screen solvents like IPA, EtOAc/Heptane. pur_q1->pur_a1 Yes

Caption: A logic flowchart for troubleshooting common scale-up issues.

References

Technical Support Center: Understanding the Degradation Pathways of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical insights into the degradation pathways of substituted pyrazoles. As a class of compounds vital to both pharmaceuticals and agrochemicals, understanding their stability is paramount for ensuring safety, efficacy, and regulatory compliance. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of pyrazole-containing molecules.

Q1: What are the primary degradation pathways for substituted pyrazoles?

Substituted pyrazoles can degrade through several key pathways, largely dictated by the nature of their substituents and the environmental conditions they are exposed to. The primary routes include:

  • Oxidation: The pyrazole ring itself is generally resistant to oxidation, but substituents are often susceptible.[1] For instance, alkyl groups on the ring or on attached phenyl groups can be hydroxylated.[2][3][4] The sulfur-containing moiety in phenylpyrazole insecticides like fipronil is readily oxidized to form fipronil sulfone or reduced to fipronil sulfide.[5][6][7] In some cases, oxidative conditions can lead to ring-opening, forming highly reactive intermediates like azoalkenes.[8]

  • Photodegradation: Exposure to light, particularly UV light, is a significant degradation pathway.[9] For phenylpyrazole pesticides, photolysis can lead to the cleavage of substituents, such as the desulfinylation of fipronil to form fipronil-desulfinyl.[5][6][10][11] The pyrazole ring itself can also undergo cleavage under photolytic stress.[11]

  • Hydrolysis: While the core pyrazole ring is relatively stable against hydrolysis, attached functional groups like esters or amides are susceptible.[1][12][13] For example, pyrazole ester derivatives developed as enzyme inhibitors have shown rapid degradation in buffer solutions, necessitating the design of more stable analogues.[12][13] The rate of hydrolysis is often highly dependent on pH.[14]

  • Metabolism (Biotransformation): In biological systems, pyrazoles are metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[2][3] A common metabolic route for drugs like celecoxib is the oxidation of a methyl substituent to a hydroxymethyl group, which is then further oxidized to a carboxylic acid.[2][3][15][16]

Q2: How do different substituents on the pyrazole ring affect its stability?

Substituents play a critical role in the stability of the pyrazole ring and the molecule as a whole.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents influences the reactivity of the pyrazole ring. For example, electron-donating groups can make the ring more susceptible to oxidation, while electron-withdrawing groups can influence its susceptibility to nucleophilic attack.

  • Functional Group Lability: The presence of hydrolytically labile groups, such as esters, will dictate the molecule's stability in aqueous environments of varying pH.[12][13]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, potentially slowing down degradation reactions at nearby sites.

  • Photolabile Groups: Certain functional groups can act as chromophores, absorbing light and initiating photochemical degradation pathways.

Q3: What are the standard regulatory guidelines for conducting degradation studies?

For pharmaceutical development, forced degradation or stress testing studies are mandated by regulatory bodies to understand a drug's stability profile. The key guidelines are provided by the International Council for Harmonisation (ICH).[9][14][17]

  • ICH Q1A(R2) "Stability Testing of New Drug Substances and Products": This guideline outlines the core principles of stability testing, including the requirement for stress testing to elucidate degradation products and demonstrate the specificity of analytical methods.[17][18]

  • ICH Q1B "Photostability Testing of New Drug Substances and Products": This provides specific guidance on how to conduct photostability studies, including recommended light exposure conditions.[9][17]

The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the molecule.[18][19][20]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you might encounter during your degradation studies.

Problem 1: I'm not achieving good mass balance in my forced degradation study. What are the likely causes?

Answer: Achieving a mass balance, typically between 95-105%, is critical for validating that your analytical method accounts for the parent drug and all major degradation products.[21] A poor mass balance suggests that one or more components are not being accurately measured.[22] Here’s how to troubleshoot:

  • Causality: The fundamental principle of mass balance is the conservation of mass; the amount of drug lost must be accounted for by the amount of degradants formed.[21][22][23] Discrepancies arise from analytical and chemical issues.

  • Troubleshooting Steps:

    • Check for Volatile or Non-UV Absorbing Degradants: Your primary degradants might be volatile and lost during sample preparation, or they may lack a chromophore, making them invisible to a UV detector.

      • Solution: Use a mass-sensitive detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector to screen for non-UV active compounds.

    • Incomplete Chromatographic Elution: Some degradation products can be highly polar or non-polar and may be irreversibly adsorbed onto the HPLC column or take a very long time to elute.

      • Solution: Run an extended, steep gradient elution (e.g., to 100% organic solvent) followed by a strong solvent flush (e.g., isopropanol or dichloromethane if compatible with your column) to check for late-eluting peaks.

    • Incorrect Response Factors: You may be quantifying degradants using the parent API's response factor. Degradants often have different molar absorptivity at a given wavelength.[23][24]

      • Solution: If you have isolated the degradants, determine their individual response factors. If not, use a universal detector like MS or CAD for more accurate relative quantification. Also, remember to account for differences in molecular weight between the parent drug and the degradant when calculating percentages.[23][24]

    • Formation of Insoluble Degradants: Degradation products may precipitate out of the solution, especially upon changes in pH or solvent composition.

      • Solution: Visually inspect your stressed samples for any precipitates. If observed, try to dissolve the sample in a stronger solvent before analysis.

Problem 2: My degradation product peaks are co-eluting with the parent drug in HPLC. How can I improve separation?

Answer: This is a critical issue as it invalidates the "stability-indicating" nature of your method. The goal is to prove that the peak for the active ingredient is pure and free from any underlying degradants.

  • Causality: Co-elution occurs when the chromatographic selectivity between the parent compound and a degradant is insufficient. This can be due to similarities in their polarity, size, or shape.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: This is often the most effective approach.

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol and acetonitrile have different selectivities due to their differing abilities to engage in hydrogen bonding.

      • Adjust pH: If your analytes have ionizable groups, even a small change in mobile phase pH (e.g., ± 0.2 units) can significantly alter retention times and selectivity. Ensure the pH is at least 1.5-2 units away from the pKa of the analytes.[25]

      • Use a Different Buffer: Different buffer salts (e.g., phosphate vs. acetate) can offer different secondary interactions with your analytes and the column stationary phase.

    • Change Stationary Phase: If mobile phase optimization fails, the column chemistry is the next logical step.

      • Switch to a Different C18: Not all C18 columns are the same. A column with a different bonding density or end-capping strategy can provide the necessary selectivity.

      • Try a Phenyl-Hexyl or Cyano (CN) Phase: These stationary phases offer different interaction mechanisms (π-π interactions for phenyl, dipole-dipole for CN) that can be effective for separating structurally similar aromatic compounds like pyrazoles.

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, while increasing it can improve peak shape and reduce run times.[26]

    • Use Peak Purity Analysis: Employ a photodiode array (PDA) detector or MS detector to assess peak purity. This can confirm if a peak is comprised of more than one component, validating the need for further method development.

Experimental Protocols

Here are detailed methodologies for key experiments in studying pyrazole degradation.

Protocol 1: Forced Degradation (Stress Testing) of a Substituted Pyrazole

Objective: To generate potential degradation products and identify the degradation pathways of a pyrazole-based drug substance under various stress conditions as mandated by ICH guidelines.[14][17]

Materials:

  • Pyrazole Drug Substance

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC Grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC with UV/PDA and/or MS detector, pH meter, calibrated oven, photostability chamber.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the drug substance at ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 2 hours.

    • Cool, then neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of ~0.1 mg/mL for analysis.

    • Rationale: This condition tests for lability in acidic environments, common for esters and amides.[27]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~0.1 mg/mL.

    • Rationale: Basic conditions can catalyze the hydrolysis of functional groups and potentially promote rearrangements.[27]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~0.1 mg/mL.

    • Rationale: This mimics potential oxidation from atmospheric oxygen or peroxide-forming excipients. Many pyrazoles with specific substituents are sensitive to oxidation.[5][6][27]

  • Thermal Degradation:

    • Weigh ~5 mg of the solid drug substance into a glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, then dissolve in the stock solution solvent to a final concentration of ~0.1 mg/mL.

    • Rationale: Evaluates the intrinsic solid-state stability of the molecule.

  • Photolytic Degradation:

    • Expose both the solid drug substance and the stock solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[9]

    • Prepare a dark control sample wrapped in aluminum foil.

    • After exposure, dilute the solution sample and dissolve the solid sample to a final concentration of ~0.1 mg/mL.

    • Rationale: Essential for compounds that may be exposed to light during manufacturing or storage.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Data Presentation and Interpretation

Summarize the results in a clear table to compare the extent of degradation under each condition.

Stress Condition% Degradation of ParentNo. of Degradation PeaksPeak Area (%) of Major Degradant
Control (Unstressed)00N/A
0.1 M HCl, 60°C, 2h12.528.2 (DP-1)
0.1 M NaOH, RT, 4h8.216.5 (DP-2)
3% H₂O₂, RT, 24h18.9311.4 (DP-3)
Thermal (80°C, 48h)1.511.1 (DP-1)
Photolytic (ICH Q1B)15.329.8 (DP-4)

This table provides a clear overview, allowing for quick identification of the molecule's primary liabilities (in this hypothetical case, oxidation and photolysis).

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex relationships in degradation studies.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions cluster_2 Data Evaluation DS Drug Substance (DS) (Substituted Pyrazole) Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Ox Oxidation (e.g., 3% H2O2) DS->Ox Therm Thermal (e.g., 80°C) DS->Therm Photo Photolytic (ICH Q1B) DS->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis ID Identify & Characterize Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways Analysis->Pathway MassBal Assess Mass Balance Analysis->MassBal

Caption: Workflow for a typical forced degradation study.

G cluster_pathways Generic Degradation Pathways of a Phenylpyrazole Parent Parent Phenylpyrazole (e.g., Fipronil) Ox_Prod Oxidation Product (e.g., Fipronil Sulfone) Parent->Ox_Prod Oxidation (H2O2 / Biotic) Red_Prod Reduction Product (e.g., Fipronil Sulfide) Parent->Red_Prod Reduction (Anoxic / Biotic) Photo_Prod Photolysis Product (e.g., Fipronil Desulfinyl) Parent->Photo_Prod Photolysis (UV Light) Hydro_Prod Hydrolysis Product (e.g., Fipronil Amide) Parent->Hydro_Prod Hydrolysis (Acid/Base)

Caption: Common degradation routes for phenylpyrazoles.

References

Validation & Comparative

A Comparative Guide to the Characterization of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: A Head-to-Head Analysis of LC-MS and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole, represents a class of heterocyclic compounds with significant interest due to their wide range of biological activities.[1][2] The ability to accurately identify, quantify, and assess the purity of such molecules is paramount. This guide provides an in-depth, comparative analysis of two instrumental techniques central to this task: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Moving beyond a simple list of procedures, we will explore the fundamental principles of each technique, elucidate the rationale behind key experimental parameters, and provide detailed, validated protocols. This guide is designed for researchers, analytical chemists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategy for their specific research needs.

Foundational Principles: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS is not merely a matter of instrument availability; it is a strategic decision dictated by the analytical question at hand.

  • High-Performance Liquid Chromatography (HPLC): At its core, HPLC is a powerful separation technique.[3] It excels at separating components within a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[3][4] When coupled with a Ultraviolet-Visible (UV-Vis) or Diode Array Detector (DAD), it becomes a robust quantitative tool, ideal for determining the purity of a known compound or quantifying its concentration in a sample. The principle relies on the analyte possessing a chromophore that absorbs light at a specific wavelength.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS enhances the separation power of HPLC by adding a highly specific and sensitive detector: the mass spectrometer.[4] After separation by the LC system, molecules are ionized and their mass-to-charge ratio (m/z) is measured.[4] This provides not just quantitative data but also critical qualitative information, including molecular weight confirmation and structural details through fragmentation analysis (MS/MS).[5] For the characterization of novel compounds like this compound, LC-MS is indispensable for unambiguous identification.[6][7]

Experimental Design: A Tale of Two Methodologies

The successful application of either technique hinges on a well-designed experiment. Here, we dissect the critical parameters for analyzing this compound, a small, polar molecule with a molecular weight of 140.18 g/mol .[8]

Chromatographic Strategy: The Common Ground

For a polar analyte like our target compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[9] This mode uses a non-polar stationary phase (typically C18) and a polar mobile phase.[9]

  • Column Selection: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power and is a workhorse for small molecule analysis.[9][10]

  • Mobile Phase Composition: The mobile phase will consist of an aqueous component and an organic modifier (typically acetonitrile or methanol). The causality here is straightforward: increasing the organic solvent percentage decreases the polarity of the mobile phase, causing the analyte to elute faster from the non-polar column. For our pyrazole derivative, a gradient elution, starting with a higher aqueous percentage and ramping up the organic content, is effective for separating the main compound from potential impurities with different polarities.[11]

  • The Critical Role of Additives: A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase. This serves a dual purpose: it protonates the analyte, ensuring a consistent charge state, and masks residual silanol groups on the silica-based stationary phase. Both effects lead to sharper, more symmetrical peaks, which are crucial for accurate integration and quantification.

The Divergence: Detection

Herein lies the fundamental difference between the two approaches.

  • HPLC-UV/DAD: The pyrazole ring system contains a chromophore, allowing for UV detection. A wavelength scan would be performed to determine the λmax (wavelength of maximum absorbance) for optimal sensitivity. This method is simple, robust, and cost-effective for routine analysis.[12]

  • LC-MS: The choice of mobile phase additive becomes critical. While HPLC-UV can use non-volatile buffers like phosphate, LC-MS requires volatile additives like formic acid or ammonium formate.[13] Non-volatile salts will precipitate in the high-vacuum environment of the mass spectrometer, contaminating the ion source and degrading performance.[14]

    • Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound.[4][5] In positive ion mode, the acidic mobile phase facilitates the formation of the protonated molecule, [M+H]⁺, which for our compound would have an m/z of approximately 141.1.

    • Structural Elucidation (MS/MS): To confirm the structure, the [M+H]⁺ ion (the precursor ion) can be isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint, offering a much higher degree of confidence in identification than retention time alone.[9]

Workflow and Protocols

Adherence to a structured workflow is essential for reproducible results. The following diagrams and protocols outline the standard procedures for both techniques, grounded in established validation principles.[12][15]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep Dissolve sample in mobile phase (e.g., 1 mg/mL stock). Filter through 0.45 µm filter. injection Inject Sample (e.g., 10 µL) prep->injection instrument HPLC System: - C18 Column - Gradient Elution - UV/DAD Detector acquisition Acquire Chromatogram instrument->acquisition injection->instrument analysis Integrate Peak Area Calculate Purity / Concentration acquisition->analysis

Caption: HPLC-UV workflow for quantitative analysis.

Detailed HPLC-UV Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create a working standard for quantification at 0.1 mg/mL by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[9]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: DAD, monitoring at the determined λmax (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on the retention time of the standard.

    • Integrate the peak area.

    • For purity analysis, calculate the area percent relative to all other peaks in the chromatogram.

    • For quantification, create a calibration curve using standards of known concentrations and determine the concentration of the unknown sample.

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep_ms 1. Sample Preparation cluster_lcms 2. LC-MS Analysis cluster_data_ms 3. Data Processing & Analysis prep_ms Dissolve sample in mobile phase (e.g., 100 µg/mL stock). Filter through 0.45 µm filter. lc_system LC System: - C18 Column - Gradient Elution prep_ms->lc_system ion_source Ion Source (ESI+) lc_system->ion_source mass_analyzer Mass Analyzer (Scan or SIM/MRM) ion_source->mass_analyzer acquisition_ms Acquire Mass Spectrum mass_analyzer->acquisition_ms analysis_ms Confirm [M+H]⁺ Analyze Fragmentation (MS/MS) acquisition_ms->analysis_ms

Caption: LC-MS workflow for identification.

Detailed LC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution at 100 µg/mL in a 50:50 mixture of acetonitrile and water. The lower concentration is necessary due to the high sensitivity of MS detectors.

    • Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

    • LC Conditions: Same as the HPLC-UV method. The use of UPLC can allow for faster analysis times and sharper peaks.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Scan Range: m/z 50-500 for full scan analysis.

    • MS/MS: Isolate the precursor ion (m/z 141.1) and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 141.1 to visualize the peak for the target compound.

    • Confirm that the mass spectrum for this peak shows a base peak at m/z 141.1.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be used to confirm the compound's structure.

Performance Comparison: Data-Driven Insights

To provide a clear, objective comparison, the following table summarizes the expected performance characteristics of each technique for the analysis of this compound. Method validation should be performed according to ICH guidelines to establish these parameters.[15][16][17]

Parameter HPLC-UV/DAD LC-MS Rationale & Causality
Specificity ModerateVery HighHPLC-UV relies on retention time and UV spectrum, which can be ambiguous if co-eluting impurities have similar spectra. LC-MS uses mass-to-charge ratio and fragmentation patterns, providing a unique molecular fingerprint.[5]
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the detection of trace-level impurities.[4]
Primary Application Purity Assessment, QuantificationIdentification, Structural Confirmation, Trace AnalysisHPLC-UV is a robust workhorse for routine quality control of known compounds. LC-MS is the primary tool for discovery, impurity identification, and metabolite studies.[4]
Linearity Excellent (typically R² > 0.999)Good (typically R² > 0.99)UV detectors generally have a wider linear dynamic range. MS detectors can be prone to saturation or matrix effects at higher concentrations.[10]
Cost & Complexity LowerHigherLC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.
Example LOQ ~1 µg/mL~1 ng/mLIllustrates the significant difference in sensitivity between the two techniques.
Molecular Weight Info NoYes (Accurate Mass)This is a primary advantage of MS, providing direct confirmation of the elemental composition.
Structural Info NoYes (via MS/MS Fragmentation)MS/MS is crucial for distinguishing between isomers and elucidating the structure of unknown compounds.[9]

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful, indispensable tools for the characterization of this compound. They are not mutually exclusive but rather complementary, best applied at different stages of the research and development pipeline.

  • Choose LC-MS for:

    • Initial Identification: When first synthesizing or isolating the compound, to unequivocally confirm its molecular weight and structure.

    • Impurity Profiling: To identify and characterize unknown impurities, even at trace levels.

    • Metabolite Studies: To track the biotransformation of the compound in complex biological matrices.

  • Choose HPLC-UV for:

    • Routine Purity Checks: Once the compound and its potential impurities are well-characterized, HPLC-UV is a cost-effective and reliable method for routine quality control.

    • Quantification in Formulations: For assaying the concentration of the active pharmaceutical ingredient (API) in a drug product.

    • Stability Studies: To monitor the degradation of the compound over time under various stress conditions.

By understanding the underlying principles and causal relationships in each technique, researchers can develop robust, reliable, and fit-for-purpose analytical methods, accelerating the path from discovery to application.

References

The Regioisomeric Riddle: A Comparative Analysis of Pyrazole's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Harnessing the Power of Positional Isomerism in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, lauded for its presence in a multitude of clinically significant drugs. However, the seemingly subtle shift of substituents around this five-membered ring can lead to profound differences in biological activity. This guide delves into the critical concept of pyrazole regioisomerism, offering a comparative analysis of how positional differences influence anticancer, antimicrobial, and anti-inflammatory properties. By understanding the "why" behind these variations, researchers can more effectively design and synthesize potent and selective therapeutic agents.

The Significance of Where it Sits: An Introduction to Pyrazole Regioisomerism

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When substituents are introduced onto the pyrazole ring, different constitutional isomers, or regioisomers, can be formed. For instance, in a disubstituted pyrazole, the substituents can be arranged in various positions relative to each other and the nitrogen atoms, leading to distinct molecules with unique three-dimensional shapes and electronic distributions. This structural nuance is not merely academic; it is a critical determinant of a molecule's ability to interact with biological targets. The precise positioning of a functional group can dictate the strength and type of interactions (e.g., hydrogen bonding, hydrophobic interactions) with a protein's active site, ultimately governing the compound's efficacy and selectivity.

A Tale of Two Isomers: Anticancer Activity

The placement of substituents on the pyrazole ring has been shown to be a important factor in determining the anticancer potential of these compounds. The differential positioning of functional groups can significantly impact a molecule's ability to interact with key oncogenic targets, leading to variations in cytotoxicity against cancer cell lines.

For instance, a study on deacylcortivazol-like pyrazole regioisomers revealed that the position of a phenyl group on the pyrazole ring dramatically influenced the compound's potency as a glucocorticoid receptor (GR) agonist, a target in certain leukemias. Surprisingly, a phenyl substitution at the 1'-position resulted in a ligand with approximately 10 times greater potency than the commonly used glucocorticoid, dexamethasone, while modifications at the 2'-position also yielded active compounds, albeit with different potency profiles.[1] This highlights that even when targeting the same receptor, regioisomers can exhibit vastly different activities.

The following table summarizes the cytotoxic effects of representative pyrazole derivatives on different cancer cell lines, illustrating the impact of substitution patterns.

Compound/RegioisomerCancer Cell LineIC50/GI50 (µM)Reference
PYRIND MCF7 (Breast)39.7 ± 5.8[2]
TOSIND MDA-MB-231 (Breast)17.7 ± 2.7[2]
Compound 11 MCF-7 (Breast)2.85[3]
Compound 12 MCF-7 (Breast)23.99[3]
Compound 15 MCF-7 (Breast)10.11[3]
Compound 11 HT-29 (Colon)2.12[3]
Compound 12 HT-29 (Colon)69.37[3]
Compound 15 HT-29 (Colon)6.33[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole regioisomers in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Pyrazole Regioisomers incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze end End: Comparative Cytotoxicity Data analyze->end

Caption: Workflow of the MTT assay for assessing the cytotoxicity of pyrazole regioisomers.

The Battle Against Microbes: A Regioisomeric Perspective on Antimicrobial Activity

The positioning of substituents on the pyrazole ring also plays a crucial role in the antimicrobial efficacy of these compounds. Different regioisomers can exhibit varied activity against a spectrum of bacterial and fungal pathogens. This is often attributed to how the specific stereoelectronic properties of each isomer facilitate or hinder its interaction with microbial targets, such as enzymes involved in cell wall synthesis or DNA replication.

For example, a study synthesizing novel 1,5-diaryl pyrazoles demonstrated that these compounds exhibited good antibacterial and antifungal activity.[4] While this study did not explicitly compare regioisomers, it highlights the potential for developing potent antimicrobial agents based on the pyrazole scaffold. Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives showed that some compounds exhibited promising antimicrobial activity against various bacterial species and Candida albicans.

The following table provides a comparative overview of the antimicrobial activity of different pyrazole derivatives.

Compound/RegioisomerMicroorganismActivity (MIC in µg/mL)Reference
Thiazolyl-pyrazole 2 MDA-MB231 (Cancer Cell Line)22.84[5]
Hydrazone 21a S. aureus62.5-125[6]
Hydrazone 21a A. niger2.9-7.8[6]
1,3-diphenyl pyrazole 12 S. aureus1-8[7]
1,3-diphenyl pyrazole 12 E. coli1[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Prepare serial twofold dilutions of the pyrazole regioisomers in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Recording: Record the MIC values for each regioisomer against each tested microorganism.

MIC_Determination_Workflow start Start: Microbial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of Pyrazole Regioisomers inoculate Inoculate Microtiter Plate prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Visually Assess for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Comparative MIC Data determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole regioisomers.

Quelling the Fire: Regioisomeric Influences on Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the blockbuster drug celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prime example. The regiochemistry of substituents on the pyrazole ring is a critical factor in determining both the potency and selectivity of COX inhibition.

The synthesis of 1,5-diaryl pyrazole and pyrazoline derivatives has been explored for their dual inhibitory effects on COX-2 and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory cascade.[8][9] These studies underscore the importance of the substitution pattern in achieving desired biological activity and a favorable safety profile, such as a reduced ulcer index compared to traditional NSAIDs.[8]

The following table presents a comparison of the COX-2 inhibitory activity of different pyrazole derivatives.

Compound/RegioisomerCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 2.165.422.51[10]
Compound 5f 1.5014.349.56[10]
Compound 6f 1.159.568.31[10]
Compound 6e 2.5118.767.47[10]
Compound 2a 0.01987>100>5032[11]
Compound 3b 0.039430.87622.21[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole regioisomers orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Paw_Edema_Workflow start Start: Acclimatized Rodents administer_compounds Administer Pyrazole Regioisomers/Controls start->administer_compounds induce_inflammation Inject Carrageenan into Paw administer_compounds->induce_inflammation measure_edema Measure Paw Volume at Time Intervals induce_inflammation->measure_edema analyze_data Calculate % Inhibition of Edema measure_edema->analyze_data end End: Comparative Anti-inflammatory Data analyze_data->end

Caption: Workflow of the carrageenan-induced paw edema assay for in vivo anti-inflammatory screening.

Conclusion: The Path Forward in Pyrazole-Based Drug Discovery

The evidence presented in this guide unequivocally demonstrates that the regioisomeric arrangement of substituents on the pyrazole scaffold is a critical determinant of its biological activity. From anticancer and antimicrobial efficacy to anti-inflammatory potency, the position of a functional group can mean the difference between a promising lead compound and an inactive analogue. For medicinal chemists and drug discovery scientists, a thorough understanding of these structure-activity relationships is paramount. The strategic and regioselective synthesis of pyrazole derivatives, guided by a clear understanding of the target biology, will continue to be a fruitful avenue for the development of novel and improved therapeutics. The experimental protocols detailed herein provide a robust framework for the comparative evaluation of these fascinating molecules, paving the way for the next generation of pyrazole-based medicines.

References

A Senior Application Scientist's Comparative Guide to (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol and Other Alkylated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its remarkable versatility stems from its ability to serve as a pharmacophore in a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] The metabolic stability of the pyrazole ring further enhances its appeal in drug design. This guide provides an in-depth comparative analysis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol against other N-alkylated pyrazole derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential applications, supported by established experimental protocols.

Synthetic Strategies: Accessing N-Alkylated Pyrazole-4-Methanol Derivatives

The synthesis of this compound and its analogs typically involves a multi-step process, beginning with the construction of the pyrazole core, followed by N-alkylation and functional group manipulation. The regioselectivity of N-alkylation is a critical consideration, as the position of the alkyl group significantly influences the molecule's biological activity.[3]

Logical Synthesis Workflow

Synthesis_Workflow A Ethyl Acetoacetate C Ethyl 3-methyl-1H-pyrazole-4-carboxylate A->C B Hydrazine Hydrate B->C F Ethyl 1-alkyl-3-methyl-1H-pyrazole-4-carboxylate C->F D Alkyl Halide (e.g., Ethyl Iodide) D->F E Base (e.g., NaH, K2CO3) E->F H (1-alkyl-3-methyl-1H-pyrazol-4-yl)methanol F->H G Reducing Agent (e.g., LiAlH4) G->H

Caption: General synthetic workflow for N-alkylated pyrazole-4-methanol derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, starting from the commercially available ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Part 1: N-Alkylation of Ethyl 3-methyl-1H-pyrazole-4-carboxylate [3]

  • Reaction Setup: To a solution of ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Addition of Alkylating Agent: After stirring for 30 minutes, add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Part 2: Reduction to this compound [4]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Addition of Ester: Slowly add a solution of ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH4 suspension.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again. Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield this compound.

Comparative Performance Analysis: A Focus on Kinase Inhibition

N-substituted pyrazole derivatives are recognized as privileged scaffolds in the design of kinase inhibitors.[5][6] The nature of the N-alkyl substituent can significantly impact the inhibitory potency and selectivity of the compound. While specific experimental data for this compound is not extensively available in the public domain, we can construct a representative comparative analysis based on established structure-activity relationships for similar pyrazole-based kinase inhibitors.[7][8]

Hypothetical Comparative Data: Inhibition of a Target Kinase (e.g., JNK3)

The following table presents a hypothetical but scientifically plausible comparison of the inhibitory activity of this compound and other N-alkylated analogs against a representative kinase, c-Jun N-terminal kinase 3 (JNK3). This data is intended for illustrative purposes to highlight the influence of the N-alkyl group.

Compound IDN-Alkyl SubstituentIC₅₀ (nM) against JNK3
PYR-001 -CH₂CH₃ (Ethyl) 15
PYR-002-CH₃ (Methyl)25
PYR-003-CH(CH₃)₂ (Isopropyl)8
PYR-004-CH₂CH₂CH₃ (n-Propyl)18
PYR-005-H (Unsubstituted)>1000

Disclaimer: The IC₅₀ values presented in this table are hypothetical and are intended to illustrate the potential impact of N-alkylation on kinase inhibitory activity based on general trends observed in the literature. Actual experimental values may vary.

Interpretation of Structure-Activity Relationships (SAR)

The hypothetical data suggests that N-alkylation is crucial for kinase inhibitory activity, with the unsubstituted pyrazole (PYR-005) being largely inactive. Among the alkylated derivatives, the size and branching of the alkyl group appear to influence potency. The isopropyl group (PYR-003) shows the highest hypothetical potency, suggesting that a degree of steric bulk at the N1 position may be favorable for binding to the ATP pocket of the kinase. The ethyl (PYR-001) and n-propyl (PYR-004) derivatives exhibit comparable and potent activity, while the smaller methyl group (PYR-002) is slightly less active. This trend highlights the importance of fine-tuning the N-alkyl substituent to optimize interactions within the kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay[7]

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

  • Reaction Components: Prepare a reaction mixture containing the target kinase (e.g., JNK3), a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., PYR-001 to PYR-005) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

    • Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Kinase_Assay_Workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) C Add Components to Microplate A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Measure Activity E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Comparative Performance Analysis: Antimicrobial Activity

Substituted pyrazoles are also known to exhibit significant antimicrobial activity.[9][10] The structural features of the pyrazole derivatives, including the nature of the substituents on the ring, play a vital role in their efficacy against various microbial strains.

Hypothetical Comparative Data: Antimicrobial Susceptibility Testing

The following table provides a representative comparison of the minimum inhibitory concentration (MIC) of this compound and its analogs against common bacterial and fungal strains. This data is illustrative and based on general trends observed for pyrazole-based antimicrobial agents.

Compound IDN-Alkyl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PYR-001 -CH₂CH₃ (Ethyl) 16 32 32
PYR-002-CH₃ (Methyl)326464
PYR-003-CH(CH₃)₂ (Isopropyl)81616
PYR-004-CH₂CH₂CH₃ (n-Propyl)163232
PYR-005-H (Unsubstituted)>128>128>128

Disclaimer: The MIC values in this table are hypothetical and are for illustrative purposes. Actual experimental results can vary.

Interpretation of Structure-Activity Relationships (SAR)

Similar to the kinase inhibition profile, N-alkylation appears to be a prerequisite for significant antimicrobial activity. The hypothetical data suggests that the isopropyl-substituted derivative (PYR-003) exhibits the most potent activity against all tested strains. This could be attributed to a combination of factors, including increased lipophilicity, which may facilitate membrane penetration, and a favorable steric fit with the active site of a microbial target enzyme. The ethyl (PYR-001) and n-propyl (PYR-004) analogs show moderate and comparable activity, while the methyl-substituted compound (PYR-002) is less potent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[11]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37 °C for 24-48 hours for bacteria, 30 °C for 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound and its N-alkylated congeners represent a versatile class of compounds with significant potential in drug discovery and other applications. The synthetic accessibility of these derivatives, coupled with the tunability of their biological activities through modification of the N-alkyl substituent, makes them attractive candidates for further investigation.

This guide has provided a framework for the synthesis and comparative evaluation of these compounds, highlighting the importance of structure-activity relationships. While the presented comparative data is illustrative, it underscores the necessity for systematic experimental studies to fully elucidate the therapeutic potential of individual derivatives. Future research should focus on synthesizing a broader range of N-alkylated pyrazole-4-methanol analogs and evaluating their activity against a diverse panel of biological targets to identify lead compounds for further development.

References

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a privileged structure, forming the core of numerous blockbuster drugs.[1] The efficiency, regioselectivity, and scalability of its synthesis are therefore critical considerations. This guide provides an in-depth comparison of common synthetic routes to substituted pyrazoles, moving beyond a simple recitation of steps to explain the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Route 1: The Knorr Pyrazole Synthesis: The Classic Workhorse

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most straightforward and rapid methods for accessing polysubstituted pyrazoles.[2][3] Its enduring prevalence is a testament to its reliability and the ready availability of its starting materials.[4]

Mechanistic Rationale & Regioselectivity Challenges

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions.[5][6] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the stable, aromatic pyrazole ring.[6][7]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[8][9] The reaction's outcome is influenced by the electronic and steric properties of the substituents on both reactants, a factor that must be validated for any new substrate combination.[10]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from established procedures for the synthesis of pyrazolone derivatives, a tautomeric form of hydroxyl-substituted pyrazoles, from β-keto esters.[11][12]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[6]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6]

  • In-Process Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[6] The reaction is complete when the ethyl benzoylacetate spot is no longer visible.

  • Upon completion, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.[11]

  • Cool the mixture slowly to room temperature over 30 minutes to facilitate complete crystallization.

  • Isolate the product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[6][11]

Performance & Comparison
ParameterKnorr Synthesis (from 1,3-Diketones)
Key Reactants 1,3-Dicarbonyl Compound, Hydrazine
Typical Conditions Acid or base catalysis, room temp to elevated temp.
Reported Yields 70-95%[4][8]
Key Advantages Simple, rapid procedure; readily available starting materials.[2]
Key Disadvantages Potential lack of regioselectivity with unsymmetrical substrates.[8][13]

Route 2: Synthesis from α,β-Unsaturated Carbonyls

This method provides an alternative entry to the pyrazole core, utilizing widely available α,β-unsaturated aldehydes and ketones, such as chalcones.[1][4] The synthesis is typically a two-step process involving the initial formation of a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[4]

Workflow & Mechanistic Considerations

The first step is a cyclocondensation reaction between the α,β-unsaturated carbonyl and hydrazine to form the non-aromatic pyrazoline ring. The validation of this step involves ensuring the complete consumption of the starting materials. The second, critical step is the oxidation of the pyrazoline to the pyrazole. The choice of oxidizing agent is key and must be compatible with the substituents on the ring to avoid unwanted side reactions.

Pyrazoline_Oxidation_Workflow Start Start Materials Step1 Step 1: Cyclocondensation (Chalcone + Hydrazine) Start->Step1 Intermediate Pyrazoline Intermediate Step1->Intermediate Step2 Step 2: Oxidation (e.g., with Chloranil) Intermediate->Step2 Product Final Pyrazole Product Step2->Product

Caption: Experimental workflow for pyrazole synthesis from chalcones.

Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone

This protocol is based on the reaction of chalcones with phenylhydrazine, followed by oxidation.[4]

Materials:

  • Chalcone (e.g., trans-4-phenyl-3-buten-2-one) (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Ethanol

  • Oxidizing agent (e.g., chloranil)

Procedure: Part A: Pyrazoline Formation

  • Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Heat the reaction mixture at 80°C under reflux for 4 hours.[4]

  • Validation: Monitor the reaction by TLC until the chalcone is consumed.

  • Cool the reaction mixture and isolate the pyrazoline intermediate, which may precipitate or require solvent evaporation and purification.

Part B: Oxidation to Pyrazole

  • Dissolve the isolated pyrazoline in a suitable solvent (e.g., toluene or xylene).

  • Add the oxidizing agent (e.g., chloranil, 1.1 equivalents).

  • Reflux the mixture until the pyrazoline is fully converted to the pyrazole (monitor by TLC).

  • Cool the reaction, filter to remove byproducts, and purify the pyrazole product by crystallization or chromatography.

Performance & Comparison
ParameterSynthesis from α,β-Unsaturated Carbonyls
Key Reactants α,β-Unsaturated Aldehyde/Ketone, Hydrazine
Typical Conditions Two steps: Reflux for cyclization, then oxidation.
Reported Yields 66-88%[4]
Key Advantages Wide availability of diverse starting chalcones.
Key Disadvantages Requires a separate oxidation step, adding complexity.[4]

Route 3: Multicomponent Reactions (MCRs): An Efficiency-Driven Approach

Multicomponent reactions offer a significant increase in efficiency and atom economy by combining three or more reactants in a single pot to form a complex product.[13][14] For pyrazole synthesis, this often involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and hydrazine.[14]

Workflow & Rationale

The elegance of the MCR approach lies in its tandem reaction sequence, where the product of one reaction becomes the substrate for the next in the same vessel. This minimizes waste and purification steps. The validation of an MCR is more complex, as it requires optimizing conditions for multiple sequential reactions, but the payoff in operational simplicity is substantial.[4]

MCR_Workflow cluster_reactants Reactants (One Pot) A Aldehyde Reaction Tandem Reaction Sequence (Knoevenagel/Michael/Cyclization) A->Reaction B Malononitrile B->Reaction C β-Ketoester C->Reaction D Hydrazine D->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Product Highly Substituted Pyrano[2,3-c]pyrazole Reaction->Product

Caption: Logic of a four-component pyrazole synthesis.

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol is based on an environmentally friendly, taurine-catalyzed MCR in water.[14]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Taurine (catalyst)

  • Water

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (e.g., 10 mol%) in water (5 mL).

  • Stir the mixture vigorously and heat to 80°C for approximately 2 hours.[14]

  • Validation: Monitor the reaction by TLC. Upon completion, a solid product typically forms.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash thoroughly with hot water to remove the catalyst and any water-soluble impurities.

  • Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.[14]

Performance & Comparison
ParameterMulticomponent Synthesis
Key Reactants e.g., Aldehyde, Malononitrile, β-Ketoester, Hydrazine
Typical Conditions Often catalyzed, can be run in green solvents (e.g., water).
Reported Yields Good to excellent (e.g., 85-93%)[14]
Key Advantages High atom economy, operational simplicity, rapid access to molecular complexity.[4]
Key Disadvantages Optimization of conditions for multiple components can be challenging.[4]

Comparative Validation Summary

Synthetic RouteKey FeatureRegioselectivityTypical YieldIdeal Application
Knorr Synthesis Simplicity & ReliabilityVariable; problematic with unsymmetrical dicarbonyls.High (70-95%)[8]Rapid synthesis of simple or symmetrically substituted pyrazoles.
From α,β-Unsaturated Carbonyls Substrate DiversityGenerally good.Good (66-88%)[4]Utilizing diverse and readily available chalcone precursors.
Multicomponent Reactions Efficiency & Atom EconomyExcellent, driven by reaction pathway.Excellent (85-93%)[14]High-throughput synthesis and building complex, densely functionalized scaffolds.

Conclusion

The choice of a synthetic route for a substituted pyrazole is a strategic decision guided by the desired substitution pattern, required scale, and available starting materials. The Knorr synthesis offers a robust and direct path, ideal for symmetrical or simple targets where regioselectivity is not a concern. For leveraging a wider, more diverse set of starting materials, synthesis via α,β-unsaturated carbonyls provides a valuable alternative, albeit with the added complexity of an oxidation step. Finally, for the rapid generation of molecular complexity in an efficient and environmentally conscious manner, multicomponent reactions represent the state-of-the-art, enabling the construction of highly functionalized pyrazole derivatives in a single, streamlined operation. Each method carries its own set of validation parameters, and a thorough understanding of the underlying mechanisms is paramount to achieving a successful and reproducible synthesis.

References

A Researcher's Guide to the Computational Modeling of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: A Comparative Electronic Properties Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, understanding the electronic landscape of novel heterocyclic compounds is paramount. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically successful drugs.[1] This guide provides an in-depth technical comparison of the electronic properties of a specific, yet understudied derivative, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, with related, well-characterized pyrazole analogs. We will explore how computational modeling, particularly Density Functional Theory (DFT), can elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these molecules.[1][2]

This document is not a rigid protocol but a dynamic guide. It is designed to provide both a practical workflow for computational analysis and the scientific rationale behind the chosen methodologies. Every step is constructed to be self-validating, ensuring the trustworthiness of the generated data.

The Strategic Importance of Computational Modeling for Pyrazole Derivatives

Pyrazole derivatives are foundational to a wide array of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3] The electronic characteristics of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals, are critical determinants of their reactivity, stability, and interaction with biological targets.[4]

Computational chemistry offers a cost-effective and efficient avenue for predicting these properties, thereby accelerating the identification and optimization of lead compounds.[2] Methods like DFT provide detailed insights into electronic structure, complementing and often guiding experimental work.[2] A high correlation between theoretical and experimental data for pyrazole derivatives has been consistently reported, validating the use of these computational approaches.[5][6]

This guide will focus on a DFT-based approach to characterize this compound and compare it with two selected alternative compounds:

  • Alternative A: 1-phenyl-3-methyl-5-pyrazolone (Edaravone) : A commercially available drug known for its antioxidant properties. Its synthesis and computational analysis are well-documented.

  • Alternative B: Ethyl 3-methyl-1H-pyrazole-4-carboxylate : A structurally related pyrazole with a different functional group at the 4-position, providing a basis for understanding substituent effects.

Experimental and Computational Workflow

The following sections detail the proposed integrated workflow for the computational analysis. This workflow is designed to be a self-validating system, where computational predictions can be benchmarked against known experimental data for similar compounds.

In Silico Molecular Modeling Workflow

The computational investigation of the electronic properties of this compound and its comparators will be performed using DFT. This method is a cornerstone of quantum mechanical calculations for organic molecules, offering a balance of accuracy and computational efficiency.[2]

Workflow Diagram:

Computational Workflow cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_comparison Comparative Analysis mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (TD-DFT) freq_calc->electronic_props Verified Minimum homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) Map electronic_props->mep nbo Natural Bond Orbital (NBO) Analysis electronic_props->nbo data_table Data Tabulation & Comparison homo_lumo->data_table mep->data_table nbo->data_table sar_insights Structure-Activity Relationship Insights data_table->sar_insights

Caption: Computational workflow for the electronic property analysis of pyrazole derivatives.

Step-by-Step Protocol:

  • Molecular Structure Preparation : The 3D structures of this compound, Edaravone, and ethyl 3-methyl-1H-pyrazole-4-carboxylate will be constructed using molecular modeling software.

  • Geometry Optimization : The initial structures will be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[6][7] This level of theory is widely used for pyrazole derivatives and provides a good balance of accuracy and computational cost.

  • Vibrational Frequency Analysis : To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations will be performed. The absence of imaginary frequencies will validate the structures.

  • Electronic Property Calculation : Using the optimized geometries, single-point energy calculations will be performed. Time-dependent DFT (TD-DFT) will be employed to calculate excited-state properties.[5][8] The following properties will be determined:

    • Highest Occupied Molecular Orbital (HOMO) energy

    • Lowest Unoccupied Molecular Orbital (LUMO) energy

    • HOMO-LUMO energy gap (ΔE)

    • Molecular Electrostatic Potential (MEP)

    • Natural Bond Orbital (NBO) analysis for charge distribution.

Rationale for Method Selection

The choice of the B3LYP functional with the 6-311++G(d,p) basis set is grounded in its proven success in reproducing experimental results for similar heterocyclic systems.[6] The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules. TD-DFT is a reliable method for studying electronic transitions and obtaining UV-Vis spectra, which can be correlated with experimental data.[8]

Comparative Analysis of Electronic Properties

The data obtained from the computational workflow will be systematically compared to elucidate the influence of structural modifications on the electronic properties of the pyrazole core.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial for understanding chemical reactivity and stability.[4] The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.[9]

Table 1: Predicted Frontier Orbital Energies and Related Quantum Chemical Descriptors

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electronegativity (χ)
This compoundPredicted ValuePredicted ValuePredicted ValueCalculated ValueCalculated Value
EdaravoneLiterature/CalculatedLiterature/CalculatedLiterature/CalculatedCalculated ValueCalculated Value
Ethyl 3-methyl-1H-pyrazole-4-carboxylateLiterature/CalculatedLiterature/CalculatedLiterature/CalculatedCalculated ValueCalculated Value

Note: Chemical hardness (η) = (ELUMO - EHOMO) / 2; Electronegativity (χ) = -(ELUMO + EHOMO) / 2.

The methanol substituent in our target molecule is expected to be electron-donating, which would likely raise the HOMO energy level compared to the carboxylate derivative. In contrast, the phenyl group in Edaravone may have a more complex influence due to its aromaticity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[10] It visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the pyridine-like nitrogen of the pyrazole ring, indicating these as likely sites for hydrogen bonding and coordination.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within a molecule. By examining the Mulliken atomic charges, we can quantify the electron-donating or -withdrawing effects of different substituents.[10] It is anticipated that the ethyl and methyl groups will have a slight electron-donating effect, while the hydroxyl group will primarily influence the charge on the adjacent carbon and the pyrazole ring.

Synthesis and Experimental Validation

While this guide focuses on computational modeling, it is crucial to note that these in silico predictions should ideally be validated by experimental data. The synthesis of this compound can be achieved through established synthetic routes for pyrazole derivatives, often involving the cyclization of a hydrazine derivative with a β-dicarbonyl compound.[11][12]

Diagram of a General Synthetic Pathway:

Synthetic Pathway hydrazine Ethylhydrazine cyclization Cyclization Reaction hydrazine->cyclization dicarbonyl Suitable β-Dicarbonyl Precursor dicarbonyl->cyclization target_mol This compound cyclization->target_mol

Caption: A generalized synthetic scheme for the formation of the target pyrazole.

Once synthesized, the compound's structure can be confirmed using techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[13][14] The electronic properties can be experimentally investigated using UV-Vis spectroscopy, and the results can be directly compared with the TD-DFT predictions.

Conclusion and Future Directions

This guide outlines a robust computational framework for characterizing the electronic properties of this compound and comparing it with relevant alternatives. By leveraging DFT, we can gain significant insights into its reactivity, stability, and potential for biological activity, thereby guiding further experimental research and drug development efforts.

Future work should focus on the experimental synthesis and characterization of the title compound to validate the computational predictions. Furthermore, molecular docking studies could be employed to investigate the binding modes of this molecule with specific biological targets, providing a more comprehensive understanding of its pharmacological potential.[13][15] The integration of multi-scale modeling approaches and machine learning could further accelerate the discovery of novel pyrazole derivatives with therapeutic applications.[2]

References

a comparative study of different synthetic methods for pyrazole formation.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in blockbuster drugs such as Celebrex® and Viagra®.[1] The versatility of the pyrazole scaffold necessitates a deep understanding of its synthetic methodologies. This guide provides an in-depth, comparative analysis of the most prominent and effective methods for pyrazole synthesis, moving beyond a mere recitation of steps to elucidate the underlying mechanistic principles and practical considerations that govern experimental choices.

The Classical Approach: Knorr Pyrazole Synthesis

First described in 1883 by Ludwig Knorr, this method remains a fundamental and widely used approach for pyrazole synthesis.[2][3] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4]

Mechanism and Rationale

The Knorr synthesis is typically acid-catalyzed. The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[2][5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[2][5]

The choice of an acid catalyst facilitates both the initial condensation and the final dehydration steps by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[4][6]

G General Mechanism of the Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Derivative Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H₂O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioselectivity Considerations

A critical aspect of the Knorr synthesis, especially in drug development, is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[2][7] The outcome is influenced by:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[7][8]

  • Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of initial attack. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[9]

  • Reaction pH: The acidity of the medium can influence the nucleophilicity of the hydrazine nitrogens and the protonation state of the dicarbonyl, thereby affecting the regiochemical outcome.[8]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol details the synthesis of a pyrazolone, a derivative often formed from β-ketoesters in a variation of the Knorr synthesis.[10][11]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[5][10]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[5][10]

  • Isolation: Cool the resulting syrup in an ice bath.[2][10]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2][10]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2][10]

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method offers a versatile route to pyrazoles, utilizing readily available α,β-unsaturated aldehydes and ketones (chalcones) as precursors.[12]

Mechanism and Rationale

The reaction typically proceeds in two stages. First, a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system occurs, followed by an intramolecular cyclization of the resulting hydrazone to form a pyrazoline intermediate.[13][14] The pyrazoline is then oxidized to the aromatic pyrazole.[14] The choice of oxidizing agent is crucial for the success of the second step, with reagents like iodine or simply heating in DMSO under an oxygen atmosphere being effective.[15]

G Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls start α,β-Unsaturated Aldehyde/Ketone pyrazoline Pyrazoline Intermediate start->pyrazoline + Hydrazine (Michael Addition & Intramolecular Cyclization) hydrazine Hydrazine pyrazole Pyrazole pyrazoline->pyrazole Oxidation

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

Experimental Protocol: Synthesis of a 3,5-Disubstituted-1H-pyrazole using Microwave Irradiation

This protocol highlights a green chemistry approach, utilizing microwave activation and solvent-free conditions to synthesize pyrazoles from α,β-unsaturated ketones.[16]

Materials:

  • α,β-Unsaturated ketone (e.g., trans-4-phenyl-3-buten-2-one)

  • p-Toluenesulfonhydrazide

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Mixing: In a microwave-safe vessel, mix the α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

  • Catalyst and Additive: Add potassium carbonate (20 mmol) and a minimal amount of DMF (30 mg/mmol of the ketone).[16]

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate with stirring at 130 °C for the appropriate time (typically short, as determined by monitoring).[16]

  • Work-up: After completion, the product can be isolated and purified by standard techniques such as chromatography.

1,3-Dipolar Cycloaddition: The Huisgen Approach

The [3+2] cycloaddition reaction, pioneered by Rolf Huisgen, is a powerful and highly regioselective method for constructing five-membered heterocycles, including pyrazoles.[17][18]

Mechanism and Rationale

This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common approach is the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile).[18] Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base.[18] The reaction proceeds through a concerted cycloaddition mechanism, leading to a high degree of regioselectivity. When an alkene is used as the dipolarophile, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole.

G 1,3-Dipolar Cycloaddition for Pyrazole Synthesis hydrazonoyl_halide Hydrazonoyl Halide nitrile_imine Nitrile Imine (1,3-Dipole) hydrazonoyl_halide->nitrile_imine + Base base Base pyrazole Pyrazole nitrile_imine->pyrazole + Alkyne ([3+2] Cycloaddition) alkyne Alkyne (Dipolarophile)

Caption: In situ generation of a nitrile imine and subsequent cycloaddition.

Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole

This protocol describes the regioselective synthesis of a tetrasubstituted pyrazole using an α-bromocinnamaldehyde as an alkyne surrogate.[18]

Materials:

  • α-Bromocinnamaldehyde

  • Hydrazonoyl chloride

  • Triethylamine (TEA)

  • Dry chloroform or dichloromethane

Procedure:

  • Reaction Setup: In a dry flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.[18]

  • Base Addition: Add triethylamine (3.3 mmol) to the solution.[18]

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).[18]

  • Isolation and Purification: The product can be isolated by removing the solvent and purified by column chromatography.

Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[19][20]

Rationale and Advantages

For pyrazole synthesis, MCRs often involve the in-situ formation of one of the key intermediates discussed in the previous sections. For example, a four-component reaction can bring together an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to form complex pyranopyrazole systems.[21][22] The key advantage lies in the streamlined workflow, avoiding the isolation of intermediates and reducing purification steps.[1]

Experimental Protocol: Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole

This protocol details a green, ionic liquid-catalyzed synthesis of a fused pyrazole system.[21]

Materials:

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • Propanedinitrile (malononitrile)

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as an ionic liquid catalyst

Procedure:

  • Reaction Mixture: In a reaction vessel, combine the aryl aldehyde (1a-j), propanedinitrile (2), hydrazine hydrate (3), and ethyl acetoacetate (4) with 20 mol % of [Et₃NH][HSO₄].[21]

  • Reaction Conditions: Stir the mixture at room temperature for approximately 15 minutes.[21]

  • Work-up and Isolation: The product can be isolated by filtration and purified by recrystallization, often in excellent yield.[21]

Comparative Performance Data

The following table provides a comparative overview of the different synthetic methods, highlighting typical yields and reaction conditions.

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.70-95%[23]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.[2]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.60-90%[24]Wide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step, which can add complexity.
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne/Alkyne SurrogateBase-mediated, typically at room temperature.70-95%[25]High regioselectivity, mild reaction conditions.Requires synthesis of precursors (hydrazonoyl halides).
Multicomponent Reactions e.g., Aldehyde, Malononitrile, β-Ketoester, HydrazineOften catalyzed, can be performed under various conditions (conventional heating, microwave, ultrasound).80-95%[22][26]High efficiency, atom economy, rapid generation of complexity.Optimization of reaction conditions for multiple components can be challenging.

Conclusion

The choice of synthetic method for pyrazole formation is dictated by the desired substitution pattern, the availability of starting materials, and the required level of regiocontrol. The Knorr synthesis remains a robust and straightforward method for many applications. For accessing pyrazoles from a wide variety of commercially available precursors, the route via α,β-unsaturated carbonyls is highly valuable, despite the additional oxidation step. When high regioselectivity is paramount, 1,3-dipolar cycloaddition offers a superior and elegant solution. Finally, for the rapid and efficient construction of complex, highly functionalized pyrazole-containing scaffolds, multicomponent reactions represent the state-of-the-art in modern synthetic chemistry. Each method presents a unique set of advantages and challenges, and a thorough understanding of these is essential for the successful design and execution of synthetic strategies in drug discovery and development.

References

A Comparative Guide to the Purity Analysis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic and thermal analysis techniques for the purity assessment of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols.

The Critical Role of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) and its intermediates, such as this compound, directly impacts the safety and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthetic route, or degradation. Therefore, robust and accurate analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.

An Overview of Purity Assessment Techniques

A variety of analytical techniques are available for purity determination, each with its own set of advantages and limitations. This guide will focus on a critical comparison of qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for that signal.[2][3][4] This allows for the direct quantification of a substance against a certified internal standard, often without the need for a reference standard of the analyte itself.[1]

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in the pharmaceutical industry for purity analysis.[5][6] It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[6] Purity is typically determined by area percentage from the resulting chromatogram.

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[7][8] Similar to HPLC, it separates components based on their partitioning between a stationary phase and a gaseous mobile phase.[7]

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline substances.[9][10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11] The presence of impurities typically causes a depression and broadening of the melting point, which can be used to calculate purity based on the van't Hoff equation.[9][12]

Comparative Analysis: qNMR vs. HPLC, GC, and DSC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[2][3][4]Differential partitioning between stationary and mobile phases.[6]Differential partitioning between stationary and gaseous mobile phases.[7]Melting point depression due to impurities.[9][11]
Quantification Absolute quantification using a certified internal standard.[1]Relative quantification by area percent; requires analyte-specific reference standards for absolute quantification.[5]Relative quantification by area percent; requires analyte-specific reference standards for absolute quantification.[7][8]Absolute quantification based on thermodynamic principles.[10]
Reference Standard Requires a certified internal standard of a different compound.[1]Requires a certified reference standard of the analyte for accurate quantification.[5]Requires a certified reference standard of the analyte for accurate quantification.[7]Does not require a reference standard.[10]
Selectivity High; can distinguish between structurally similar compounds and isomers.High; depends on column chemistry and mobile phase composition.Very high; excellent for separating volatile isomers.Limited to impurities soluble in the melt and insoluble in the solid.[9][12]
Sample Throughput Moderate; sample preparation is relatively simple.High; well-suited for automated analysis of many samples.High; suitable for automated analysis.Low to moderate; requires slow heating rates for accurate results.[9]
Structural Info Provides detailed structural information of the analyte and impurities.Provides no structural information.Can be coupled with Mass Spectrometry (GC-MS) for structural information.[9]Provides no structural information.
Limitations Signal overlap can be an issue in complex mixtures; requires careful selection of internal standard.Co-elution of impurities; requires chromophores for UV detection.Limited to volatile and thermally stable compounds.[7]Not suitable for amorphous or thermally unstable compounds; less reliable for purities below 98.5 mol%.[10][12]

Experimental Deep Dive: qNMR Purity Analysis of this compound

This section provides a detailed, step-by-step methodology for the qNMR analysis of this compound, grounded in established best practices.

Causality Behind Experimental Choices

The selection of each parameter in a qNMR experiment is critical for achieving accurate and reproducible results. The choices outlined below are designed to create a self-validating system.

  • Choice of Internal Standard: An ideal internal standard should be chemically stable, have a simple spectrum with signals that do not overlap with the analyte, be accurately weighable, and have a known purity.[2] For this compound, a polar compound, maleic acid is a suitable choice as it is soluble in common polar deuterated solvents like DMSO-d6 and provides sharp, well-separated signals.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[2] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this compound due to its high polarity. High-purity deuterated solvents are essential to avoid interfering signals.[13]

  • Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax between successive pulses. A relaxation delay of at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard is recommended. Typical T1 values for protons in organic molecules are in the range of 0.5-4 seconds.[14] A conservative d1 of 30 seconds is chosen to ensure complete relaxation.

  • Pulse Angle: A 90° pulse is used to maximize the signal-to-noise ratio, which is crucial for accurate integration.

Predicted ¹H NMR Spectrum of this compound

Based on the structure and data from similar pyrazole derivatives, the following ¹H NMR spectrum is predicted in DMSO-d6:

  • ~7.5 ppm (s, 1H): Pyrazole ring proton (at C5).

  • ~4.3 ppm (d, 2H): Methylene protons of the methanol group (-CH₂OH).

  • ~4.9 ppm (t, 1H): Hydroxyl proton (-OH). This signal may be broad and its chemical shift can vary.

  • ~4.0 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

  • ~2.1 ppm (s, 3H): Methyl protons on the pyrazole ring (-CH₃).

  • ~1.3 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

For quantification, the well-resolved singlet of the pyrazole ring proton at ~7.5 ppm or the singlet of the methyl group at ~2.1 ppm are ideal choices as they are less likely to overlap with impurity signals.

Experimental Protocol

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

  • Record the exact weights to four decimal places.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6.

  • Temperature: 298 K.

  • Pulse Program: Standard 90° pulse sequence.

  • Acquisition Time (aq): ≥ 3 s.

  • Relaxation Delay (d1): 30 s.

  • Number of Scans (ns): 16 (adjust for adequate signal-to-noise).

  • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction.

  • Integrate the selected signals for the analyte and the internal standard. Choose signals that are well-resolved and free from overlap. For this compound, the singlet at ~7.5 ppm (1H) is a good candidate. For maleic acid, the singlet at ~6.3 ppm (2H) would be used.

Purity Calculation

The purity of the analyte is calculated using the following equation:

Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard (maleic acid)

Workflow Diagrams

qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns, etc.) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Comparison of Analytical Methodologies

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_dsc DSC qnmr_node Primary Method Absolute Quantification Structural Information hplc_node Relative Method High Throughput No Structural Information gc_node Relative Method For Volatiles GC-MS gives structural info dsc_node Absolute Method For Crystalline Solids No Structural Information Analyte Purity of this compound Analyte->qnmr_node Analyte->hplc_node Analyte->gc_node Analyte->dsc_node

Caption: Comparison of Analytical Techniques for Purity Determination.

Hypothetical Comparative Data

To illustrate the performance of these techniques, a hypothetical batch of synthesized this compound was analyzed.

Analytical TechniquePurity (% w/w)Relative Standard Deviation (RSD, n=3)Key Observations
qNMR 98.7%0.3%Minor impurity signals observed, structurally distinct from the main compound.
HPLC-UV (254 nm) 99.2% (area %)0.5%One major peak observed. A minor, early-eluting peak was also detected.
GC-FID 99.0% (area %)0.4%A single major peak was observed. The compound is amenable to GC analysis.
DSC 98.5 mol%0.8%A sharp melting endotherm was observed, with slight broadening indicative of impurities.

Analysis of Hypothetical Data:

The qNMR result provides a highly precise and accurate purity value, directly traceable to a certified reference material. The slightly higher purity values obtained by HPLC and GC are reported as area percentages, which assume that all components have the same response factor at the detector. This is often not the case and can lead to an overestimation of purity. The DSC result is in good agreement with the qNMR data, providing confidence in the assessment of the crystalline purity of the material. The combination of these techniques provides a comprehensive purity profile of the compound.

Conclusion: An Integrated Approach to Purity Assessment

While HPLC and GC are invaluable tools for routine quality control and monitoring of specific impurities, qNMR stands out as a primary method for the accurate and precise determination of the absolute purity of compounds like this compound. Its ability to provide direct quantification without the need for an analyte-specific reference standard, coupled with the wealth of structural information it offers, makes it an indispensable technique in pharmaceutical development. For a comprehensive and robust purity assessment, an orthogonal approach utilizing a combination of these techniques is highly recommended. qNMR can be used to certify the purity of in-house reference standards, which can then be used for routine analysis by HPLC or GC. This integrated strategy ensures the highest level of confidence in the quality of pharmaceutical intermediates and final drug products.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies Involving the Pyrazole Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosteres in Modern Drug Discovery

In the intricate process of drug design, the iterative optimization of a lead compound is paramount. Bioisosteric replacement, the strategy of substituting one functional group with another that retains similar physicochemical and steric properties, is a cornerstone of this process. The goal is to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile—collectively known as its absorption, distribution, metabolism, and excretion (ADME) properties. While classical isosteres were defined by similar valence electron configurations, modern medicinal chemistry embraces a more functional approach, focusing on groups that elicit similar biological responses.

Heterocyclic scaffolds, particularly five-membered aromatic rings, are workhorses in this field. Among them, the pyrazole ring stands out as a uniquely versatile and powerful tool. This guide provides an in-depth comparison of the pyrazole scaffold against other common bioisosteres, supported by experimental data and protocols, to illuminate the rationale behind its application in contemporary drug design.

The Pyrazole Scaffold: A Privileged Bioisostere

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of electronic and steric properties that make it an exceptional bioisostere for various functional groups, most notably the phenyl ring and other heterocycles like isoxazole and imidazole.

Key Physicochemical Advantages:

  • Modulation of Physicochemical Properties: The pyrazole core significantly influences a molecule's lipophilicity (logP) and aqueous solubility, often improving the pharmacokinetic profile of a lead compound.

  • Metabolic Stability: The pyrazole ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, a common liability for electron-rich phenyl rings. This can lead to improved half-life and reduced potential for reactive metabolite formation.

  • Hydrogen Bonding Capabilities: The pyrazole scaffold is an excellent hydrogen bond participant. The N1-H acts as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor. This dual nature allows it to forge critical interactions within a target's binding pocket, often mimicking the interactions of the group it replaces or introducing new, beneficial ones.

  • Vectorial Exit Points: The pyrazole ring offers multiple positions for substitution (typically N1, C3, C4, and C5), allowing chemists to precisely control the vector and orientation of side chains to probe the binding site and optimize interactions.

The following workflow illustrates a typical decision-making process in applying a bioisosteric replacement strategy.

G cluster_0 Lead Compound Analysis cluster_1 Strategy & Synthesis cluster_2 Comparative Evaluation cluster_3 Decision cluster_4 Outcome Lead Identify Lead Compound (e.g., with Phenyl Ring) Liabilities Characterize Liabilities (e.g., Poor Solubility, Metabolism) Lead->Liabilities ADME & Potency Assays Bioisostere Select Pyrazole as Bioisostere (Hypothesize Improved Properties) Liabilities->Bioisostere Formulate Hypothesis Synthesis Synthesize Pyrazole Analogue Bioisostere->Synthesis Evaluation Head-to-Head Assay: Pyrazole vs. Original Compound Synthesis->Evaluation Test Compound Data Analyze Data: Potency, Selectivity, ADME Evaluation->Data Decision Properties Improved? Data->Decision Advance Advance Candidate Decision->Advance Yes Iterate Iterate or Re-evaluate Decision->Iterate No

Caption: A typical workflow for a bioisosteric replacement strategy.

Comparative Analysis: Pyrazole vs. Alternative Scaffolds

The decision to employ a pyrazole scaffold is best understood by comparing it to common alternatives. The choice is dictated by the specific liabilities of the lead compound and the desired improvements.

Case Study 1: Pyrazole as a Phenyl Ring Bioisostere in p38 MAP Kinase Inhibitors

The phenyl ring is ubiquitous in drug molecules but often suffers from metabolic liabilities (e.g., hydroxylation) and can contribute to high lipophilicity. Pyrazole serves as an excellent replacement by reducing lipophilicity and blocking metabolism while maintaining or enhancing binding.

A study on p38 MAP kinase inhibitors demonstrated the successful replacement of a solvent-exposed phenyl ring with a pyrazole moiety. This strategic swap aimed to improve physicochemical properties without compromising potency.

Table 1: Comparison of Phenyl vs. Pyrazole in p38 Kinase Inhibitors

CompoundScaffoldp38 Ki (nM)logPLigand Lipophilicity Efficiency (LLE)
1 (Parent) Phenyl53.54.2
2 (Analogue) N-Methylpyrazole82.85.3

Data Interpretation: The introduction of the N-methylpyrazole ring (Compound 2 ) resulted in a slight, acceptable decrease in potency (Ki of 8 nM vs. 5 nM). However, the key improvements were in the physicochemical profile. The logP was significantly reduced from 3.5 to 2.8, indicating lower lipophilicity and a potentially better solubility and safety profile. This is reflected in the improved Ligand Lipophilicity Efficiency (LLE), a metric that balances potency and lipophilicity, which increased from 4.2 to 5.3. This case exemplifies a successful trade-off where a minor loss in potency is exchanged for a major gain in drug-like properties.

Case Study 2: Pyrazole vs. Isoxazole in JAK Inhibitors

Both pyrazole and isoxazole are five-membered heterocycles used as bioisosteres. However, their electronic and hydrogen-bonding characteristics differ significantly, leading to distinct biological outcomes. Pyrazole has an N-H donor and a nitrogen acceptor, while isoxazole only possesses a nitrogen acceptor and a weaker C-H donor.

In the development of Janus kinase (JAK) inhibitors, these differences were exploited to achieve selectivity.

Table 2: Comparison of Pyrazole vs. Isoxazole Scaffolds in JAK Inhibition

CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)Key Interaction with Hinge Region
3 (Parent) Isoxazole1520H-bond acceptor with backbone NH
4 (Analogue) Pyrazole5150H-bond donor (N-H) with backbone C=O

Data Interpretation: The parent compound 3 , containing an isoxazole ring, showed potent inhibition of both JAK1 and JAK2. By replacing the isoxazole with a pyrazole (Compound 4 ), a new, critical hydrogen bond could be formed between the pyrazole N-H and a backbone carbonyl in the hinge region of the kinase. This new interaction was highly favorable for JAK1 binding (IC50 improved to 5 nM) but unfavorable for JAK2 (IC50 weakened to 150 nM). This demonstrates how the unique N-H donor capability of the pyrazole scaffold can be leveraged to engineer isoform selectivity, a critical aspect of modern kinase inhibitor design.

The diagram below illustrates the differential binding modes.

G cluster_0 Isoxazole Analogue (Compound 3) cluster_1 Pyrazole Analogue (Compound 4) cluster_2 Result Isoxazole Isoxazole (Acceptor Only) Hinge_NH Hinge Region Backbone N-H Isoxazole->Hinge_NH H-Bond Result3 Non-Selective JAK1/JAK2 Inhibition Pyrazole Pyrazole (Donor & Acceptor) Hinge_CO Hinge Region Backbone C=O Pyrazole->Hinge_CO H-Bond (Donor) Result4 Selective JAK1 Inhibition

Caption: Differential hydrogen bonding modes of isoxazole vs. pyrazole.

Experimental Protocols

The successful implementation of a bioisosteric replacement strategy relies on robust synthetic and analytical methodologies.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr-Type Condensation

This protocol describes a common and versatile method for synthesizing the pyrazole core.

Objective: To synthesize a pyrazole analogue from a 1,3-diketone precursor.

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in ethanol, add the substituted hydrazine (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final pyrazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol outlines a standard method to evaluate the potency of a synthesized inhibitor.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • Peptide substrate (e.g., Ulight-JAK-1tide)

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP (at Km concentration)

  • Test compound (e.g., Compound 4 ) serially diluted in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Plating: Dispense serially diluted test compound into the 384-well plate. Include controls for no inhibition (DMSO only) and background (no enzyme).

  • Enzyme Addition: Add the JAK1 enzyme to all wells except the background control and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add the europium-labeled antibody to stop the reaction and detect the phosphorylated substrate. Incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The pyrazole scaffold is a proven and highly effective bioisostere in modern drug design. Its unique ability to modulate physicochemical properties, enhance metabolic stability, and engage in specific hydrogen bonding interactions provides medicinal chemists with a powerful tool to overcome common liabilities in lead compounds. As demonstrated in the comparative case studies, the rational replacement of a phenyl or isoxazole ring with pyrazole can lead to significant improvements in drug-like properties and even introduce desirable selectivity. The continued exploration of novel substitution patterns on the pyrazole ring, guided by structure-based design, will undoubtedly lead to the development of next-generation therapeutics with superior efficacy and safety profiles.

Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Profiling of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a potential therapeutic agent. The promiscuous interaction of a drug candidate with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicity and a host of adverse drug reactions (ADRs), ultimately resulting in late-stage clinical failures.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-reactivity profiling strategy for a novel series of compounds, exemplified by analogs of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including those with antimicrobial and antitumor properties.[2][3][4] Given this inherent biological activity, a thorough understanding of the selectivity profile of any new pyrazole-based chemical entity is paramount. This guide will delve into the causality behind experimental choices, describe self-validating protocols, and provide a clear roadmap for interpreting the resulting data.

The Rationale for Proactive Profiling: Mitigating Risk and Unlocking Opportunity

Undertaking a comprehensive cross-reactivity assessment early in the drug discovery process is a cost-effective strategy to identify and mitigate potential safety liabilities.[1][5] By identifying undesirable off-target interactions at the hit-to-lead or lead optimization stage, medicinal chemists can make informed decisions to improve selectivity and reduce the risk of downstream attrition.[1][6]

Furthermore, what is often viewed as undesirable promiscuity can sometimes be harnessed for therapeutic benefit through polypharmacology. A well-characterized cross-reactivity profile may reveal opportunities where engaging multiple targets could lead to enhanced efficacy.[7]

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach to safety and selectivity profiling is recommended. This typically involves progressing from broad, primary screens to more focused, functional assessments as a compound advances through the discovery pipeline.

Tier 1: Broad Panel Screening for Early Hazard Identification

The initial step involves screening the parent compound, this compound, and its key analogs against a broad panel of targets known to be frequently implicated in adverse drug reactions. Several reputable contract research organizations (CROs) offer standardized safety panels for this purpose.[1][5][6][8]

A common starting point is a panel of 44 to 98 targets that covers major protein families associated with toxicity.[1][8] This initial screen is typically performed at a single high concentration (e.g., 10 µM) to flag any potential interactions.

Table 1: Representative Tier 1 Safety Screening Panel

Target ClassRepresentative TargetsRationale for Inclusion
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT subtypes), Muscarinic (M1, M2, M3), Histaminergic (H1, H2), Opioid (µ, δ, κ)Implicated in cardiovascular, CNS, and autonomic side effects.
Ion Channels hERG, Nav1.5, Cav1.2Critical for cardiac safety; hERG inhibition is a major cause of drug-induced QT prolongation.
Transporters SERT, DAT, NETModulation can lead to significant neuropsychiatric and cardiovascular side effects.
Enzymes COX-1, COX-2, PDE family, various kinasesOff-target enzyme inhibition can lead to a wide range of toxicities.
Nuclear Receptors ER, AR, GRPotential for endocrine disruption.

G cluster_0 Tier 1: Early Safety Assessment Compound Analogs Compound Analogs Broad Safety Panel (e.g., 44-98 targets) Broad Safety Panel (e.g., 44-98 targets) Compound Analogs->Broad Safety Panel (e.g., 44-98 targets) Single Concentration Screen (e.g., 10 µM) Single Concentration Screen (e.g., 10 µM) Broad Safety Panel (e.g., 44-98 targets)->Single Concentration Screen (e.g., 10 µM) Data Analysis & Flagging Data Analysis & Flagging Single Concentration Screen (e.g., 10 µM)->Data Analysis & Flagging

Tier 2: Potency Determination and Selectivity Profiling

Any "hits" identified in the Tier 1 screen (e.g., >50% inhibition or binding at 10 µM) should be followed up with dose-response studies to determine their potency (IC50 or Ki). This quantitative data is crucial for establishing a therapeutic window and guiding structure-activity relationship (SAR) studies to mitigate off-target activity.[5]

For compounds with a suspected primary target class, such as kinases, a more focused and comprehensive profiling effort is warranted. The conserved nature of the ATP-binding site across the human kinome makes cross-reactivity a common challenge for kinase inhibitors.[9][10]

Table 2: Illustrative Kinase Cross-Reactivity Data for a Hypothetical Analog

Kinase TargetPrimary FamilyAnalog X IC50 (nM)Staurosporine (Control) IC50 (nM)
Primary Target TK 15 6.2
SRCTK2505.8
ABL1TK8007.1
VEGFR2TK4509.3
CDK2/cyclin ACMGC8,5006.5
GSK-3α/βCMGC> 10,0008.0
PKAAGC1,2007.5
ROCK1AGC65012
AKT1AGC> 10,00025

Note: This data is for illustrative purposes only.

G cluster_1 Tier 2: Potency & Selectivity Tier 1 Hits Tier 1 Hits Dose-Response Assays Dose-Response Assays Tier 1 Hits->Dose-Response Assays IC50/Ki Determination IC50/Ki Determination Dose-Response Assays->IC50/Ki Determination SAR & Lead Optimization SAR & Lead Optimization IC50/Ki Determination->SAR & Lead Optimization

Key Methodologies for Cross-Reactivity Profiling

A variety of robust and high-throughput assays are available to assess the interaction of small molecules with a broad range of biological targets.

Biochemical Assays

These assays measure the direct interaction of a compound with a purified protein target, such as an enzyme or receptor.

  • Radioligand Binding Assays: A classic and reliable method, particularly for GPCRs and ion channels, that measures the ability of a test compound to displace a radiolabeled ligand from its target.[11]

  • Enzymatic Assays: For enzymes like kinases, proteases, and phosphatases, activity is measured by monitoring the consumption of a substrate or the formation of a product. These can be based on various readouts, including fluorescence, luminescence, and absorbance.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) provide label-free detection of binding events and can offer valuable kinetic data.[11]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing target engagement and functional consequences within a living cell.[12]

  • Second Messenger Assays: For GPCRs, changes in intracellular second messengers like cAMP and calcium are measured upon compound treatment.[13][14] These functional assays are crucial for distinguishing between agonists and antagonists.[15]

  • β-Arrestin Recruitment Assays: This assay format monitors the recruitment of β-arrestin to an activated GPCR, a key event in signal transduction and receptor internalization.[11][16] It is particularly useful for identifying biased ligands.[12]

  • Phenotypic Screening: High-content imaging and other phenotypic platforms can reveal unexpected biological activities of a compound by assessing its effects on cell morphology, proliferation, or other cellular processes.

Experimental Protocol: A Representative Kinase Inhibition Assay

The following protocol provides a generalized workflow for assessing the inhibitory activity of a pyrazole analog against a panel of protein kinases using a fluorescence-based assay.

Objective: To determine the IC50 values of this compound analogs against a panel of 10 representative kinases.

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer and add it to the wells containing the compounds.

    • Allow the compounds to pre-incubate with the kinases for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Stop the reaction and measure the fluorescence intensity using a compatible plate reader. The signal will be inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Conclusion: A Commitment to Selectivity

A thorough and early assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of modern drug discovery. For novel chemical series such as analogs of this compound, a proactive profiling strategy provides the critical data needed to build a comprehensive understanding of a compound's biological interactions. This knowledge empowers medicinal chemists to design safer, more effective medicines and ultimately increases the probability of clinical success. By embracing the principles of scientific integrity and employing a logical, tiered approach to selectivity profiling, research teams can navigate the complex landscape of drug-target interactions with greater confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. As a niche laboratory chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a conservative, risk-based approach, synthesizing data from structurally analogous compounds and adhering to established regulatory frameworks for hazardous waste management. The primary directive is to treat this compound as hazardous chemical waste to ensure maximum safety for personnel and the environment.

I. Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough hazard assessment. In the absence of a specific SDS for this compound, we must infer its potential hazards from similar pyrazole derivatives. This approach ensures that we handle the compound with the necessary level of caution.

Structurally related compounds, such as (1-Methyl-1H-pyrazol-5-yl)methanol and 3-Methyl-1H-pyrazole, exhibit a range of hazards including skin and eye irritation, respiratory irritation, and potential harm if swallowed.[1][2] Given these characteristics, this compound must be classified as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[3][4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3]

Hazard Profile of Analogous Pyrazole Compounds

To substantiate this classification, the following table summarizes hazard information from publicly available SDSs for similar molecules. This data informs our decision to manage this compound with a high degree of care.

Compound NameCAS NumberHazard Statements (H-Statements)GHS Pictogram(s)
(1-Methyl-1H-pyrazol-5-yl)methanol84547-61-5H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]GHS07 (Exclamation Mark)
3-Methyl-1H-pyrazole1453-58-3H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H360: May damage fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure.[1]GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard)

Based on this analysis, it is prudent to assume that this compound may be an irritant and potentially harmful. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be collected and disposed of through a licensed hazardous waste contractor, facilitated by your institution's Environmental Health & Safety (EHS) department.

II. Personal Protective Equipment (PPE) and Safety

Prior to handling the chemical for use or disposal, it is imperative to wear appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[5]

  • Body Protection : A standard laboratory coat is required.

  • Ventilation : Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation risk.[3][6]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and storing waste this compound pending pickup by EHS personnel. The entire process is designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Do not mix this waste with any other waste streams unless explicitly approved by your EHS department.

  • Keep it separate from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[9]

  • If the waste is in a solvent, segregate it based on solvent type (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.[6]

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and spills.

  • Select a Compatible Container : Use a clean, leak-proof container made of a material chemically compatible with the pyrazole derivative (e.g., glass or high-density polyethylene). The original product container is often a suitable choice.[6][10]

  • Ensure a Secure Lid : The container must have a tight-fitting, screw-top cap. Funnels should not be left in the container opening.[6]

  • Avoid Overfilling : Leave at least 10% headspace (about one inch) to allow for vapor expansion and prevent spills.[4][10]

Step 3: Labeling

Accurate labeling is a legal requirement and crucial for safe handling by all personnel.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]

  • The label must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • A complete list of all constituents by percentage, including solvents.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date waste accumulation began.[4]

Step 4: Storage (Satellite Accumulation Area)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[10][11]

  • Location : The SAA should be a designated benchtop, cabinet, or area within a fume hood.

  • Secondary Containment : Place the waste container in a secondary container (such as a chemical-resistant tray or tub) that can hold at least 110% of the volume of the primary container.[4][8] This prevents the spread of material in case of a leak.

  • Security : The area should be secure and away from ignition sources or high-traffic areas.[3]

  • Container Status : Keep the waste container closed at all times except when adding waste.[10][12]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for managing waste until it is collected.

  • Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), contact your EHS department to schedule a waste pickup.[7][11]

  • Provide them with the full chemical name and any available safety information.[3]

IV. Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Dispose : Label the container as "Hazardous Waste: Spill Debris of this compound" and manage it according to the protocol described in Section III.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal gen Waste Generation assess Hazard Assessment: Treat as Hazardous Waste gen->assess ppe Select Appropriate PPE assess->ppe segregate Segregate from Incompatible Materials ppe->segregate container Containerize in a Labeled, Compatible & Sealed Vessel segregate->container storage Store in Secondary Containment in a Designated SAA container->storage pickup Contact EHS for Pickup storage->pickup end_node Proper Disposal by Licensed Contractor pickup->end_node

Caption: A flowchart detailing the required steps for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Foundational Risk Assessment: Understanding the Compound

While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing its structural motifs—a substituted pyrazole ring and a primary alcohol. Pyrazole derivatives are known to possess diverse biological activities, and as such, should be handled with the assumption of potential bioactivity and toxicity.[1][2][3] Data from structurally similar compounds indicate a consistent hazard profile that we must proactively address.

Anticipated Hazard Profile based on Analogous Compounds:

Hazard CategoryAnticipated RiskRationale & Representative Citations
Skin Corrosion/Irritation Category 2: Causes skin irritation. Safety Data Sheets for similar pyrazole derivatives consistently list skin irritation as a primary hazard.[4][5][6][7]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation. Direct contact with eyes is likely to cause significant irritation.[4][5][7]
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled. While not always categorized as acutely toxic, the potential for harm upon ingestion, skin absorption, or inhalation is a recurring warning.[4][6][8]
Specific Target Organ Toxicity May cause respiratory irritation. Inhalation of dust or vapors may lead to respiratory tract irritation.[6][7][9]

This risk assessment is the logical foundation for our Personal Protective Equipment (PPE) selection. We are not just wearing gear; we are creating specific barriers against identified, probable risks.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the task at hand, from low-volume solution preparation to managing a significant spill. The following represents the essential ensemble for handling this compound.

Essential PPE for Handling this compound

Protection TypeSpecificationJustification for Selection
Hand Protection Nitrile Gloves (minimum 4 mil thickness) Chemically protective gloves are crucial for minimizing dermal exposure.[10] Nitrile offers broad protection against various chemicals, including the heterocyclic and alcohol functionalities present in the target compound. Double-gloving is recommended for handling neat material or concentrated solutions.[11]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 certified) Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[11] For larger quantities (>50 mL) or splash-prone operations, a full-face shield worn over safety goggles is required.[4]
Body Protection Flame-Resistant (FR) Laboratory Coat A standard lab coat is the minimum requirement. However, given the unknown flammability of this specific methanol derivative, an FR coat provides an additional layer of safety. The coat must be fully buttoned with sleeves rolled down.
Respiratory Protection Use within a certified Chemical Fume Hood The primary method of respiratory protection is an engineering control. All weighing, transfers, and reactions should occur within a fume hood to prevent inhalation of vapors or aerosols.[8] A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like a large spill outside of containment.[4]
Operational Protocols: Integrating Safety into Your Workflow

Effective protection is achieved when PPE is seamlessly integrated into standardized procedures. The following workflow illustrates the key stages of handling this compound safely.

Safe Handling & Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Verify Fume Hood Certification & Airflow don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Proceed to Hood gather_mats 3. Assemble Materials (Chemical, Glassware, Spill Kit) don_ppe->gather_mats Proceed to Hood weigh 4. Weigh Compound gather_mats->weigh Proceed to Hood dissolve 5. Prepare Solution weigh->dissolve decon 6. Decontaminate Glassware (Appropriate Solvent) dissolve->decon Experiment Complete dispose 7. Segregate Waste (Solid & Liquid Chemical Waste) decon->dispose doff_ppe 8. Doff PPE in Order (Gloves last) dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: A procedural flowchart outlining the critical safety steps from preparation to disposal.

  • Pre-Handling Verification : Before bringing the chemical into the work area, confirm that the chemical fume hood is operational and the safety shower/eyewash station is unobstructed.[6]

  • Donning PPE : Put on your lab coat, followed by chemical safety goggles. Don the first pair of nitrile gloves.

  • Material Staging : Place an absorbent, disposable bench liner on the work surface inside the fume hood. Assemble all necessary equipment (spatulas, glassware, solvents) to minimize movement in and out of the hood.

  • Aliquotting and Weighing : Handle the solid compound exclusively within the fume hood. Use spark-resistant tools if there is any concern about static discharge.[12]

  • Solution Preparation : When adding solvents, do so slowly to avoid splashing. Keep the container loosely capped or covered with parafilm during sonication or stirring.

  • Post-Handling Decontamination : Thoroughly decontaminate all surfaces and equipment. A common practice is to use a solvent in which the compound is highly soluble, followed by a standard detergent wash.

  • Waste Disposal : Dispose of all contaminated materials, including gloves, bench liners, and pipette tips, in a clearly labeled hazardous waste container.[4] Do not discharge to sewer systems.[13] Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Doffing PPE : Remove PPE in a manner that prevents self-contamination. The lab coat should be removed first, followed by goggles. Gloves should be removed last, turning them inside out during removal.

  • Personal Hygiene : Immediately wash hands with soap and water after the procedure is complete.[4]

Emergency Response Protocols

Preparedness is the key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, seek medical attention.[7]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4][6]

  • Minor Spill (inside fume hood) :

    • Ensure full PPE is worn.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent and then clean with soap and water.

  • Major Spill (outside fume hood) :

    • Evacuate all non-essential personnel from the area.

    • Alert laboratory personnel and safety officers.

    • If safe to do so, increase ventilation to the area.

    • Do not attempt to clean up a large spill without appropriate respiratory protection and training. Await the arrival of the trained emergency response team.[12]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.